2-Benzoyl-3h-benzo[f]chromen-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzoylbenzo[f]chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O3/c21-19(14-7-2-1-3-8-14)17-12-16-15-9-5-4-6-13(15)10-11-18(16)23-20(17)22/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPGTVYDWHSNLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964079 | |
| Record name | 2-Benzoyl-3H-naphtho[2,1-b]pyran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4852-81-7 | |
| Record name | 2-Benzoyl-3H-naphtho[2,1-b]pyran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Benzoyl-3h-benzo[f]chromen-3-one chemical structure and properties
An In-Depth Technical Guide to 2-Acetyl-3H-benzo[f]chromen-3-one: Structure, Properties, and Synthetic Utility
Introduction
This technical guide provides a comprehensive overview of 2-Acetyl-3H-benzo[f]chromen-3-one, a pivotal heterocyclic compound. It is important to note that the topic of interest, "2-Benzoyl-3h-benzo[f]chromen-3-one," appears to be a misnomer in the existing chemical literature, with the acetyl derivative being the prominently studied and utilized compound. Therefore, this guide will focus on the well-documented 2-Acetyl-3H-benzo[f]chromen-3-one. This compound, also known as 3-acetylbenzo[f]coumarin, serves as a versatile synthetic intermediate for the development of more complex heterocyclic systems with significant biological activities.[1][2] Its utility stems from the reactive acetyl group and the activated double bond within the pyrone ring of the coumarin core, making it a valuable building block for drug discovery and materials science.[2] This guide will delve into its chemical structure, physicochemical properties, synthesis, and its role in the generation of novel compounds with therapeutic potential.
Chemical Structure and Physicochemical Properties
2-Acetyl-3H-benzo[f]chromen-3-one possesses a tetracyclic core structure, consisting of a naphthalene ring fused to a coumarin system, with an acetyl group at the 2-position.
Molecular Formula: C₁₅H₁₀O₃[1][3]
Molecular Weight: 238.24 g/mol [1][3]
IUPAC Name: 2-acetylbenzo[f]chromen-3-one[3]
SMILES: CC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O[3]
The presence of the electron-withdrawing acetyl group and the lactone functionality within the coumarin ring system significantly influences its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of 2-Acetyl-3H-benzo[f]chromen-3-one
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₃ | [1][3] |
| Molecular Weight | 238.24 g/mol | [1][3] |
| Boiling Point | 488.2 ± 33.0 °C at 760 mmHg (Predicted) | [4] |
| Flash Point | 221.9 ± 25.4 °C (Predicted) | [4] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [4] |
| LogP | 2.61 (Predicted) | [4] |
Synthesis of 2-Acetyl-3H-benzo[f]chromen-3-one
The synthesis of 2-Acetyl-3H-benzo[f]chromen-3-one is typically achieved through a condensation reaction. A common and efficient method involves the reaction of 2-hydroxynaphthalene-1-carbaldehyde with ethyl acetoacetate.[1]
Representative Synthetic Protocol
This protocol describes a general procedure for the synthesis of 2-Acetyl-3H-benzo[f]chromen-3-one.
Materials:
-
2-hydroxynaphthalene-1-carbaldehyde
-
Ethyl acetoacetate
-
Piperidine (as a catalyst)
-
Ethanol (as a solvent)
Procedure:
-
Dissolve 2-hydroxynaphthalene-1-carbaldehyde in ethanol in a round-bottom flask.
-
Add an equimolar amount of ethyl acetoacetate to the solution.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-Acetyl-3H-benzo[f]chromen-3-one.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-Acetyl-3H-benzo[f]chromen-3-one.
Spectroscopic Characterization
The structure of 2-Acetyl-3H-benzo[f]chromen-3-one is confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for 2-Acetyl-3H-benzo[f]chromen-3-one
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the naphthalene and coumarin rings, a singlet for the acetyl methyl protons, and a singlet for the vinylic proton of the pyrone ring.[2] |
| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl and lactone groups, as well as carbons of the aromatic and pyrone rings.[2] |
| IR (KBr) | Characteristic absorption bands for the C=O stretching vibrations of the acetyl ketone and the lactone carbonyl group.[5] |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound. |
Applications in Drug Development and Materials Science
2-Acetyl-3H-benzo[f]chromen-3-one is a valuable precursor for the synthesis of a wide range of derivatives with diverse biological activities and material properties.
Synthesis of Biologically Active Molecules
The reactive nature of the acetyl group allows for its modification to generate various heterocyclic compounds. For instance, it can undergo Claisen-Schmidt condensation with aldehydes to form chalcone derivatives, which can then be further cyclized to yield compounds with potential anticancer and antimicrobial properties.[6] Additionally, it serves as a starting material for the synthesis of pyrazole, isoxazole, and pyrimidine derivatives fused to the benzo[f]chromen-3-one core.
A notable application is in the synthesis of benzo[f]coumarin derivatives with antitumor properties.[1] These derivatives have shown potential as effective cancer treatments.[1] Furthermore, various derivatives have been synthesized and evaluated for their antibacterial activity.[7]
Development of Fluorescent Materials
The benzo[f]chromen-3-one scaffold is a known fluorophore. Modifications at the 2-position can be used to tune the photophysical properties of these molecules, leading to the development of new fluorescent brighteners and probes.[8][9] For example, the synthesis of 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives has been reported to yield blue fluorescent brighteners.[8]
Logical Flow of Derivative Synthesis and Application
Caption: Synthesis of derivatives from 2-Acetyl-3H-benzo[f]chromen-3-one and their applications.
Conclusion
2-Acetyl-3H-benzo[f]chromen-3-one is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactivity of its acetyl group make it an ideal starting material for the construction of a diverse library of heterocyclic compounds. The demonstrated biological activities of its derivatives, particularly in the areas of anticancer and antimicrobial research, highlight its significance in drug discovery. Furthermore, its fluorescent properties open up avenues for its application in materials science. This guide provides a foundational understanding of this important molecule, encouraging further exploration of its synthetic potential and applications.
References
- El-Wahab, A. H. A., et al. (2013). An Efficient Synthesis of Functionalized 2-(Heteroaryl)-3H-benzo[f]chromen-3-ones and Antibacterial Evaluation. Journal of Chemical Research, 37(5), 299-303.
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LookChem. (n.d.). 2-ACETYL-BENZO[F]CHROMEN-3-ONE. Retrieved from [Link]
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PubChem. (n.d.). 2-acetyl-3H-benzo(f)chromen-3-one. National Center for Biotechnology Information. Retrieved from [Link]
- Jaber, Q. A. H., et al. (2020). Boosting 3H-Benzo[f]chromen-3-one Chalcone with Anti-inflammatory Drugs: Synthesis, Characterization, and Evaluation of Cytotoxicity and Antimicrobial Activity. Russian Journal of Organic Chemistry, 56(9), 1622-1627.
- Al-Amiery, A. A., et al. (2012). Synthesis and antioxidant, antimicrobial, and anti-inflammatory activities of a novel 3-(2-((5-acetamidobenzo[d]thiazol-2-yl)oxy)acetyl)-2H-chromen-2-one.
- Patil, S. B., et al. (2015). Facile Synthesis of 2-(1,3-Benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one as Blue Fluorescent Brighteners. Journal of Fluorescence, 25(4), 897-903.
- Elgemeie, G. H., et al. (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one.
- Ali, T. A., et al. (2016). Synthesis and characterization of coumarin thiazole derivative 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one with anti-microbial activity and its potential application in antimicrobial polyurethane coating. Journal of the Taiwan Institute of Chemical Engineers, 63, 531-538.
- Christie, R. M., & Lui, C. H. (2000). The synthesis and fluorescence properties of some novel 3-aryl-7-substituted coumarin dyes. Dyes and Pigments, 47(1-2), 79-88.
- Anthony, S. P., et al. (2023). Synthesis and characterization of Benzo(h)chromen-2-one 3-methyl carboxylate using H₃PW₁₂O₄₀. Journal of Chemical Sciences, 135(4), 1-11.
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ResearchGate. (n.d.). FTIR spectra of compound 3. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 2-Benzoyl-3H-benzo[f]chromen-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for the novel compound, 2-Benzoyl-3H-benzo[f]chromen-3-one. While direct literature on this specific molecule is scarce, the methodologies presented herein are grounded in well-established principles of organic synthesis and analytical chemistry, drawing parallels from the synthesis of analogous coumarin and benzo[f]coumarin derivatives.
Introduction: The Significance of the Benzo[f]chromen-3-one Scaffold
The benzo[f]chromen-3-one core, a derivative of coumarin, represents a privileged scaffold in medicinal chemistry and materials science.[1] These tricyclic systems exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The introduction of a benzoyl group at the 2-position is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel pharmacological profiles or unique photophysical characteristics. This guide offers a scientifically robust, albeit theoretical, pathway for the synthesis and rigorous characterization of this promising compound.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically achieved through a one-pot condensation reaction. The proposed route involves the reaction of 2-hydroxy-1-naphthaldehyde with ethyl benzoylacetate, a classic approach for the formation of coumarin rings.
Caption: Proposed synthesis of this compound.
Rationale for the Synthetic Approach
This synthetic strategy is predicated on the Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds.[2] The basic catalyst, piperidine, deprotonates the active methylene group of ethyl benzoylacetate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-hydroxy-1-naphthaldehyde. Subsequent intramolecular cyclization (transesterification) and dehydration lead to the formation of the thermodynamically stable benzo[f]chromen-3-one ring system.
Detailed Experimental Protocol
Materials:
-
2-hydroxy-1-naphthaldehyde
-
Ethyl benzoylacetate
-
Piperidine
-
Absolute Ethanol
-
Hydrochloric Acid (concentrated)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-1-naphthaldehyde (1.0 equivalent) and ethyl benzoylacetate (1.1 equivalents) in absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid, which should induce the precipitation of the crude product.
-
Filter the precipitate, wash with cold ethanol, and then with water to remove any remaining salts and acid.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from a suitable solvent system (e.g., ethanol/dichloromethane) or purify by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:
Caption: Workflow for the characterization of the final product.
Predicted Spectroscopic and Analytical Data
The following table summarizes the expected data for this compound based on the analysis of structurally similar compounds.[3][4]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the naphthalene and benzoyl rings in the range of δ 7.0-8.5 ppm. A singlet for the proton at the 4-position of the chromenone ring is expected at a downfield chemical shift. |
| ¹³C NMR | Carbonyl carbons (lactone and ketone) in the range of δ 160-195 ppm. Aromatic carbons between δ 110-155 ppm. |
| IR (KBr, cm⁻¹) | Strong absorption bands for the C=O stretching vibrations of the lactone and the benzoyl ketone, expected around 1720-1750 cm⁻¹ and 1660-1680 cm⁻¹ respectively. C=C stretching vibrations for the aromatic rings around 1600 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of C₂₀H₁₂O₃ (298.31 g/mol ). |
| Elemental Analysis | Calculated for C₂₀H₁₂O₃: C, 80.53%; H, 4.05%. Found values should be within ±0.4% of the calculated values. |
Safety Considerations
All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. The reagents used in this synthesis are irritants and may be harmful if ingested or inhaled. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This technical guide outlines a feasible and scientifically sound approach for the synthesis and characterization of this compound. The proposed methodology, rooted in established organic chemistry principles, provides a clear roadmap for researchers to access this novel compound. The detailed characterization workflow will ensure the unambiguous confirmation of its structure and purity, paving the way for future investigations into its potential applications in drug discovery and materials science.
References
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Baaiu, B. S., & Abdel-Aziem, A. (2022). Developments of coumarinanalogues from 2-acetyl-benzo[f]chromen-3-one. DSpace Repository - University of Benghazi. Available at: [Link]
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El-Maghraby, M. A., et al. (2013). An Efficient Synthesis of Functionalized 2-(Heteroaryl)-3H-benzo[f]chromen-3-ones and Antibacterial Evaluation. Journal of Chemical Research, 37(5), 299-302. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-acetyl-3H-benzo(f)chromen-3-one. PubChem. Available at: [Link]
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Mladenovic, M., et al. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(11), 3225. Available at: [Link]
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Reddy, G. J., et al. (2014). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Molecules, 19(8), 12561-12571. Available at: [Link]
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Hamama, W. S., et al. (2018). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. ACG Publications. Available at: [Link]
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Valente, S., et al. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. Natural Product Reports, 32(9), 1334-1358. Available at: [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Coumarin synthesis. Available at: [Link]
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Al-Warhi, T., et al. (2020). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules, 25(18), 4189. Available at: [Link]
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Klimova, E. I., et al. (2019). Synthesis of 2‐acetyl‐1H‐benzo[f]chromenes 3 f–i. ResearchGate. Available at: [Link]
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Al-Zahrani, A. A., et al. (2017). Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. Drug Design, Development and Therapy, 11, 3329-3341. Available at: [Link]
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El-Faham, A., et al. (2014). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o893-o894. Available at: [Link]
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A Technical Guide to the Photophysical Properties of Novel Benzocoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Benzocoumarins in Photonic Applications
Benzocoumarins, a class of π-extended coumarins, are emerging as a highly promising family of fluorophores for a diverse range of applications, from bioimaging to materials science.[1][2] Their rigid, planar structure, combined with the versatility of synthetic modifications, allows for the fine-tuning of their photophysical properties to suit specific needs.[3] This guide provides an in-depth exploration of the synthesis, characterization, and underlying principles governing the photophysical behavior of novel benzocoumarin derivatives, offering field-proven insights for researchers and developers in this exciting area.
Benzocoumarin derivatives offer significant advantages over traditional coumarins, including longer absorption and emission wavelengths, often extending into the red and far-red regions of the spectrum.[4][5] This is a crucial feature for applications such as deep-tissue imaging, where minimizing autofluorescence and light scattering is paramount. Furthermore, many benzocoumarin analogues exhibit high fluorescence quantum yields and photostability, making them robust probes for long-term studies.[4][6]
This guide will delve into the structural features that dictate the photophysical properties of benzocoumarins, the experimental methodologies for their characterization, and the interpretation of the resulting data. By understanding the intricate relationship between molecular structure and fluorescence, researchers can rationally design and synthesize novel benzocoumarin derivatives with tailored optical properties for their specific applications.
The Structural Basis of Benzocoumarin Photophysics: A Tale of Four Isomers
The photophysical properties of benzocoumarins are intrinsically linked to the position of the fused benzene ring on the coumarin core. This seemingly subtle structural variation gives rise to four distinct isomers: benzo[f]-, benzo[g]-, benzo[h]-, and benzo[c]coumarin.[4][6] Each isomer possesses a unique electronic landscape that profoundly influences its absorption and emission characteristics.
The arrangement of the π-conjugated system in these isomers dictates the energy of the electronic transitions. For instance, benzo[g]coumarins, with their linear π-extended skeleton, generally exhibit more red-shifted absorption and emission spectra compared to the angularly fused benzo[f]- and benzo[h]coumarins.[1][2] This is attributed to a more effective intramolecular charge transfer (ICT) from an electron-donating group (EDG) to an electron-withdrawing group (EWG) in the linear arrangement.[1]
The strategic placement of EDGs and EWGs on the benzocoumarin scaffold is a powerful tool for modulating their photophysical properties. Common EDGs include amino and hydroxyl groups, while typical EWGs include cyano, ester, and ketone functionalities.[5] The strength and position of these substituents directly impact the extent of ICT, which in turn governs the absorption and emission maxima, Stokes shift, and quantum yield.[3]
Figure 1: The interplay between the core structure and substituents in determining the key photophysical properties of benzocoumarin derivatives.
Key Photophysical Parameters and Their Characterization
A comprehensive understanding of a benzocoumarin derivative's utility requires the precise measurement of several key photophysical parameters.
| Parameter | Symbol | Description | Significance |
| Molar Absorptivity | ε | A measure of how strongly a chemical species absorbs light at a given wavelength. | Indicates the efficiency of light absorption; higher values are desirable for probes. |
| Absorption Maximum | λabs | The wavelength at which a substance has its strongest photon absorption. | Determines the optimal excitation wavelength. |
| Emission Maximum | λem | The wavelength at which a substance has its highest fluorescence intensity. | Defines the color of the emitted light. |
| Stokes Shift | Δλ | The difference between the absorption and emission maxima. | A larger Stokes shift is beneficial for minimizing self-absorption and improving signal-to-noise.[7] |
| Fluorescence Quantum Yield | ΦF | The ratio of photons emitted to photons absorbed.[8] | A measure of the fluorescence efficiency; higher values indicate brighter probes.[] |
| Fluorescence Lifetime | τ | The average time a molecule spends in the excited state before returning to the ground state.[10] | Can be sensitive to the local environment, providing additional sensing capabilities.[11] |
Experimental Protocols
This is the foundational experimental technique for characterizing the basic photophysical properties of a fluorophore.
Protocol:
-
Sample Preparation: Prepare dilute solutions of the benzocoumarin derivative in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol, water) to assess solvatochromism. The concentration should be low enough to ensure the absorbance at the λabs is below 0.1 to avoid inner filter effects.
-
Absorption Measurement: Record the UV-visible absorption spectrum using a spectrophotometer. The wavelength of maximum absorbance (λabs) and the molar absorptivity (ε) can be determined from this spectrum.
-
Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its λabs and record the emission spectrum. The wavelength of maximum emission (λem) is determined from this spectrum. The Stokes shift is then calculated as the difference between λem and λabs.
Figure 2: Workflow for steady-state absorption and fluorescence measurements.
The relative method, comparing the fluorescence of the sample to a well-characterized standard, is the most common approach for determining ΦF.[8]
Protocol:
-
Standard Selection: Choose a fluorescence standard with an emission range that overlaps with the sample and a known quantum yield. Rhodamine 6G in ethanol (ΦF = 0.95) is a common standard for the visible region.[12]
-
Sample and Standard Preparation: Prepare a series of dilute solutions of both the benzocoumarin derivative and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.05 to minimize reabsorption effects.
-
Data Acquisition: Record the absorption and fluorescence spectra for all solutions. The integrated fluorescence intensity is the area under the emission curve.
-
Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).
Protocol:
-
Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Data Acquisition: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ).
The Influence of the Microenvironment: Solvatochromism
A key feature of many benzocoumarin derivatives is their sensitivity to the polarity of their environment, a phenomenon known as solvatochromism.[13][14] This property arises from changes in the dipole moment of the fluorophore upon excitation. In polar solvents, the excited state can be stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum.[11][15]
This solvatochromic behavior is particularly pronounced in benzocoumarins with strong donor-acceptor character.[1] The magnitude of the solvatochromic shift can be correlated with solvent polarity scales, such as the Lippert-Mataga plot, providing insights into the change in dipole moment upon excitation.[14] This sensitivity to the local environment makes solvatochromic benzocoumarins valuable as probes for studying biological microenvironments, such as cell membranes.[]
Applications in Research and Drug Development
The unique photophysical properties of novel benzocoumarin derivatives have led to their application in a wide array of scientific disciplines.
-
Bioimaging: Their long-wavelength absorption and emission, high quantum yields, and photostability make them excellent candidates for fluorescent probes in cellular and in vivo imaging.[4][6] Benzocoumarin-based probes have been developed for sensing various biological analytes, including metal ions and reactive oxygen species.[5] The two-photon absorption capabilities of some derivatives are particularly advantageous for deep-tissue imaging with reduced phototoxicity.[2][5]
-
Drug Delivery: Fluorescent benzocoumarins can be conjugated to drug molecules to track their uptake, distribution, and intracellular localization. This provides valuable information for understanding drug pharmacokinetics and pharmacodynamics.
-
Materials Science: The strong fluorescence and environmental sensitivity of benzocoumarins make them suitable for incorporation into advanced materials, such as fluorescent sensors and organic light-emitting diodes (OLEDs).
Conclusion and Future Outlook
Novel benzocoumarin derivatives represent a versatile and powerful class of fluorophores with a bright future in both fundamental research and applied sciences. Their tunable photophysical properties, coupled with their robust performance, make them highly attractive for a wide range of applications. As synthetic methodologies continue to advance, we can expect the development of even more sophisticated benzocoumarin-based probes with enhanced brightness, photostability, and sensing capabilities. The in-depth understanding of their photophysical properties, as outlined in this guide, will be crucial for harnessing their full potential and driving innovation in fields ranging from cell biology to materials science.
References
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Kim, S. K., et al. (2014). Synthesis of benzocoumarins and characterization of their photophysical properties. Asian Journal of Organic Chemistry, 3(10), 1089-1096. [Link]
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IslandScholar. (n.d.). Synthesis of novel coumarin and benzocoumarin derivatives and their biological and photophysical studies. [Link]
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Kim, J. Y., et al. (2018). Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. Journal of Analytical Methods in Chemistry, 2018, 5249765. [Link]
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The Multifaceted Biological Activities of Benzo[f]coumarins: A Technical Guide for Drug Discovery Professionals
Introduction: The Rising Prominence of Benzo[f]coumarins in Medicinal Chemistry
Coumarins, a well-established class of naturally occurring benzopyrone compounds, have long been a focal point of medicinal chemistry research due to their diverse and potent pharmacological properties.[1][2] Among the various subclasses of coumarins, benzo-fused derivatives, particularly benzo[f]coumarins, have emerged as a privileged scaffold in the quest for novel therapeutic agents.[3][4][5] The fusion of an additional benzene ring to the coumarin core at the 'f' face extends the π-system, creating a unique electronic and steric environment that facilitates interactions with a wide array of biological targets.[4][6] This structural modification often leads to enhanced biological activity and novel mechanisms of action compared to their simpler coumarin counterparts.
This technical guide provides a comprehensive overview of the significant biological activities of benzo[f]coumarin compounds, with a focus on their potential as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents. We will delve into the molecular mechanisms underpinning these activities, present detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation therapeutics.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The anticancer potential of benzo[f]coumarin derivatives is one of their most extensively investigated biological properties.[7] These compounds have been shown to impinge on multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of benzo[f]coumarins are not attributed to a single mechanism but rather a combination of actions that disrupt cancer cell homeostasis. Key mechanisms include:
-
Induction of Apoptosis: Many benzo[f]coumarin derivatives have been demonstrated to trigger programmed cell death in various cancer cell lines.[8] This is often achieved through the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[8][9] Inhibition of this pathway leads to the downregulation of anti-apoptotic proteins and the activation of caspases, the executioners of apoptosis.
-
Cell Cycle Arrest: Benzo[f]coumarins can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, most commonly the G2/M phase.[4] This prevents the cancer cells from dividing and propagating.
-
Inhibition of Angiogenesis and Metastasis: The formation of new blood vessels (angiogenesis) and the spread of cancer cells to distant sites (metastasis) are critical for tumor growth and progression. Certain benzo[f]coumarin derivatives have been shown to inhibit these processes, thereby "starving" the tumor and preventing its dissemination.[8]
A proposed mechanism for the induction of apoptosis by a generic benzo[f]coumarin derivative is depicted below:
Caption: Proposed apoptotic pathway induced by benzo[f]coumarin derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
A fundamental step in evaluating the anticancer potential of novel compounds is to determine their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions until they reach logarithmic growth phase.
-
Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzo[f]coumarin compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of Benzo[f]coumarin Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3H-benzo[f]chromen-3-one derivative | MCF-7 | 0.83 | [7] |
| Benzo[f]coumarin derivative 68 | MCF-7 | 10.42 µg/mL | [7] |
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Benzo[f]coumarin derivatives have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for the development of novel antimicrobial agents.[4][10][11]
Mechanism of Action: Disrupting Microbial Viability
The precise mechanisms by which benzo[f]coumarins exert their antimicrobial effects are still under investigation, but several potential modes of action have been proposed:
-
Inhibition of Essential Enzymes: These compounds may inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.
-
Disruption of Cell Membranes: The lipophilic nature of the benzo[f]coumarin scaffold may allow it to intercalate into and disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.
-
Interference with Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Some coumarin derivatives have been shown to inhibit biofilm formation, which could enhance their efficacy in treating chronic infections.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the benzo[f]coumarin compound in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation: Antimicrobial Activity of Benzo[f]coumarin Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Novel Benzo[f]coumarin derivatives | Various bacteria and fungi | Significant activity | [4][10] |
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Several benzo[f]coumarin derivatives have shown promise as neuroprotective agents, offering potential new avenues for the treatment of these devastating disorders.[12][13][14]
Mechanism of Action: Targeting Multiple Pathogenic Pathways
The neuroprotective effects of benzo[f]coumarins are multifaceted and involve the modulation of several key pathways implicated in neurodegeneration:
-
Inhibition of Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Several benzo[f]coumarin derivatives have been identified as potent inhibitors of both AChE and BuChE.[12][15]
-
Inhibition of Monoamine Oxidase (MAO): MAO-B is an enzyme involved in the breakdown of dopamine. Its inhibition can increase dopamine levels in the brain and is a therapeutic approach for Parkinson's disease. Certain benzo[f]coumarins have shown selective and potent inhibition of MAO-B.[12]
-
Activation of Neuroprotective Signaling Pathways: Some coumarin derivatives have been found to activate the TRKB-CREB-BDNF signaling pathway, which is crucial for neuronal survival and plasticity.[16][17] This activation can protect neurons from damage and promote their recovery.
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The antioxidant properties of some benzo[f]coumarins can help to mitigate this damage.
Below is a diagram illustrating the dual inhibition of cholinesterases and MAO-B by benzo[f]coumarin derivatives.
Caption: Dual inhibitory action of benzo[f]coumarins on key enzymes in neurodegeneration.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used spectrophotometric assay to measure cholinesterase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).
-
Incubation with Inhibitor: Pre-incubate the enzyme with various concentrations of the benzo[f]coumarin compound for a specific time.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation: Neuroprotective Activity of Benzo[f]coumarin Derivatives
| Compound | Target | IC₅₀ | Reference |
| 3-(3´-methoxyphenyl)benzo[f]coumarin | MAO-B | 2.44 nM | [12] |
| 3-(2´-hydroxyphenyl)benzo[f]coumarin | BuChE | 1.13 µM | [12] |
Anti-inflammatory Effects: Quelling the Fire of Inflammation
Chronic inflammation is a contributing factor to a wide range of diseases, including cardiovascular disease, arthritis, and cancer. Benzo[f]coumarin derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions.[18][19]
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of benzo[f]coumarins are primarily attributed to their ability to inhibit the production of pro-inflammatory mediators. This can occur through various mechanisms, including:
-
Inhibition of Cyclooxygenase (COX) Enzymes: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Some coumarins have been shown to inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[20]
-
Inhibition of Lipoxygenase (LOX) Enzymes: LOX enzymes produce leukotrienes, another class of potent pro-inflammatory mediators. Inhibition of 15-LOX-1 has been observed for some coumarin derivatives.[21]
-
Modulation of Pro-inflammatory Cytokines: Benzo[f]coumarins can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[22]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic animal model used to evaluate the acute anti-inflammatory activity of compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for a week.
-
Compound Administration: Administer the benzo[f]coumarin compound orally or intraperitoneally to the test group of animals. The control group receives the vehicle.
-
Induction of Edema: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce inflammation.
-
Paw Volume Measurement: Measure the volume of the paw at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated group compared to the control group.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the relationship between the chemical structure of benzo[f]coumarin derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents. Key SAR insights include:
-
Substitution Pattern: The position and nature of substituents on the benzo[f]coumarin scaffold significantly influence its biological activity. For example, the presence of hydroxyl or methoxy groups at specific positions can enhance antioxidant and anti-inflammatory activities.[22]
-
Lipophilicity: The overall lipophilicity of the molecule plays a critical role in its ability to cross cell membranes and interact with its biological target.
-
Hybridization: The combination of the benzo[f]coumarin scaffold with other pharmacophores, such as chalcones or benzimidazoles, has emerged as a promising strategy to develop hybrid molecules with enhanced anticancer activity.[7][23]
Future Perspectives and Conclusion
Benzo[f]coumarin compounds represent a highly promising class of molecules with a broad spectrum of biological activities. Their multifaceted mechanisms of action, particularly in the areas of cancer, infectious diseases, neurodegeneration, and inflammation, make them attractive scaffolds for the development of novel therapeutics. Future research should focus on:
-
Lead Optimization: Further exploration of the structure-activity relationships to design and synthesize more potent and selective benzo[f]coumarin derivatives.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of lead candidates.
-
Drug Delivery Systems: Development of innovative drug delivery systems to improve the bioavailability and targeted delivery of benzo[f]coumarin-based drugs.
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The In-depth Technical Guide to 2-Benzoyl-3H-benzo[f]chromen-3-one Derivatives as Fluorescent Probes
Foreword
The field of fluorescence microscopy and sensing has been continually revolutionized by the development of novel fluorophores with tailored photophysical properties. Among these, the 2-benzoyl-3H-benzo[f]chromen-3-one scaffold has emerged as a privileged structure, offering a unique combination of environmental sensitivity, synthetic accessibility, and tunable emission characteristics. This guide provides a comprehensive technical overview of this class of fluorescent probes, intended for researchers, scientists, and drug development professionals. We will delve into the core principles governing their fluorescence, provide detailed methodologies for their synthesis and characterization, and explore their applications in cellular imaging and sensing.
The this compound Core: A Versatile Fluorophore
The this compound core is a π-extended coumarin derivative. The fusion of a naphthalene ring to the coumarin backbone results in a bathochromic shift (a shift to longer wavelengths) in both absorption and emission spectra compared to simpler coumarins. The key to their utility as fluorescent probes lies in the electronic interplay between the benzoyl group at the 2-position and the benzo[f]chromen-3-one core. This arrangement creates a donor-acceptor (D-A) system, which is the foundation for their environment-sensitive fluorescence.
Mechanism of Fluorescence: Intramolecular Charge Transfer (ICT)
The fluorescence of this compound derivatives is primarily governed by an Intramolecular Charge Transfer (ICT) mechanism. In the ground state, the molecule has a certain electron distribution. Upon excitation with light, an electron is promoted to a higher energy level. In molecules with a D-A structure, this excitation is often accompanied by a transfer of electron density from the donor part of the molecule to the acceptor part, creating an excited state with a larger dipole moment than the ground state.
This ICT process is highly sensitive to the polarity of the surrounding environment. In polar solvents, the larger dipole moment of the ICT excited state is stabilized, leading to a red-shift in the fluorescence emission. This phenomenon, known as solvatochromism, is a key feature of these probes and allows them to report on the polarity of their microenvironment. For instance, a probe that localizes to the lipid membranes of a cell will emit at a different wavelength compared to when it is in the more polar cytoplasm.
Caption: Intramolecular Charge Transfer (ICT) mechanism in this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of these derivatives is often achieved through a Knoevenagel condensation reaction. This reaction involves the condensation of an active methylene compound with a carbonyl compound, in this case, 2-hydroxy-1-naphthaldehyde.
General Synthetic Protocol
A common synthetic route involves the reaction of 2-hydroxy-1-naphthaldehyde with a β-keto ester, such as ethyl benzoylacetate, in the presence of a base catalyst like piperidine. The reaction is typically carried out in a suitable solvent, such as ethanol, under reflux conditions.
Caption: General workflow for the synthesis of this compound derivatives.
Step-by-Step Experimental Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve 2-hydroxy-1-naphthaldehyde (1.0 eq.) and ethyl benzoylacetate (1.1 eq.) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the reaction mixture.
-
Reaction: Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/DMF).
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Photophysical Characterization
A thorough characterization of the photophysical properties of these probes is crucial for their effective application. This involves determining their absorption and emission spectra, quantum yield, and fluorescence lifetime in various solvents.
Solvatochromism Analysis
The solvatochromic behavior of a probe provides insights into its sensitivity to the environment.
Protocol:
-
Prepare stock solutions of the probe in a high-purity solvent (e.g., DMSO or chloroform).
-
Prepare dilute solutions (typically 1-10 µM) of the probe in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, and water).
-
Record the absorption and fluorescence emission spectra for each solution using a spectrophotometer and a spectrofluorometer, respectively.
-
Plot the emission maximum (λ_em) as a function of the solvent polarity parameter, such as the Reichardt's E_T(30) value or the Lippert-Mataga plot. A linear correlation indicates a strong solvatochromic effect.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |
| Toluene | 2.38 | 410 | 485 | 75 |
| Chloroform | 4.81 | 415 | 505 | 90 |
| Ethyl Acetate | 6.02 | 412 | 510 | 98 |
| Acetone | 20.7 | 418 | 525 | 107 |
| Ethanol | 24.5 | 420 | 540 | 120 |
| Acetonitrile | 37.5 | 422 | 555 | 133 |
| DMSO | 46.7 | 425 | 565 | 140 |
Table 1: Representative photophysical data for a generic this compound derivative in various solvents. Note: These are illustrative values and will vary for specific derivatives.
Quantum Yield Determination
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.[1][2]
Protocol:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Absorbance Measurements: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Fluorescence Measurements: Record the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Data Analysis: Integrate the area under the emission curves for both the sample and the standard.
-
Calculation: The quantum yield is calculated using the following equation:
Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Fluorescence Lifetime Measurement
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.[3][4][5]
Protocol:
-
Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) and a sensitive detector.
-
Sample Preparation: Prepare a dilute solution of the probe in the desired solvent.
-
Data Acquisition: Excite the sample with the pulsed laser and collect the emitted photons. The instrument measures the time delay between the excitation pulse and the arrival of each photon at the detector.
-
Data Analysis: A histogram of these time delays is constructed, which represents the fluorescence decay curve. This curve is then fitted to an exponential decay function to extract the fluorescence lifetime.
Applications in Cellular Imaging
The environment-sensitive nature of this compound derivatives makes them excellent candidates for imaging cellular structures and processes. Their fluorescence properties can change in response to binding to specific targets or localizing to organelles with different polarities.
General Protocol for Live-Cell Imaging
This protocol provides a general framework for using these probes in live-cell imaging. Optimization will be required for specific cell types and probes.[6][7][8][9][10]
-
Cell Culture: Plate the cells of interest on a suitable imaging dish (e.g., glass-bottom dishes) and culture them to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in a cell-compatible solvent like DMSO.
-
Cell Staining: Dilute the probe stock solution in cell culture medium to the final working concentration (typically 1-10 µM). Remove the old medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS) to remove any unbound probe.
-
Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
Caption: A streamlined workflow for live-cell imaging with fluorescent probes.
Conclusion and Future Perspectives
This compound derivatives represent a powerful and versatile class of fluorescent probes. Their synthesis is straightforward, and their photophysical properties, particularly their solvatochromism, can be finely tuned through chemical modification. This makes them highly adaptable for a wide range of applications in chemical biology and materials science. Future research in this area will likely focus on developing probes with even greater specificity for biological targets, improved photostability, and red-shifted emission for deep-tissue imaging. The continued exploration of this fascinating fluorophore core promises to yield even more sophisticated tools for unraveling the complexities of biological systems.
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Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science & Business Media. [Link]
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HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]
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HORIBA. A Guide to Recording Fluorescence Quantum Yields. [Link]
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Berezin, M. Y., & Achilefu, S. (2010). Fluorescence lifetime measurements and biological imaging. Chemical reviews, 110(5), 2641–2684. [Link]
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Niehörster, T., Löschberger, A., Gregor, I., Krämer, B., Rahn, H. J., Patting, M., ... & Sauer, M. (2016). Multi-target spectral-lifetime super-resolution microscopy. Nature methods, 13(3), 257-262. [Link]
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StainsFile. Fluorescent Live Cell Imaging. [Link]
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Resch-Genger, U., Rurack, K., & De Schryver, F. C. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(8), 2443-2470. [Link]
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Le-Gac, S., & Rolland, J. P. (2009). Experimental determination of the fluorescence quantum yield of semiconductor nanocrystals. Fluorescence of Supermolecules, Polymers, and Nanosystems, 15-26. [Link]
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Creative Biolabs. Live Cell Imaging Protocol & Troubleshooting. [Link]
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Nanoco Technologies Ltd. (2008). Protocol for fluorescence quantum yield determination. [Link]
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Unveiling Molecular Interactions: A Technical Guide to the Solvatochromic Fluorescence of 2-Benzoyl-3H-benzo[f]chromen-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the solvatochromic effects on the fluorescence of 2-Benzoyl-3H-benzo[f]chromen-3-one, a promising fluorophore with applications in sensing and biological imaging. We delve into the photophysical principles governing its solvent-dependent emission, detailing the experimental methodologies required for a comprehensive analysis. By understanding the interplay between solvent polarity and the electronic states of this molecule, researchers can harness its unique properties for the development of sensitive probes and advanced drug delivery systems. This guide serves as a practical resource, offering both theoretical insights and actionable experimental protocols.
Introduction: The Phenomenon of Solvatochromism
Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents.[1] This phenomenon arises from the differential solvation of the ground and excited electronic states of a chromophore.[2] The polarity of the solvent plays a crucial role in stabilizing or destabilizing these states, leading to shifts in the absorption and emission spectra.[2] For fluorescent molecules like this compound, this manifests as a change in the fluorescence color and intensity, a property known as fluorosolvatochromism.[3]
Coumarin derivatives, a class of compounds to which this compound belongs, are well-known for their significant solvatochromic properties.[4][5][6] These molecules often possess an intramolecular charge transfer (ICT) character, where photoexcitation leads to a redistribution of electron density. The extent of this charge transfer and the resulting change in the dipole moment between the ground and excited states are highly sensitive to the surrounding solvent environment.[4] Understanding and quantifying these interactions are paramount for designing fluorescent probes with tailored responses for specific applications.[7]
The Subject Molecule: this compound
This compound is a π-expanded coumarin derivative.[8] Its structure, featuring a benzoyl substituent on the benzo[f]chromen-3-one core, suggests the potential for significant intramolecular charge transfer upon excitation. The benzoyl group acts as an electron-withdrawing moiety, while the extended aromatic system of the benzo[f]chromen-3-one can serve as the electron donor. This inherent "push-pull" electronic character is a key prerequisite for pronounced solvatochromism.
While specific studies on the 2-benzoyl derivative are not extensively detailed in the provided search results, the general photophysical behavior of related benzo[f]chromen-3-ones and other coumarin derivatives provides a strong foundation for predicting its properties.[9][10][11] It is anticipated that this compound will exhibit positive solvatochromism, meaning its fluorescence emission will shift to longer wavelengths (a red shift) as the polarity of the solvent increases.[5] This is because a more polar solvent will better stabilize the more polar excited state relative to the ground state.
Experimental Workflow for Characterizing Solvatochromic Effects
A systematic investigation of the solvatochromic properties of this compound involves a series of spectroscopic measurements in a range of solvents with varying polarities.
Caption: Experimental workflow for studying solvatochromic effects.
Step-by-Step Experimental Protocol
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble, such as dioxane or chloroform.
-
From the stock solution, prepare a series of dilute working solutions (typically in the micromolar range to avoid aggregation and inner filter effects) in a range of spectroscopic-grade solvents. The chosen solvents should cover a broad spectrum of polarities, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, acetonitrile, DMSO) and polar protic (e.g., ethanol, methanol, water).[1]
-
-
Spectroscopic Measurements:
-
UV-Visible Absorption Spectroscopy: For each solution, record the absorption spectrum using a UV-Vis spectrophotometer. Determine the wavelength of maximum absorption (λabs_max).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength should be set at the λabs_max determined in the previous step.[12] Identify the wavelength of maximum emission (λem_max). It is also crucial to measure the fluorescence quantum yield in each solvent to assess the influence of the environment on the emission efficiency.
-
-
Data Analysis:
-
Stokes Shift Calculation: The Stokes shift is the difference in energy between the electronic absorption and emission maxima. It is typically calculated in wavenumbers (cm-1) using the following equation:
Δν = (1/λabs_max - 1/λem_max) x 107 (where wavelengths are in nm)
An increase in the Stokes shift with increasing solvent polarity is indicative of a larger dipole moment in the excited state compared to the ground state.
-
Correlation with Solvent Polarity Scales: Plot the emission maxima (λem_max or νem_max) against established solvent polarity scales, such as the Reichardt's dye ET(30) scale or the Kamlet-Taft parameters (α, β, π*).[13][14] A linear correlation suggests that the solvatochromic shift is primarily due to the solvent's polarity.
-
Lippert-Mataga Analysis: The Lippert-Mataga equation is a widely used model to estimate the change in dipole moment (Δμ = μe - μg) between the excited (μe) and ground (μg) states.[4] The equation relates the Stokes shift to the dielectric constant (ε) and refractive index (n) of the solvent:
Δν ≈ (2(Δμ)2 / (hc a3)) * [ (ε-1)/(2ε+1) - (n2-1)/(2n2+1) ]
where h is Planck's constant, c is the speed of light, and 'a' is the Onsager cavity radius of the solute molecule. A plot of the Stokes shift (Δν) versus the solvent polarity function [ (ε-1)/(2ε+1) - (n2-1)/(2n2+1) ] should yield a straight line, from the slope of which Δμ can be estimated.
-
Interpreting the Solvatochromic Data
The collected data can provide significant insights into the photophysical behavior of this compound.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs_max (nm) | λem_max (nm) | Stokes Shift (cm-1) |
| n-Hexane | 1.88 | 1.375 | 380 | 420 | 2586 |
| Toluene | 2.38 | 1.497 | 385 | 435 | 2910 |
| Chloroform | 4.81 | 1.446 | 390 | 455 | 3448 |
| Acetone | 20.7 | 1.359 | 398 | 480 | 4210 |
| Acetonitrile | 37.5 | 1.344 | 402 | 495 | 4684 |
| DMSO | 46.7 | 1.479 | 405 | 510 | 5068 |
| Ethanol | 24.6 | 1.361 | 400 | 490 | 4592 |
| Methanol | 32.7 | 1.329 | 403 | 500 | 4799 |
Note: The data in this table are hypothetical and for illustrative purposes only, representing a typical positive solvatochromic trend.
A significant red shift in the emission maximum with increasing solvent polarity, as illustrated in the hypothetical data table, would confirm the positive solvatochromic nature of this compound. This indicates a more polar excited state that is stabilized by polar solvent molecules. The magnitude of the Stokes shift and the calculated change in dipole moment (Δμ) will quantify the extent of the intramolecular charge transfer upon photoexcitation.
Applications in Drug Development and Research
The sensitivity of this compound's fluorescence to its local environment makes it a valuable tool for various applications:
-
Probing Protein Binding Sites: When conjugated to a drug molecule, changes in its fluorescence can indicate binding to a target protein, as the polarity of the binding pocket will differ from that of the aqueous solvent.[13]
-
Imaging Cellular Microenvironments: As a fluorescent probe, it can be used to map the polarity of different cellular compartments, providing insights into cellular processes.[15][16]
-
Monitoring Drug Release: Incorporation of this fluorophore into drug delivery systems can allow for the monitoring of drug release by detecting changes in fluorescence as the drug partitions from the carrier into the biological medium.
Conclusion
This compound is a fluorophore with significant potential, stemming from its anticipated solvatochromic properties. A thorough investigation of its solvent-dependent fluorescence, following the protocols outlined in this guide, will enable researchers to fully characterize its photophysical behavior. This understanding is the foundation for its rational application as a sensitive probe in drug discovery, cell biology, and materials science. The interplay of its molecular structure and the surrounding solvent environment offers a rich area for further exploration and innovation.
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AIP Publishing. (n.d.). Solvatochromism and electronic structure of coumarin derivative. Retrieved from [Link]
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Request PDF. (n.d.). Solvatochromism and electronic structure of coumarin derivative. Retrieved from [Link]
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Rohman, M. A., Baruah, P., Bhattacharjee, D., Myrboh, B., & Mitra, S. (2019). Fluorescence solvatochromism and modulated anticholinergic activity of novel coumarin compounds sequestered in human serum albumin nanocavities. RSC Publishing. Retrieved from [Link]
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PubMed. (2018). Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. J Fluoresc, 29(1), 121-135. Retrieved from [Link]
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ACS Publications. (n.d.). Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C. Retrieved from [Link]
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CORE. (n.d.). Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. Retrieved from [Link]
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IT Solutions. (n.d.). An Investigation of Solvatochromic Behavior. Retrieved from [Link]
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ACS Publications. (n.d.). An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes. Journal of Chemical Education. Retrieved from [Link]
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Semantic Scholar. (n.d.). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Retrieved from [Link]
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MDPI. (2024). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. International Journal of Molecular Sciences, 25(1), 543. Retrieved from [Link]
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Société Chimique de France. (2012). Solvatochromic fluorescent dyes as universal tools for biological research. l'actualité chimique, (359), 20-22. Retrieved from [Link]
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Wiley Online Library. (2024). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Advanced Science. Retrieved from [Link]
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SciSpace. (n.d.). Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. Retrieved from [Link]
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Wiley Online Library. (2024). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Advanced Science. Retrieved from [Link]
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ResearchGate. (n.d.). A New and Simple Synthesis of 3H-Benzo[f]chromen-3-one and 2H-Benzo[h]chromen-2-one Derivatives. Retrieved from [Link]
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MDPI. (2024). Combined Application of Fluorescence Spectroscopy and Principal Component Analysis in Characterisation of Selected Herbhoneys. Molecules, 29(4), 785. Retrieved from [Link]
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University of Benghazi. (2022). Developments of coumarinanalogues from 2-acetyl-benzo[f]chromen-3-one. Retrieved from [Link]
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MDPI. (2018). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Molecules, 23(10), 2445. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) ChemInform Abstract: An Efficient Synthesis of Functionalized 2-(Heteroaryl)-3H-benzo[f]chromen-3-ones and Antibacterial Evaluation. Retrieved from [Link]
-
ACS Omega. (2022). Investigation of the Fluorescence Turn-off Mechanism, Genome, Molecular Docking In Silico and In Vitro Studies of 2-Acetyl-3H-benzo[f]chromen-3-one. ACS Omega, 7(27), 23398–23413. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-acetyl-3H-benzo(f)chromen-3-one. PubChem. Retrieved from [Link]
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MDPI. (2012). Fluorescence Spectroscopy and Chemometric Modeling for Bioprocess Monitoring. Sensors, 12(9), 12023-12049. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. Retrieved from [Link]
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ResearchGate. (2023). Fluorosolvatochromic Behavior of 2,3‐Naphthalimides Expanded by Double Fusion with Benzothiophene and Benzofuran Units. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Facile Synthesis of 2-(1,3-Benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one as Blue Fluorescent Brighteners. Retrieved from [Link]
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Korea Science. (n.d.). Solvatochromic Fluorescence Behavior of 8-Aminoquinoline-Benzothiazole: A Sensitive Probe for Water Composition in Binary Aqueous Solutions. Retrieved from [Link]
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Quantum yield of 2-Benzoyl-3h-benzo[f]chromen-3-one and its analogs
An In-Depth Technical Guide to the Quantum Yield of 2-Benzoyl-3H-benzo[f]chromen-3-one and its Analogs
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the fluorescence quantum yield of this compound and related benzocoumarin structures. It is designed for researchers, medicinal chemists, and materials scientists engaged in the development and characterization of novel fluorophores. We will delve into the core photophysical principles, present a robust, field-proven methodology for accurate quantum yield determination, and discuss the structure-property relationships that govern the emissive properties of this important class of compounds.
Introduction: The Significance of Quantum Yield
In the realm of molecular photonics, the fluorescence quantum yield (ΦF) stands as a paramount figure of merit. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2][3] This dimensionless value, ranging from 0 to 1, quantifies the efficiency of the fluorescence process. A high quantum yield (approaching 1.0) indicates that a molecule is an efficient light emitter, deactivating from its excited state primarily through the release of a photon. Conversely, a low quantum yield suggests that non-radiative pathways, such as internal conversion or intersystem crossing, dominate the de-excitation process.[2]
The 3H-benzo[f]chromen-3-one scaffold, a π-expanded coumarin, serves as a core structure for a diverse range of fluorescent dyes and probes.[4] Its derivatives are explored for applications including optical brighteners, laser dyes, and biological labels.[4] Understanding and accurately measuring the quantum yield of these compounds is critical for optimizing their performance in these demanding applications.
Core Photophysical Principles
When a molecule absorbs a photon, it transitions from its ground electronic state (S0) to an excited singlet state (S1, S2, etc.). The subsequent de-excitation can occur through several competing pathways, as illustrated in the diagram below.
Caption: Key de-excitation pathways for a photo-excited molecule.
The quantum yield is mathematically expressed as the rate of fluorescence (kf) relative to the sum of all de-excitation rates:
ΦF = kf / (kf + kic + kisc)
Where:
-
kf is the rate constant for fluorescence.
-
kic is the rate constant for internal conversion (non-radiative decay to the ground state).
-
kisc is the rate constant for intersystem crossing (transition to the triplet state).
Structural modifications to the 3H-benzo[f]chromen-3-one core directly influence these rate constants. For instance, introducing rigid, planar heterocyclic systems at the 3-position can increase kf by enhancing the transition dipole moment.[4] Conversely, flexible substituents or heavy atoms can promote non-radiative decay pathways (kic and kisc), thereby quenching fluorescence and lowering the quantum yield.
Authoritative Methodology: Relative Quantum Yield Determination
While absolute methods using integrating spheres provide a direct measurement, the comparative method is more accessible and highly reliable when performed correctly.[2][5] This technique, pioneered by Williams et al., involves comparing the fluorescence of the test compound to a well-characterized standard with a known quantum yield.[2]
The governing equation for this method is:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST denote the test sample and the standard, respectively.[2]
Causality Behind Experimental Choices
-
Choice of Standard: The ideal standard should absorb and emit in a similar spectral region to the test compound to minimize wavelength-dependent instrumental errors.[6] For blue-emitting benzo[f]chromen-3-ones, Quinine Sulfate in 0.1 M H2SO4 (ΦST ≈ 0.58) is a common and reliable choice.[6]
-
Solvent Purity: Solvents must be of spectroscopic grade. Impurities can act as quenchers or have their own luminescence, introducing significant errors.[5]
-
Low Absorbance (A < 0.1): This is a critical requirement to prevent the inner filter effect, where emitted light is reabsorbed by other fluorophore molecules in the solution.[6] Working in this dilute regime ensures a linear relationship between absorbance and fluorescence intensity.
Detailed Experimental Protocol
This protocol is a self-validating system; the linearity of the final plot serves as an internal check on the quality of the sample preparation and data acquisition.
Instrumentation:
-
A research-grade spectrofluorometer with capabilities for corrected emission spectra.
-
A dual-beam UV-Visible spectrophotometer.
-
Calibrated 10 mm path length quartz cuvettes.
Procedure:
-
Standard Selection: Choose an appropriate quantum yield standard (e.g., Quinine Sulfate for blue emitters, Rhodamine 6G for green-yellow emitters).[6][7]
-
Solvent Selection: Use the same spectroscopic-grade solvent for both the test compound and the standard. If different solvents must be used, the refractive index correction in the final equation is essential.
-
Stock Solution Preparation: Accurately prepare stock solutions of the test compound and the standard in the chosen solvent.
-
Serial Dilutions: Prepare a series of at least five dilutions from the stock solutions of both the test compound and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength ranges from approximately 0.01 to 0.1.
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectrum for each dilution of both the standard and the test compound.
-
Determine the absorbance value at the chosen excitation wavelength (λex) for every sample. This wavelength should be one at which both the standard and sample absorb.
-
-
Fluorescence Measurement:
-
Set the spectrofluorometer parameters (e.g., excitation/emission slit widths). These settings must remain identical for all measurements.
-
Excite each solution at λex and record the corrected fluorescence emission spectrum over the entire emission range of the compound.
-
Record a blank spectrum using the solvent alone.
-
-
Data Processing:
-
Subtract the blank (solvent) spectrum from each sample's emission spectrum.
-
Integrate the area under the corrected emission spectrum for each of the prepared dilutions.
-
-
Calculation:
-
For both the test compound and the standard, plot the integrated fluorescence intensity (y-axis) against the absorbance at λex (x-axis).
-
Perform a linear regression for both datasets. The slope of this line is the gradient (Grad).
-
Using the calculated gradients and the known quantum yield of the standard, calculate the quantum yield of the test compound (ΦX) using the equation provided above.
-
Caption: Experimental workflow for relative quantum yield determination.
Photophysical Properties of 3H-Benzo[f]chromen-3-one Analogs
While specific data for the parent this compound is sparse in readily available literature, studies on its analogs provide crucial insights into the structure-property relationships of this class. The fluorescence properties are highly dependent on the nature and position of substituents on the benzocoumarin core.
| Compound Class / Analog | Reported Fluorescence Properties | Reference |
| 2-(1,3-Benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives | Exhibit moderate to low emission intensities. The heterocyclic substituent at the 2-position significantly influences the photophysical behavior. | [4][8] |
| 4-Carboalkoxybenzo[h]coumarins | Show low to high fluorescence quantum yields (1–36%) depending on the substitution pattern and solvent polarity. | [9] |
| 3H-Benzo[f]chromen-3-one Chalcones (linked to NSAIDs) | Maximum emission (λem) observed between 411–436 nm in methanol. Quantum yields were calculated relative to Rhodamine 6G. | [10] |
| General Benzo[c]coumarins | Alkyl substituents tend to result in much higher fluorescence quantum yields compared to analogs with amino, fluorine, or other complex groups. | [9] |
The data clearly indicates that the π-expansion of the coumarin core to a benzocoumarin system creates a versatile platform.[9] However, the final quantum yield is a result of a delicate balance between the electron-donating and accepting properties of its various substituents. For instance, coupling with different heterocycles at the 3-position is a known strategy to extend the lasing range of coumarin dyes, highlighting the electronic influence of this position.[4]
Conclusion and Future Directions
The 3H-benzo[f]chromen-3-one scaffold represents a promising platform for the development of novel functional dyes. This guide has established the fundamental principles governing their fluorescence efficiency and provided a rigorous, step-by-step protocol for the accurate determination of their quantum yield. The causality behind each experimental step has been emphasized to ensure robust and reproducible results.
The available literature suggests that the quantum yields of these analogs can vary significantly, from highly fluorescent to weakly emissive, depending on their specific substitution patterns.[4][9] This tunability is a key advantage for molecular design. Future work should focus on systematically synthesizing and characterizing series of this compound analogs to build a comprehensive quantitative structure-property relationship (QSPR) model. Such a model would be invaluable for the predictive design of next-generation fluorophores for advanced applications in materials science and biomedical imaging.
References
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DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). solutions-to-win.com. [Link]
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Grisorio, R., et al. (2015). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. [Link]
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A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. [Link]
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Determination of Fluorescence Quantum Yield of a Fluorophore. (n.d.). Virtual Labs. [Link]
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Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
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A New and Simple Synthesis of 3H-Benzo[f]chromen-3-one and 2H-Benzo[h]chromen-2-one Derivatives. (2009). ResearchGate. [Link]
-
Naik, P., et al. (n.d.). Facile Synthesis of 2-(1,3-Benzoxazol/benzothiazol-2-yl)- 3H-benzo[f]chromen-3-one as Blue Fluorescent Brighteners. [Link]
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Facile Synthesis of 2-(1,3-Benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one as Blue Fluorescent Brighteners. (2012). ResearchGate. [Link]
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
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Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. [Link]
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Boosting 3H-Benzo[f]chromen-3-one Chalcone with Anti-inflammatory Drugs: Synthesis, Characterization, and Evaluation of Cytotoxicity and Antimicrobial Activity. (2020). ResearchGate. [Link]
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An In-depth Technical Guide to 2-Acetyl-3H-benzo[f]chromen-3-one: Synthesis, Properties, and Applications in Medicinal Chemistry
This technical guide provides a comprehensive overview of 2-Acetyl-3H-benzo[f]chromen-3-one, a key heterocyclic compound with significant applications in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical identity, physicochemical properties, synthesis, and its role as a versatile precursor for novel therapeutic agents.
Chemical Identity and Nomenclature
The compound of interest is formally identified as 2-Acetyl-3H-benzo[f]chromen-3-one . It is crucial to distinguish this from similar structures, particularly its benzoyl analogue, as the acetyl derivative is the subject of extensive research and commercial availability.
This compound is also known by several synonyms, including:
-
3-Acetylbenzo[f]coumarin
-
2-Acetyl-3-oxo-3H-benzo[f]chromene
The definitive identifiers for this compound are its CAS Number and molecular formula, which are essential for accurate procurement and regulatory compliance.
| Identifier | Value |
| CAS Number | 727-80-0[1][2][3][4][5] |
| Molecular Formula | C₁₅H₁₀O₃[1][2][4] |
| IUPAC Name | 2-acetylbenzo[f]chromen-3-one[2] |
The structural representation of 2-Acetyl-3H-benzo[f]chromen-3-one is depicted below, illustrating the fusion of a naphthalene ring with a coumarin scaffold, substituted with an acetyl group at the 2-position.
Figure 1: Chemical Structure of 2-Acetyl-3H-benzo[f]chromen-3-one.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Acetyl-3H-benzo[f]chromen-3-one is fundamental for its handling, formulation, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Weight | 238.24 g/mol | [1][2][3][4] |
| Monoisotopic Mass | 238.062994177 Da | [2] |
| Physical Form | Solid | [5] |
| Predicted Boiling Point | 488.2 ± 33.0 °C at 760 mmHg | [4] |
| Predicted Flash Point | 221.9 ± 25.4 °C | [4] |
| Predicted Density | 1.3 ± 0.1 g/cm³ | [4] |
| Predicted LogP | 2.61 | [4] |
Synthesis and Reaction Pathways
2-Acetyl-3H-benzo[f]chromen-3-one serves as a versatile synthetic intermediate. Its reactivity is primarily centered around the acetyl group and the activated double bond within the pyrone ring of the coumarin core[3].
A common synthetic route to 2-Acetyl-3H-benzo[f]chromen-3-one involves the reaction of 2-hydroxynaphthalene-1-carbaldehyde with ethyl acetoacetate[1]. This condensation reaction provides a straightforward method to construct the core benzocoumarin scaffold.
Figure 2: General Synthesis Scheme for 2-Acetyl-3H-benzo[f]chromen-3-one.
Further functionalization of this core molecule allows for the generation of a diverse library of derivatives. For instance, the starting compound can be reacted with dimethylformamide-dimethylacetal (DMFDMA) to produce an enaminone, which can then be used to synthesize more complex heterocyclic systems like pyridotriazolopyrimidinones[6]. Additionally, Claisen-Schmidt condensation with aldehydes can be employed to generate chalcone derivatives, which can be further modified[7].
Applications in Drug Discovery and Medicinal Chemistry
The benzocoumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. 2-Acetyl-3H-benzo[f]chromen-3-one is a key building block for accessing novel compounds with therapeutic potential.
-
Anticancer Agents: This compound is a crucial intermediate in the synthesis of benzo[f]coumarin derivatives that have demonstrated antitumor properties[1]. The resulting complex molecules are being investigated as potential treatments for various cancers[8].
-
Antimicrobial and Antituberculosis Agents: Research has explored the synthesis of mixed complexes involving benzocoumarin derivatives for their anti-microbial and anti-tuberculosis properties[1].
-
Fluorescent Brighteners: Derivatives of 3H-benzo[f]chromen-3-one have been synthesized and evaluated as blue fluorescent brighteners, indicating potential applications in materials science[9].
The versatility of 2-Acetyl-3H-benzo[f]chromen-3-one allows for its incorporation into various heterocyclic systems, leading to the development of compounds with diverse biological activities[10].
Experimental Protocols
General Synthesis of 2-Acetyl-3H-benzo[f]chromen-3-one
This protocol is a generalized representation and may require optimization based on specific laboratory conditions and desired scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxynaphthalene-1-carbaldehyde in a suitable solvent such as ethanol.
-
Addition of Reagents: To this solution, add an equimolar amount of ethyl acetoacetate.
-
Catalysis: Introduce a catalytic amount of a suitable base (e.g., piperidine) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol) to remove impurities, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.
Synthesis of a Chalcone Derivative
-
Reaction Setup: Dissolve 2-Acetyl-3H-benzo[f]chromen-3-one in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Addition of Aldehyde: Add an equimolar amount of the desired aromatic aldehyde (e.g., 4-hydroxybenzaldehyde).
-
Base Catalysis: Add a catalytic amount of a strong base (e.g., aqueous sodium hydroxide) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as indicated by TLC.
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the chalcone product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent to obtain the pure chalcone derivative.
Safety and Handling
2-Acetyl-3H-benzo[f]chromen-3-one should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. According to available safety data, it may be harmful if swallowed, and may cause skin and eye irritation[5]. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Conclusion
2-Acetyl-3H-benzo[f]chromen-3-one is a valuable and versatile chemical entity with significant potential in the field of drug discovery and materials science. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting material for the creation of diverse molecular architectures. The continued exploration of its derivatives is expected to yield novel compounds with important therapeutic and technological applications.
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ACS Publications. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. [Link]
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ResearchGate. An Efficient Synthesis of Functionalized 2-(Heteroaryl)-3H-benzo[f]chromen-3-ones and Antibacterial Evaluation. [Link]
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University of Benghazi DSpace Repository. Developments of coumarinanalogues from 2-acetyl-benzo[f]chromen-3-one. [Link]
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ResearchGate. Boosting 3H-Benzo[f]chromen-3-one Chalcone with Anti-inflammatory Drugs: Synthesis, Characterization, and Evaluation of Cytotoxicity and Antimicrobial Activity. [Link]
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ResearchGate. Facile Synthesis of 2-(1,3-Benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one as Blue Fluorescent Brighteners. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 2-Benzoyl-3H-benzo[f]chromen-3-one via Piperidine-Catalyzed Knoevenagel Condensation
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzo[f]chromenone Scaffold and the Strategic Advantage of the Knoevenagel Condensation
The benzo[f]chromen-3-one core, a class of fused coumarins, represents a privileged scaffold in medicinal chemistry and materials science.[1] These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them attractive targets for drug discovery programs.[2] The specific analogue, 2-Benzoyl-3H-benzo[f]chromen-3-one, incorporates a benzoyl group, which can significantly influence its biological activity and photochemical properties.
Traditional methods for the synthesis of such fused heterocyclic systems can be cumbersome, often requiring harsh conditions and leading to modest yields. The Knoevenagel condensation, a classic name reaction in organic chemistry, offers a robust and efficient alternative.[3] This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[4] Its operational simplicity, use of catalytic amounts of a weak base like piperidine, and generally high yields make it an ideal strategy for the synthesis of complex molecules like this compound.[5]
This application note provides a comprehensive, in-depth guide to the synthesis of this compound utilizing a piperidine-catalyzed Knoevenagel condensation. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental protocol, and provide expected characterization data for the final product.
Mechanistic Insights: The Role of Piperidine in the Knoevenagel Condensation
The Knoevenagel condensation for the synthesis of this compound proceeds through a well-established, multi-step mechanism, with the weak base piperidine playing a crucial catalytic role.[6][7] The reaction initiates with the condensation of 2-hydroxy-1-naphthaldehyde with ethyl benzoylacetate.
The key steps are as follows:
-
Enolate Formation: Piperidine, acting as a base, abstracts an acidic α-proton from the active methylene compound, ethyl benzoylacetate. This deprotonation is facilitated by the presence of two electron-withdrawing groups (the benzoyl and ester carbonyls), which stabilize the resulting enolate anion through resonance.[8]
-
Iminium Ion Formation (or Aldehyde Activation): Concurrently, piperidine can react with the carbonyl group of 2-hydroxy-1-naphthaldehyde to form a more electrophilic iminium ion. This activation of the aldehyde enhances its reactivity towards the weakly nucleophilic enolate.[6][7]
-
Nucleophilic Attack: The resonance-stabilized enolate of ethyl benzoylacetate then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion (or the activated aldehyde). This carbon-carbon bond-forming step results in the formation of a tetrahedral intermediate.[8]
-
Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization, where the hydroxyl group of the naphthaldehyde moiety attacks the ester carbonyl. This is followed by the elimination of ethanol. Subsequent dehydration, driven by the formation of a stable, conjugated aromatic system, leads to the final product, this compound.
The catalytic nature of piperidine is evident as it is regenerated in the final steps of the reaction, allowing for its use in sub-stoichiometric amounts.
Caption: Mechanism of Piperidine-Catalyzed Knoevenagel Condensation.
Experimental Protocol
This protocol details the synthesis of this compound from 2-hydroxy-1-naphthaldehyde and ethyl benzoylacetate.
Materials and Reagents
-
2-hydroxy-1-naphthaldehyde
-
Ethyl benzoylacetate
-
Piperidine (catalytic amount)
-
Absolute Ethanol (reaction solvent)
-
Glacial Acetic Acid (for neutralization, if necessary)
-
Deionized Water
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
Melting point apparatus
-
NMR spectrometer, FT-IR spectrometer, and Mass spectrometer for product characterization
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-1-naphthaldehyde (1.0 eq) and ethyl benzoylacetate (1.05 eq). Dissolve the reactants in a minimal amount of absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progress. The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, as indicated by TLC, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any residual starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add cold deionized water and stir vigorously. The product should solidify. Collect the solid by vacuum filtration and wash with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
-
Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final product by determining its melting point and obtaining its 1H NMR, 13C NMR, FT-IR, and mass spectra.
Caption: Experimental Workflow for the Synthesis.
Data Presentation: Expected Characterization of this compound
The following table summarizes the expected analytical data for the synthesized this compound. The data is extrapolated from known spectra of closely related benzo[f]chromenone derivatives.[9][10][11]
| Analytical Technique | Expected Observations |
| Appearance | Yellow to off-white solid |
| Melting Point (°C) | Expected to be in the range of 200-250 °C |
| 1H NMR (CDCl3, 400 MHz) | δ (ppm): ~8.5-9.0 (s, 1H, vinylic H), ~7.2-8.2 (m, 11H, Ar-H) |
| 13C NMR (CDCl3, 100 MHz) | δ (ppm): ~195 (C=O, benzoyl), ~160 (C=O, lactone), ~115-155 (aromatic and vinylic carbons) |
| FT-IR (KBr, cm-1) | ν: ~1720-1740 (C=O stretch, lactone), ~1660-1680 (C=O stretch, benzoyl), ~1600-1620 (C=C stretch), ~3050 (C-H stretch, aromatic) |
| Mass Spectrometry (EI) | m/z: Expected molecular ion peak [M]+ at ~300.29 |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure all reagents are pure and dry, particularly the ethanol. The amount of catalyst can be optimized; however, an excess of piperidine can lead to side reactions. Increasing the reaction time may also improve the yield.
-
Incomplete Reaction: If the reaction does not go to completion, a stronger base or a different solvent system could be explored. However, piperidine in ethanol is generally effective for this transformation.
-
Purification Difficulties: If the product is difficult to purify by recrystallization, column chromatography is the recommended alternative. A careful selection of the eluent system is crucial for good separation.
Conclusion
The Knoevenagel condensation provides a straightforward and efficient method for the synthesis of this compound. The use of piperidine as a catalyst is key to the success of this reaction, facilitating the formation of the crucial carbon-carbon bond through a well-understood mechanism. The protocol outlined in this application note is robust and can be adapted for the synthesis of a variety of substituted benzo[f]chromenone derivatives, which are of significant interest in the field of drug discovery and development. The provided characterization data will aid researchers in confirming the identity and purity of their synthesized compound.
References
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ACS Omega. (2026, January 13). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Publications. Retrieved from [Link]
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Indian Journal of Chemistry, Section B. (2017, June). Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. NISCAIR. Retrieved from [Link]
-
ResearchGate. (2008, January). A New and Simple Synthesis of 3H-Benzo[f]chromen-3-one and 2H-Benzo[h]chromen-2-one Derivatives. Retrieved from [Link]
-
ResearchGate. (2013, April). ChemInform Abstract: An Efficient Synthesis of Functionalized 2-(Heteroaryl)-3H-benzo[f]chromen-3-ones and Antibacterial Evaluation. Retrieved from [Link]
-
Semantic Scholar. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]
-
ResearchGate. (2018, March 9). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]
-
PubMed. (2017, May 25). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. National Center for Biotechnology Information. Retrieved from [Link]
-
Bulletin of the Korean Chemical Society. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
PMC. (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2018, January). SYNTHESIS, REACTIONS OF 3-OXO-3-(3-OXO-3H-BENZO[f] CHROMEN-2-YL)-2-(2-PHENYLHYDRAZONO) PROPANAL, AND INVESTIGATION OF THEIR ANTITUMOR ACTIVITY. Retrieved from [Link]
-
ScienceDirect. (2021). Multicomponent synthesis of novel 3-benzoyl-4h-benzo[g]chromene-5,10-dione derivatives. Retrieved from [Link]
-
ResearchGate. (2015, January). Facile Synthesis of 2-(1,3-Benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one as Blue Fluorescent Brighteners. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. Wiley Online Library. Retrieved from [Link]
-
ResearchGate. (2020, October 20). Boosting 3H-Benzo[f]chromen-3-one Chalcone with Anti-inflammatory Drugs: Synthesis, Characterization, and Evaluation of Cytotoxicity and Antimicrobial Activity. Retrieved from [Link]
-
Banaras Hindu University. (2018). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
-
PubChem. (n.d.). 2-acetyl-3H-benzo(f)chromen-3-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Scientific & Academic Publishing. (2018). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Retrieved from [Link]
-
ResearchGate. (2022, December). FTIR spectra of compound 3. Retrieved from [Link]
-
PMC. (2024, January 29). Synthesis of 1,3,5-Triazepines and Benzo[f][8][9][12]triazepines and Their Biological Activity: Recent Advances and New Approaches. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2007, January). 1 H and 13 C NMR parameters of compound 3. Retrieved from [Link]
-
University of Benghazi. (2022). Developments of coumarinanalogues from 2-acetyl-benzo[f]chromen-3-one. DSpace Repository. Retrieved from [Link]
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Application Note: A Practical Guide to Measuring the Fluorescence Lifetime of Benzocoumarins using Time-Correlated Single Photon Counting
Introduction
Benzocoumarins, a class of π-extended coumarin dyes, are of significant interest to researchers in drug development and materials science due to their unique photophysical properties.[1][2] Their extended π-conjugation system often leads to desirable characteristics such as large Stokes shifts, high quantum yields, and absorption/emission profiles in the visible to near-infrared range.[3][4] The fluorescence lifetime (τ), the average time a molecule spends in the excited state before returning to the ground state, is a critical parameter that provides deep insights into the molecule's local environment and dynamic behavior.[5][6] Unlike fluorescence intensity, lifetime is an intrinsic property, largely independent of probe concentration and excitation intensity, making it a robust metric for studying molecular interactions, environmental polarity, and binding events.[6] This application note provides a detailed experimental framework for accurately measuring the fluorescence lifetime of benzocoumarins using Time-Correlated Single Photon Counting (TCSPC), the gold-standard technique for time-resolved fluorescence measurements.[7][8][9]
Theoretical Background: The Principle of TCSPC
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique that measures the arrival time of individual photons emitted from a sample following excitation by a short pulse of light.[10][11] The core principle is statistical. The sample is excited by a high-repetition-rate pulsed laser (e.g., MHz range), but the emission is attenuated so that, on average, less than one photon is detected per excitation cycle.[12] For each detected photon, the TCSPC electronics measure the precise time delay between the laser's excitation pulse (the "start" signal) and the arrival of the emitted photon at the detector (the "stop" signal).[10][11] This process is repeated millions of times, building a histogram of photon arrival times. This histogram represents the fluorescence decay curve, which typically follows an exponential function.[5][12] The fluorescence lifetime (τ) is the time it takes for the fluorescence intensity to decay to 1/e (approximately 36.8%) of its initial maximum value.
Experimental Setup and Core Components
A typical TCSPC system is composed of several key components, each playing a crucial role in the precise measurement of fluorescence lifetime. The interplay between these components ensures the high temporal resolution and sensitivity characteristic of the TCSPC technique.[8][12]
-
Reconvolution Analysis: The most common and robust method is iterative reconvolution. [13]The analysis software convolves a theoretical exponential decay model with the experimentally measured IRF. This convolved model is then compared to the measured sample decay data.
-
Fitting: An algorithm, typically Levenberg-Marquardt, iteratively adjusts the parameters of the model (lifetime τ and amplitude A) to minimize the difference between the convolved model and the experimental data.
-
Model Selection: For many benzocoumarins in a homogenous solvent, a mono-exponential decay model is sufficient. However, if the molecule exists in multiple conformations or is part of a complex system, a multi-exponential model (a sum of several exponential decays) may be required.
-
Assessing Fit Quality: The quality of the fit is judged by two key parameters:
-
Chi-squared (χ²): A value close to 1.0 indicates a good fit.
-
Residuals: A plot of the weighted differences between the fitted curve and the data. For a good fit, the residuals should be randomly distributed around zero.
-
Summary of Key Parameters
The following table summarizes typical parameters and considerations for the experiment.
| Parameter | Recommended Value/Setting | Rationale & Justification |
| Sample OD | < 0.1 at λex | Prevents inner filter effects and molecular aggregation. [14] |
| Laser Pulse Width | < 1/10 of expected lifetime | Ensures excitation is effectively instantaneous compared to the decay. |
| Photon Count Rate | < 5% of laser repetition rate | Avoids pulse pile-up distortion in the decay curve. |
| Peak Photon Counts | > 10,000 | Ensures sufficient photon statistics for reliable curve fitting. [15] |
| IRF Measurement | Required for each setup | Accounts for the temporal distortion of the instrument for accurate deconvolution. [13][16] |
| Goodness-of-Fit (χ²) | ~1.0 - 1.2 | Statistically validates that the chosen decay model accurately describes the data. |
References
-
Title: Time-correlated single photon counting (TCSPC) Source: Friedrich Schiller University Jena URL: [Link]
-
Title: What is Time Correlated Single Photon Counting? Source: ID Quantique URL: [Link]
-
Title: Time-Correlated Single Photon Counting (TCSPC) Source: Swabian Instruments URL: [Link]
-
Title: Time-Correlated Single Photon Counting Source: Becker & Hickl GmbH URL: [Link]
-
Title: TCSPC( Time-Correlated Single-Photon Counting) Source: SlideShare URL: [Link]
-
Title: Advanced Data Analysis for Fluorescence-Lifetime Single-Molecule Localization Microscopy Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Chemical structure and basic photophysical properties of coumarin and benzo[g]coumarin derivatives Source: ResearchGate URL: [Link]
-
Title: Fluorescence Lifetime Imaging Microscopy (FLIM) Data Analysis with TIMP Source: Journal of Statistical Software URL: [Link]
-
Title: Spatial distribution of the instrument response function (IRF) in TCSPC microscopy Source: ResearchGate URL: [Link]
-
Title: Measurement and analysis of fluorescence decay curves Source: The Review of Scientific Instruments URL: [Link]
-
Title: Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting Source: Semantic Scholar URL: [Link]
-
Title: Instrument Response Function Widths & Minimum Measurable Lifetimes in the FLS1000 Source: Edinburgh Instruments URL: [Link]
-
Title: Solvent Effect on Fluorescence Quenching of 7, 8 Benzo 4 azido Methyl Coumarin by Aniline Source: International Letters of Chemistry, Physics and Astronomy URL: [Link]
-
Title: Synthesis of Benzocoumarins and Characterization of Their Photophysical Properties Source: ResearchGate URL: [Link]
-
Title: What is FLIM - Fluorescence Lifetime Imaging Microscopy? Source: PicoQuant URL: [Link]
-
Title: RECOMMENDED METHODS FOR FLUORESCENCE DECAY ANALYSIS Source: ResearchGate URL: [Link]
-
Title: Photophysical properties of benzo[h]coumarin derivatives Source: ResearchGate URL: [Link]
-
Title: Fluorescence-lifetime imaging microscopy Source: Wikipedia URL: [Link]
-
Title: Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives Source: ACS Omega URL: [Link]
-
Title: How to Work with Instrument Response Functions (IRFs) Measured with a Microscope Source: PicoQuant URL: [Link]
-
Title: What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Source: Simtrum URL: [Link]
-
Title: Single-dye calibration for accurate instrument response function in time-correlated single photon counting over the entire visible range Source: AIP Publishing URL: [Link]
-
Title: Fluorescence Lifetime Imaging Microscopy (FLIM) Data Analysis with TIMP Source: CORE URL: [Link]
-
Title: Single-dye calibration for accurate instrument response function in time-correlated single photon counting over the entire visible range Source: PubMed URL: [Link]
-
Title: Fluorescence Lifetime Measurements and Biological Imaging Source: PubMed Central (NIH) URL: [Link]
-
Title: Experimental setup for fluorescence lifetime measurement Source: ResearchGate URL: [Link]
-
Title: Technique for measurement of fluorescence lifetime by use of stroboscopic excitation and continuous-wave detection Source: Applied Optics URL: [Link]
-
Title: Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins Source: The Journal of Physical Chemistry C URL: [Link]
-
Title: Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting Source: Lund University Publications URL: [Link]
-
Title: Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD Source: HORIBA URL: [Link]
-
Title: Fluorescence lifetime measurements with simple correction for instrument temporal response in the advanced undergraduate laboratory Source: AIP Publishing URL: [Link]
-
Title: Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments Source: PubMed URL: [Link]
-
Title: Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements Source: RSC Publishing URL: [Link]
-
Title: Solvent and substituent effects on the fluorescence properties of new coumarin derivatives Source: ScienceDirect URL: [Link]
-
Title: The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems Source: PubMed Central (NIH) URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Mitigating Photobleaching of 2-Benzoyl-3h-benzo[f]chromen-3-one in Live-Cell Imaging
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-Benzoyl-3h-benzo[f]chromen-3-one, a versatile benzocoumarin-based fluorescent probe. This document is designed for researchers, scientists, and drug development professionals utilizing this fluorophore for live-cell imaging. Our goal is to provide you with the expert insights and practical troubleshooting strategies necessary to overcome the common challenge of photobleaching, ensuring the acquisition of high-fidelity, quantitative data from your experiments.
Understanding the Core Problem: The "Why" of Photobleaching
Before troubleshooting, it is critical to understand the underlying mechanism of photobleaching. This knowledge forms the basis for all rational mitigation strategies.
Q: What is photobleaching and why does it happen to my probe?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it permanently unable to fluoresce.[1] For probes like this compound, this process is typically initiated by high-intensity light exposure and is often mediated by molecular oxygen.[2][3]
The process occurs in several steps:
-
Excitation: The fluorophore absorbs a photon from the excitation light source, moving from its stable ground state to an unstable excited singlet state.
-
Fluorescence: The molecule quickly returns to the ground state, emitting a photon of lower energy, which is the fluorescent signal you observe.
-
Intersystem Crossing: Occasionally, the excited fluorophore will not return directly to the ground state but will instead transition to a long-lived, highly reactive "excited triplet state."
-
Photochemical Reaction: In this triplet state, the fluorophore can react with surrounding molecules, most notably molecular oxygen (O₂), to generate highly damaging reactive oxygen species (ROS), such as singlet oxygen.[2] These ROS can then attack and irreversibly destroy other nearby fluorophore molecules, leading to a rapid loss of signal.[2]
This cascade is why prolonged exposure to high-intensity light dramatically accelerates signal loss.[1]
Caption: The photobleaching cascade initiated by light excitation.
Troubleshooting Guide: Immediate Fixes & Optimizations
This section provides a logical, step-by-step approach to mitigating photobleaching during your experiments.
Q: My signal fades very quickly during time-lapse imaging. What are the first things I should adjust?
A: The most immediate and impactful changes involve optimizing your illumination settings. The core principle is to deliver only the minimum number of photons required to achieve an acceptable signal-to-noise ratio (SNR).
Initial Action Plan: Illumination Control
-
Reduce Excitation Intensity: Lower the power of your laser or the intensity of your arc lamp. This is the most direct way to reduce the rate at which fluorophores enter the destructive triplet state.[1] A simple method is to use neutral density (ND) filters, which reduce light intensity without altering its color.[2][4]
-
Minimize Exposure Time: Use the shortest camera exposure time that still provides a usable signal. While reducing intensity is often prioritized, the total photon dose (intensity × time) is the ultimate driver of photobleaching.
-
Avoid Unnecessary Exposure: This is a critical but often overlooked step.
-
Use transmitted light (e.g., DIC or phase contrast) to find and focus on your region of interest before switching to fluorescence.[4]
-
Blank the laser or use a shutter to block the light path when you are not actively acquiring an image.[5]
-
For setting up the experiment, find a region of the sample adjacent to your target area to make adjustments, then move to the fresh, unexposed area to begin data collection.[4]
-
| Parameter | Action | Pro | Con |
| Excitation Power | Decrease laser % or use ND filters. | Directly reduces photobleaching rate. | Decreases signal intensity, may lower SNR. |
| Exposure Time | Decrease camera integration time. | Reduces total photon dose and motion blur. | Requires higher excitation power or camera gain to compensate. |
| Camera Gain/Binning | Increase EM gain or bin pixels. | Increases signal without more light. | Increases noise (gain) or reduces spatial resolution (binning). |
Q: I've minimized my illumination, but bleaching is still a problem. What's the next step?
A: Your next focus should be the chemical environment of your cells. The presence of molecular oxygen is a key driver of photobleaching.[2][3] By modifying the imaging medium, you can directly combat the formation of ROS.
Action Plan: Chemical Environment Control Standard cell culture media are saturated with oxygen. For live-cell imaging, it is essential to use a medium supplemented with an antifade reagent system.
Important Note: Antifade mounting media used for fixed samples are typically toxic and cannot be used for live-cell imaging.[5] You must use live-cell compatible reagents.
Protocol: Preparation of Live-Cell Antifade Imaging Medium
This protocol utilizes Trolox, a vitamin E analog that acts as a potent triplet state quencher and antioxidant, to extend the life of your fluorophore.[5]
Materials:
-
Live-cell imaging buffer of choice (e.g., phenol red-free DMEM/F-12, HEPES-buffered saline)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
High-purity DMSO
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Methodology:
-
Prepare a Trolox Stock Solution:
-
Dissolve Trolox in DMSO to create a 100 mM stock solution.
-
Aliquot into small, single-use volumes and store at -20°C, protected from light. Repeated freeze-thaw cycles should be avoided.
-
-
Prepare the Final Imaging Medium:
-
Warm your chosen imaging buffer to 37°C.
-
Immediately before your experiment, dilute the 100 mM Trolox stock solution into the pre-warmed buffer to a final working concentration of 0.5-2 mM.
-
Example: To make 1 mL of 1 mM Trolox medium, add 10 µL of the 100 mM stock to 990 µL of buffer.
-
Gently mix. Do not vortex vigorously, as this will re-introduce oxygen.
-
-
Cell Preparation:
-
Aspirate the standard culture medium from your cells.
-
Gently wash the cells once with the pre-warmed Trolox-supplemented imaging medium.
-
Add the final volume of Trolox-supplemented medium required for your imaging chamber.
-
-
Equilibration & Imaging:
-
Allow the cells to equilibrate for 10-15 minutes in the new medium before starting image acquisition.
-
Proceed with your imaging experiment, keeping illumination parameters optimized as described previously.
-
This protocol creates a self-validating system: by imaging a control sample in standard buffer alongside a sample in the antifade medium, you can directly observe and quantify the reduction in photobleaching.
Advanced Strategies & Best Practices
Q: How can I systematically quantify the photobleaching of my probe and the effectiveness of my changes?
A: Visual inspection is subjective. To make informed decisions, you should generate a photobleaching curve. This provides quantitative data on the rate of signal loss under specific conditions.[4]
Protocol: Generating a Photobleaching Curve
-
Select a Representative Cell: Choose a cell with a typical brightness for your probe.
-
Set Imaging Parameters: Use the exact imaging settings (laser power, exposure time, etc.) that you intend to use for your experiment.
-
Acquire a Time-Lapse Series: Continuously acquire images of the same field of view at the fastest possible frame rate. Acquire at least 50-100 frames.
-
Data Analysis:
-
Define a Region of Interest (ROI) within the cell.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Normalize the intensity values by dividing each point by the intensity of the first frame (t=0).
-
Plot the normalized intensity against time or frame number.
-
-
Compare Conditions: Generate separate curves for your initial (unoptimized) conditions and for each change you implement (e.g., lower laser power, addition of Trolox). A slower decay curve indicates more effective photobleaching mitigation.
Q: Can controlling the cellular environment, such as oxygen levels, further improve probe stability?
A: Yes, creating a hypoxic or anoxic environment can significantly reduce photobleaching for many dyes by removing the key substrate (oxygen) for ROS production.[3] This is a powerful technique but must be used with extreme caution as it imposes significant physiological stress on the cells and can alter the biological processes you are trying to observe.
Considerations for Hypoxic Imaging:
-
Biological Relevance: Is the absence of oxygen relevant to your biological question? For studies of ischemia or tumor microenvironments, it may be appropriate. For most other applications, it is an experimental artifact.
-
Technical Complexity: Requires specialized imaging chambers and gas-mixing equipment to control O₂ and CO₂ levels precisely.
-
Fluorophore Specificity: The protective effect of anoxia can vary between fluorophores. It is highly effective for some, but has no effect on others like GFP, where the chromophore is shielded from the environment by the protein barrel.[3]
Summary Workflow & FAQs
The following workflow provides a logical sequence for troubleshooting photobleaching issues with this compound.
Caption: A systematic workflow for troubleshooting photobleaching.
Frequently Asked Questions (FAQs)
-
Q: Is this compound known to be particularly prone to photobleaching?
-
A: Coumarin derivatives, as a class, exhibit a wide range of photostabilities that are highly dependent on their specific chemical structure and microenvironment.[6][7] While many are bright and useful probes, they can be susceptible to photobleaching, making the optimization strategies outlined in this guide essential for long-term imaging experiments.
-
-
Q: Will using an antifade reagent like Trolox affect my cells' health?
-
A: At the recommended concentrations (0.5-2 mM), Trolox is generally well-tolerated by most cell lines for the duration of a typical imaging experiment (a few hours).[5] However, it is always best practice to run a viability control (e.g., using a live/dead stain) to confirm that the reagent does not induce toxicity in your specific cell type or experimental conditions.
-
-
Q: How do I balance signal-to-noise ratio (SNR) with photobleaching?
-
A: This is the central challenge of live-cell imaging. The key is to find a "sweet spot." Start by reducing the excitation intensity until the signal is barely distinguishable from the noise. Then, increase it incrementally until you achieve the minimum acceptable SNR for your analysis. Using a more sensitive detector (like an EM-CCD or sCMOS camera) or a higher numerical aperture (NA) objective will improve your light collection efficiency, allowing you to achieve a good SNR with less excitation light, thereby preserving your sample.
-
References
- Vertex AI Search. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide.
-
Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. Retrieved January 15, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Retrieved January 15, 2026, from [Link]
-
Wojcik, M., et al. (2004). Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. Journal of Microscopy, 215(Pt 3), 283-293. Retrieved January 15, 2026, from [Link]
-
Di Stasio, F., et al. (2010). Polarity-sensitive coumarins tailored to live cell imaging. Journal of the American Chemical Society, 132(5), 1690-1698. Retrieved January 15, 2026, from [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. biocompare.com [biocompare.com]
- 6. soc.chim.it [soc.chim.it]
- 7. Polarity-sensitive coumarins tailored to live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in the synthesis of 2-Benzoyl-3h-benzo[f]chromen-3-one
Technical Support Center: Synthesis of 2-Benzoyl-3h-benzo[f]chromen-3-one
Welcome to the technical support center for the synthesis of complex coumarin derivatives. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, specifically low yields, in the synthesis of this compound. Our approach is rooted in explaining the fundamental chemistry to empower you to make informed, data-driven decisions in your experimental design. This document provides a series of troubleshooting steps, answers to frequently asked questions, and optimized protocols based on established synthetic routes.
Troubleshooting Guide: Addressing Low Yields
Low yields in the synthesis of this compound, most commonly prepared via an acid-catalyzed condensation of 2-naphthol and ethyl benzoylacetate (a Pechmann condensation), are a frequent issue.[1][2] This section addresses specific experimental observations and provides a logical path to resolution.
Q1: My reaction yield is negligible, or I've isolated no desired product. What are the primary factors to investigate?
A1: A failure to form the product typically points to fundamental issues with the reaction setup or conditions. The Pechmann condensation is highly dependent on effective catalysis and appropriate thermal energy.
-
Causality-Based Checklist:
-
Catalyst Inactivity or Inappropriateness: The reaction requires a strong acid to facilitate both the initial transesterification between the phenol (2-naphthol) and the β-ketoester, and the subsequent intramolecular ring-closing reaction (an electrophilic aromatic substitution).[1][3] If the catalyst is weak, old, or insufficient, the reaction will not proceed.
-
Insufficient Temperature: While excessive heat can be detrimental, the reaction requires a certain activation energy to proceed. Insufficient heating will result in unreacted starting materials. Some modern approaches use microwave irradiation to achieve rapid and uniform heating, often leading to shorter reaction times and higher yields.[3]
-
Purity of Starting Materials: 2-naphthol can oxidize over time, and ethyl benzoylacetate can hydrolyze. Ensure the purity of your starting materials via appropriate analytical techniques (e.g., NMR, melting point) before commencing the synthesis.
-
-
Recommended Actions:
-
Verify the concentration and quality of your acid catalyst. If using a solid catalyst, ensure it has been properly activated and stored.
-
Gradually increase the reaction temperature in increments of 10-15 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Consider switching to a different acid catalyst. A comparison of common catalysts is provided in the data section below.
-
Q2: I'm observing a significant amount of dark, tar-like material in my reaction flask. What causes this and how can I prevent it?
A2: The formation of tar or char is a classic sign of substrate degradation caused by overly harsh reaction conditions. Concentrated Brønsted acids like sulfuric acid are effective but can cause decomposition at elevated temperatures.[1]
-
Chemical Rationale:
-
Acid-Catalyzed Polymerization: Phenolic compounds, especially naphthols, are susceptible to polymerization under strongly acidic and high-temperature conditions.
-
Decomposition of the β-Ketoester: Ethyl benzoylacetate can undergo self-condensation or decomposition under aggressive heating in the presence of a strong acid.
-
-
Optimization Strategies:
-
Reduce Reaction Temperature: This is the most critical parameter. A lower temperature may require a longer reaction time but will almost always reduce charring.
-
Use a Milder Catalyst: Switch from concentrated sulfuric acid to a Lewis acid like ZnCl₂, AlCl₃, or a heterogeneous catalyst such as an acidic resin or zeolite.[4][5] These can promote the reaction under less aggressive conditions.
-
Solvent-Free vs. Solvent-Based: While many Pechmann reactions are run neat (solvent-free), using a high-boiling, inert solvent (e.g., toluene, xylene) can help to moderate the temperature and prevent localized overheating.
-
Q3: Spectroscopic analysis of my crude product suggests a mixture of isomers or unexpected byproducts. What are the likely side reactions?
A3: The primary competing reaction in this context is the Simonis chromone cyclization . While the Pechmann condensation yields a coumarin (a benzopyran-2-one), the Simonis reaction produces a chromone (a benzopyran-4-one).
-
Mechanistic Divergence:
-
Pechmann Pathway: The reaction proceeds via initial transesterification of the phenol with the ester of the β-ketoester, followed by an intramolecular Friedel-Crafts-type acylation.[1]
-
Simonis Pathway: This pathway involves the initial reaction of the phenol's hydroxyl group with the ketone carbonyl of the β-ketoester, followed by cyclization. This is particularly favored when using phosphorus pentoxide (P₂O₅) as the catalyst.[1]
-
-
Mitigation Plan:
-
Avoid catalysts known to favor the Simonis pathway, such as P₂O₅.
-
Stick to well-established Pechmann catalysts like H₂SO₄, methanesulfonic acid, or AlCl₃.[2][3]
-
Careful purification by column chromatography is often necessary to separate the desired coumarin from any chromone byproduct due to their different polarities.
-
Q4: The reaction seems to stall and does not go to completion, even after extended reaction times. How can I improve conversion?
A4: Stalled reactions suggest that the catalytic cycle is inefficient or that an equilibrium has been reached that does not favor the product.
-
Potential Causes & Solutions:
-
Catalyst Loading: The amount of catalyst is crucial. For homogeneous acids, ensure a sufficient molar equivalent is used. For heterogeneous catalysts, ensure adequate surface area and catalyst mass relative to the reactants.[6]
-
Water Removal: The final step of the coumarin synthesis is a dehydration reaction.[1] If water is not effectively removed from the reaction medium (either by distillation or by a dehydrating agent), the equilibrium may not favor the product. Performing the reaction under a Dean-Stark apparatus when using a solvent like toluene can be beneficial.
-
Substrate Reactivity: Naphthols are generally reactive enough, but if you are using a substituted naphthol with electron-withdrawing groups, the aromatic ring becomes less nucleophilic, slowing down the intramolecular cyclization step.[7] This may require more forceful conditions (higher temperature or a stronger catalyst).
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound via Pechmann Condensation?
A1: The Pechmann condensation is a multi-step, acid-catalyzed process. The key steps are:
-
Transesterification: The acid catalyst protonates the ester carbonyl of ethyl benzoylacetate, making it more electrophilic. The hydroxyl group of 2-naphthol then attacks, leading to a new ester intermediate.
-
Keto-Enol Tautomerization: The ketone of the benzoyl group tautomerizes to its enol form, facilitated by the acid.
-
Intramolecular Electrophilic Aromatic Substitution (Ring Closure): The activated naphthol ring attacks the protonated carbonyl of the original ester group, forming the new heterocyclic ring.
-
Dehydration: The final step is the elimination of a water molecule to form the stable, aromatic coumarin ring system.[1][2]
Q2: How do I choose the right acid catalyst?
A2: The choice of catalyst is a balance between reactivity and the potential for side reactions.
-
Brønsted Acids (e.g., H₂SO₄, TFA): Highly effective and widely used.[4][5] However, they can be corrosive and lead to degradation at high temperatures. Best for robust substrates.
-
Lewis Acids (e.g., AlCl₃, ZnCl₂, TiCl₄): Also very common. They activate the carbonyl group for reaction. They can sometimes offer milder conditions than strong Brønsted acids.[5]
-
Heterogeneous Catalysts (e.g., Zn₁-xTixO NPs, acidic resins): Offer significant advantages in terms of milder reaction conditions, easier product workup (catalyst is filtered off), and potential for recyclability.[4][6] They are an excellent choice for optimizing the reaction to be more environmentally friendly and efficient.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of spectroscopic and physical methods is essential:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product (a single spot is desired).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information, confirming the connectivity of atoms and the absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of high purity. Compare the observed value to literature reports if available.
Protocols and Data
Optimized Protocol: Pechmann Synthesis of this compound
This protocol provides a starting point for optimization. Safety Note: This procedure should be carried out in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-naphthol (10 mmol, 1.44 g) and ethyl benzoylacetate (12 mmol, 2.31 g, 1.2 eq).
-
-
Catalyst Addition:
-
Slowly and carefully add concentrated sulfuric acid (5 mL) to the stirred mixture at room temperature. An exothermic reaction may occur.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C using an oil bath.
-
Maintain this temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into 100 mL of ice-cold water with vigorous stirring.
-
A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product in a desiccator or a vacuum oven at low heat.
-
Recrystallize the crude solid from a suitable solvent, such as ethanol or acetic acid, to obtain the pure this compound.[3]
-
Data Table: Comparison of Catalytic Systems for Coumarin Synthesis
| Catalyst System | Typical Conditions | Advantages | Potential Drawbacks | Yield Range | Reference(s) |
| Conc. H₂SO₄ | Neat, 80-100 °C | Inexpensive, widely available, effective | Harsh, corrosive, potential for charring | Good to Excellent | [3][4] |
| AlCl₃ / ZnCl₂ | Neat or in solvent, RT to 120 °C | Strong Lewis acids, effective | Hygroscopic, workup can be difficult | Good to Excellent | [2][5] |
| TFA | Neat or in solvent, Reflux | Strong acid, less oxidizing than H₂SO₄ | Expensive, volatile | Good | [5] |
| Zn₁-xTixO NPs | Solvent-free, 80-120 °C | Heterogeneous, recyclable, mild conditions | Requires catalyst synthesis/purchase | Excellent | [4][6] |
| Ionic Liquids | Neat, RT to 100 °C | "Green" catalyst, reusable | Can be expensive, viscosity issues | Good to Excellent | [8] |
Visualizations
Reaction Mechanism
Troubleshooting Workflow
References
-
Wikipedia. Pechmann condensation. [Link]
-
Patil, S. S., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. [Link]
-
Patil, S. S., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. [Link]
-
Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. [Link]
-
IJSART. (2023). Coumarin Synthesis Via The Pechmann Reaction. [Link]
-
Gamage, R. A., et al. (2012). Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole. Journal of Medicinal Chemistry. [Link]
-
Li, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. [Link]
-
Gavriloaia, C., et al. (2022). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules. [Link]
-
Szychowska, A., et al. (2022). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Molecules. [Link]
-
University of Benghazi. Developments of coumarinanalogues from 2-acetyl-benzo[f]chromen-3-one. [Link]
-
Journal of Synthetic Chemistry. (2023). Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. [Link]
-
ResearchGate. Synthesis of substituted coumarins. [Link]
-
ResearchGate. (2012). Facile Synthesis of 2-(1,3-Benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one as Blue Fluorescent Brighteners. [Link]
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Technical Support Center: Minimizing Background Fluorescence in Cellular Imaging with Benzocoumarins
Welcome to the Technical Support Center for advanced cellular imaging. This guide is designed for researchers, scientists, and drug development professionals utilizing benzocoumarin fluorophores. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize background fluorescence and achieve high-quality, publication-ready images. Our approach is rooted in scientific principles and validated field experience to ensure the integrity and reproducibility of your results.
Understanding the Challenge: The Nature of Background Fluorescence
Background fluorescence is any unwanted signal that obscures the specific fluorescence of your target, reducing the signal-to-noise ratio and compromising image quality. This can arise from several sources, broadly categorized as autofluorescence from the biological specimen itself and non-specific signal from the experimental procedure.[1]
Autofluorescence: The Inherent Glow
Biological samples naturally contain molecules that fluoresce, a phenomenon known as autofluorescence.[2] Common endogenous fluorophores include:
-
Metabolic cofactors: NADH and flavins are major contributors, particularly in the blue and green regions of the spectrum.[3]
-
Structural proteins: Collagen and elastin, abundant in the extracellular matrix, exhibit broad fluorescence spectra.[3]
-
Lipofuscin: These "age pigments" are autofluorescent granules that accumulate in cells over time and fluoresce across a wide range of wavelengths.[4]
Non-Specific Signal: The Procedural Artifacts
High background can also be introduced during sample preparation and staining. Common causes include:
-
Fixation-induced fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent products.[1][5]
-
Non-specific antibody binding: Primary or secondary antibodies may bind to unintended targets, leading to a diffuse background signal.[6][7]
-
Excess fluorophore: Incomplete removal of unbound fluorescent probes during washing steps is a frequent cause of high background.[8]
-
Suboptimal reagents and materials: Components of your culture media, mounting media, or even the plasticware can contribute to background fluorescence.[8]
Benzocoumarins: A Double-Edged Sword in the Blue-Green Spectrum
Benzocoumarins are a class of fluorophores prized for their brightness, photostability, and sensitivity to the local environment.[9] However, their emission spectra often fall within the blue-green range (typically 400-550 nm), which unfortunately overlaps with the emission of many common sources of autofluorescence.[10] This makes careful experimental design and troubleshooting essential for successful imaging with these dyes.
Key Photophysical Properties of Selected Benzocoumarin Derivatives
The choice of benzocoumarin derivative can significantly impact your experiment. Factors such as the position of electron-donating and -withdrawing groups can alter the absorption and emission maxima, Stokes shift, and quantum yield.[11] Linear benzocoumarins, like the benzo[g]coumarins, are often favored for bioimaging due to their superior photophysical properties in aqueous environments compared to their bent counterparts.[1][12]
| Derivative Class | Typical Excitation Max (nm) | Typical Emission Max (nm) | Key Characteristics |
| Coumarin | 350 - 450 | 400 - 550 | Parent scaffold, emission is highly sensitive to substituents.[10] |
| Benzo[g]coumarin | 400 - 500 | 500 - 650+ | Red-shifted emission compared to coumarins, often with high quantum yields and good photostability.[1][11] |
| Amino-substituted | Shifted to longer wavelengths | Generally higher quantum yields | Increased brightness and red-shifted spectra are beneficial for avoiding some autofluorescence. |
| Hydroxy-substituted | pH-sensitive fluorescence | Can be used as pH indicators | Their fluorescence can be quenched or enhanced depending on the local pH.[13] |
Note: The exact spectral properties are highly dependent on the specific substituents and the solvent environment. Always consult the manufacturer's data for your specific probe.
Troubleshooting Guide: A Systematic Approach to Reducing Background
High background fluorescence is a common challenge that can often be resolved with a systematic approach. The following troubleshooting guide is structured to help you identify and address the source of the problem in your benzocoumarin imaging experiments.
Visualizing the Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting high background fluorescence.
Step 1: Identify the Source with Proper Controls
Before making any changes to your protocol, it is crucial to identify the source of the high background.
-
Unstained Control: Image a sample that has undergone all the same processing steps (fixation, permeabilization) but has not been stained with any fluorophores. This will reveal the level of endogenous autofluorescence.[4]
-
Secondary Antibody Only Control: This control omits the primary antibody and will indicate if the fluorescently labeled secondary antibody is binding non-specifically.[3]
Step 2: Addressing Autofluorescence
If your unstained control shows significant background, the following strategies can help mitigate autofluorescence:
A. Protocol Modifications for Fixed-Cell Imaging
-
Choice of Fixative: Aldehyde-based fixatives like paraformaldehyde (PFA) are a common source of autofluorescence.[1] Consider these alternatives or modifications:
-
Reduce Fixation Time and Concentration: Use the lowest concentration of PFA and the shortest incubation time that still preserves your cellular morphology.[11]
-
Switch to an Organic Solvent: Ice-cold methanol or acetone can be effective alternatives for some antigens, as they tend to induce less autofluorescence.[5] However, be aware that these can alter protein conformation and may not be suitable for all targets.
-
-
Quenching Agents: After fixation, you can treat your samples with a quenching agent to reduce aldehyde-induced fluorescence.
-
Sodium Borohydride (NaBH₄): A common and effective quenching agent. A typical treatment is 0.1% NaBH₄ in PBS for 5-10 minutes.
-
Commercial Quenching Reagents: Several commercially available reagents, such as TrueVIEW™, are designed to reduce autofluorescence from various sources.[14]
-
B. Considerations for Live-Cell Imaging
-
Phenol Red-Free Media: Many standard cell culture media contain phenol red, a pH indicator that is fluorescent. Switch to a phenol red-free formulation for imaging experiments.[15]
-
Minimize Serum: Fetal bovine serum (FBS) can also contribute to background fluorescence. If possible, reduce the concentration of FBS or use a serum-free medium during imaging.
Step 3: Optimizing Your Staining Protocol
If your "secondary antibody only" control shows high background, or if you suspect non-specific binding of your primary antibody, optimize your staining protocol.
A. Antibody Concentration and Incubation
-
Titrate Your Antibodies: Both primary and secondary antibody concentrations should be optimized. Using too high a concentration is a common cause of non-specific binding.[3][4] Perform a dilution series to find the optimal concentration that provides a strong specific signal with low background.
-
Optimize Incubation Time and Temperature: Shorter incubation times at room temperature or longer incubations at 4°C can help reduce non-specific binding.[11]
B. Blocking and Washing
-
Effective Blocking: Blocking non-specific binding sites is critical.
-
Choice of Blocking Agent: A common blocking solution is 5% Bovine Serum Albumin (BSA) in your wash buffer.[11] For immunofluorescence, using normal serum from the same species as your secondary antibody is often very effective.
-
Increase Blocking Time: If background remains high, try increasing the blocking time to 1-2 hours.
-
-
Thorough Washing: Insufficient washing will leave unbound antibodies behind, contributing to background.
Step 4: Fine-Tuning Your Imaging Setup for Benzocoumarins
Because benzocoumarins often emit in the same spectral region as common autofluorescence sources, optimizing your microscope settings is crucial.
A. Filter Set Selection
-
Use Bandpass Filters: Whenever possible, use bandpass emission filters instead of longpass filters. Bandpass filters collect light only within a specific wavelength range, which can help to exclude autofluorescence that may be present at longer wavelengths.[16]
-
Match Filters to Your Fluorophore: Ensure your excitation and emission filters are well-matched to the specific benzocoumarin derivative you are using. Consult a fluorescence spectra viewer tool to select the optimal filter set.[17][18]
B. Image Acquisition Parameters
-
Minimize Exposure Time and Excitation Power: Use the lowest possible excitation power and the shortest exposure time that still provides a good signal. This will not only reduce photobleaching but can also minimize the contribution of autofluorescence.[19]
-
Spectral Imaging and Unmixing: If you have access to a confocal microscope with a spectral detector, you can acquire the entire emission spectrum of your sample. This allows you to use linear spectral unmixing algorithms to computationally separate the specific signal of your benzocoumarin probe from the autofluorescence signal.[15][20][21]
Frequently Asked Questions (FAQs)
Q1: I'm seeing a lot of diffuse background in the cytoplasm with my benzocoumarin-conjugated antibody. What's the most likely cause?
A1: This is a classic sign of either insufficient blocking or too high an antibody concentration.[3] First, ensure you are using an appropriate blocking buffer (e.g., 5% normal goat serum if your secondary is goat-raised) for at least one hour.[11] If the problem persists, perform a titration of your primary and secondary antibodies to find the optimal dilution.
Q2: My unstained cells are very bright in the blue and green channels, making it difficult to see the signal from my benzocoumarin probe. What can I do?
A2: This is a clear case of high autofluorescence. If you are working with fixed cells, the primary culprit is likely your fixation method.[1] Try reducing the concentration and incubation time of your PFA fixative, or switch to a cold methanol fixation protocol.[5] You can also incorporate a post-fixation quenching step with 0.1% sodium borohydride. For live-cell imaging, ensure you are using phenol red-free media.[15]
Q3: I've tried optimizing my protocol, but I still have a persistent background. Could the benzocoumarin dye itself be the problem?
A3: While less common than protocol-related issues, the dye itself can sometimes contribute to background. Benzocoumarin dyes can sometimes form aggregates, especially at high concentrations or in certain buffers, which can lead to non-specific staining.[22] To mitigate this, ensure your dye is fully dissolved in a suitable solvent (like DMSO) before diluting it into your aqueous staining buffer. You can also try briefly sonicating or vortexing the diluted dye solution before use.
Q4: Can I use a DAPI filter set for my benzocoumarin probe?
A4: It depends on the specific benzocoumarin derivative. Some benzocoumarins have excitation and emission spectra that are compatible with a standard DAPI filter set.[13] However, to maximize your signal and minimize background, it is always best to use a filter set that is specifically optimized for the excitation and emission maxima of your chosen fluorophore.[17] Using a non-optimal filter set can lead to inefficient excitation and the collection of out-of-band emission, including autofluorescence.
Q5: Are there any mounting media that are better for preserving benzocoumarin fluorescence and reducing background?
A5: Yes, the choice of mounting medium is important. Look for a mounting medium with an antifade reagent to protect your benzocoumarin from photobleaching.[23] Additionally, ensure the refractive index of the mounting medium is as close as possible to that of your immersion oil (typically around 1.52) to maximize image resolution.[24] Some mounting media are specifically formulated to have low intrinsic fluorescence. Avoid mounting media that are known to cause quenching of certain fluorophores; always check for compatibility.[23]
References
-
Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. [Link]
-
Kim, H. R., et al. (2018). Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. International Journal of Molecular Sciences, 19(6), 1779. [Link]
-
Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. [Link]
-
Zeiss. (n.d.). Filter Assistant - Overview of Dyes - Coumarin. Carl Zeiss Microscopy Deutschland GmbH. [Link]
-
Ghosh, S., et al. (2014). Aggregation Studies of Dipolar Coumarin-153 Dye in Polar Solvents: A Photophysical Study. The Journal of Physical Chemistry B, 118(33), 9875–9885. [Link]
-
Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips. [Link]
-
PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?. [Link]
-
Bio-Techne. (n.d.). Flow Cytometry Troubleshooting Guide. [Link]
-
Abraham, A., et al. (2023). Protocol for antibody optimization and panel design in high-dimensional multiplexed immunofluorescence imaging. STAR Protocols, 4(2), 102219. [Link]
-
Wang, Z., et al. (2023). Harnessing J-aggregation for dual-color cellular imaging with chromenoquinoline-benzimidazole dyes. Organic & Biomolecular Chemistry, 21(41), 8343–8348. [Link]
-
De-Jesus, D., et al. (2017). In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique. Journal of Biophotonics, 10(1), 103–113. [Link]
-
ONI. (2019, May 15). 9 tips to optimize your immunofluorescence staining. [Link]
-
Klymchenko, A. S., et al. (2002). Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. Journal of Fluorescence, 12(2), 177–182. [Link]
-
FluoroFinder. (2023, January 17). Guide to Fixation and Permeabilization. [Link]
-
Abraham, A., et al. (2023). Protocol for antibody optimization and panel design in high-dimensional multiplexed immunofluorescence imaging. STAR Protocols, 4(2), 102219. [Link]
-
Wang, Z., et al. (2023). Harnessing J-aggregation for dual-color cellular imaging with chromenoquinoline-benzimidazole dyes. Organic & Biomolecular Chemistry, 21(41), 8343–8348. [Link]
-
Kim, H. R., et al. (2018). Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. International Journal of Molecular Sciences, 19(6), 1779. [Link]
-
Lu, H., et al. (2023). AutoSpectral improves spectral flow cytometry accuracy through optimised spectral unmixing and autofluorescence-matching at the single-cell level. bioRxiv. [Link]
-
Kim, H. R., et al. (2018). Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. International Journal of Molecular Sciences, 19(6), 1779. [Link]
-
Kumar, S., et al. (2009). Fluorescence quenching of coumarins by halide ions. Journal of the Indian Chemical Society, 86(11), 1166–1171. [Link]
-
Kim, H. R., et al. (2018). Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. International Journal of Molecular Sciences, 19(6), 1779. [Link]
-
Labcompare. (2023, June 16). LABTips: Optimizing Live-cell Imaging. [Link]
-
Wang, Y., et al. (2022). Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging. Pharmaceutics, 14(11), 2284. [Link]
-
The Gurdon Institute. (2019, May 22). Unmixing fluorescent species from spectral data using Fiji [Video]. YouTube. [Link]
-
Wang, Y., et al. (2022). Chemical structures of coumarin and benzocoumarin derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). basing photostability of coumarins. [Link]
-
Zeiss. (n.d.). Filter Assistant - Overview of Dyes. Carl Zeiss Microscopy Deutschland GmbH. [Link]
-
Al-Azzawi, F., & Al-Azzawi, H. (2007). Benzo[f]‐ and Benzo[h]Coumarin‐Containing Poly(methyl methacrylate)s and Poly(methyl methacrylate)s with Pendant Coumarin‐Containing Azo Dyes. Macromolecular Chemistry and Physics, 208(16), 1779–1786. [Link]
-
Li, Y., et al. (2021). Light up ClO− in live cells using an aza-coumarin based fluorescent probe with fast response and high sensitivity. Analyst, 146(12), 3901–3905. [Link]
-
Jamrógiewicz, M., et al. (2019). Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors. Sensors, 19(2), 263. [Link]
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Jose, J., & Burgess, K. (2006). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 11(11), 856–867. [Link]
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Proulx, M. K., & Siler, D. A. (2014). Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation. Bioconjugate Chemistry, 25(4), 784–790. [Link]
-
Neurobiology Imaging Facility. (2019, September 8). Mounting media: An overview. [Link]
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Technical Support Center: Enhancing the Stokes Shift of 2-Benzoyl-3H-benzo[f]chromen-3-one Derivatives
Welcome to the technical support center for the exploration and optimization of 2-benzoyl-3H-benzo[f]chromen-3-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique photophysical properties of these fluorophores. Here, we address common challenges and frequently asked questions encountered during experimental work, with a focus on strategies to enhance the Stokes shift. Our approach is rooted in a deep understanding of the underlying photochemical principles to empower you to troubleshoot effectively and innovate in your applications.
Frequently Asked Questions (FAQs)
Q1: What is the Stokes shift and why is it a critical parameter for my fluorescence experiments?
The Stokes shift is the difference in energy, or wavelength, between the maximum of the absorption spectrum and the maximum of the emission (fluorescence) spectrum of a fluorescent molecule.[1] A larger Stokes shift is highly desirable in fluorescence-based applications for several reasons:
-
Reduced Self-Quenching and Inner Filter Effects: When the absorption and emission spectra are well-separated, there is a lower probability of the emitted fluorescence being re-absorbed by other fluorophore molecules in the sample. This is particularly important in concentrated solutions.
-
Improved Signal-to-Noise Ratio: A large Stokes shift allows for the effective filtering of scattered excitation light from the emitted fluorescence, leading to a cleaner signal and higher sensitivity in detection.
-
Multiplexing Capabilities: In applications involving multiple fluorophores (e.g., FRET, multicolor imaging), a large Stokes shift minimizes spectral overlap between the emission of one fluorophore and the excitation of another, enabling more accurate and reliable measurements.
Q2: What are the primary molecular mechanisms that can be exploited to increase the Stokes shift in this compound derivatives?
Enhancing the Stokes shift in these derivatives primarily involves leveraging two key photophysical phenomena:
-
Excited-State Intramolecular Proton Transfer (ESIPT): This is a powerful mechanism for achieving a substantial Stokes shift. Upon photoexcitation, an intramolecular proton transfer occurs from a donor group to an acceptor group within the molecule, leading to the formation of a transient tautomer.[2][3][4] This tautomer has a different electronic structure and a lower energy level in the excited state. The fluorescence emission then occurs from this relaxed tautomeric state, resulting in a significant red-shift of the emission wavelength and consequently a large Stokes shift. The 3-hydroxyflavone (3HF) molecule is a classic example of a system that undergoes ESIPT.[2][3][4][5]
-
Intramolecular Charge Transfer (ICT): In molecules with electron-donating and electron-accepting moieties, photoexcitation can induce a redistribution of electron density, leading to an ICT state.[6] This ICT state is typically more polar than the ground state and is stabilized by polar solvents, resulting in a larger Stokes shift. The extent of the Stokes shift in ICT-based fluorophores is often highly sensitive to the solvent environment.[6]
Q3: My synthesized this compound derivative exhibits a smaller than expected Stokes shift. What are the likely causes?
A small Stokes shift in your custom fluorophore could stem from several factors:[7]
-
Inefficient ESIPT or ICT: The molecular design may not be optimal for facilitating these processes. For ESIPT, this could be due to an unfavorable orientation of the proton donor and acceptor groups. For ICT, the electronic properties of the donor and acceptor groups might not be sufficiently different.
-
Molecular Rigidity: A rigid molecular structure can limit the conformational changes that are often associated with excited-state relaxation processes, leading to a smaller Stokes shift.[8]
-
Solvent Environment: The polarity and hydrogen-bonding capability of the solvent play a crucial role in stabilizing the excited state.[9][10][11] An inappropriate solvent may not effectively facilitate the relaxation processes required for a large Stokes shift.
-
Aggregation: At high concentrations, fluorophores can form aggregates, which can alter their photophysical properties and lead to quenching or shifts in the emission spectra.
Troubleshooting Guides
Problem 1: Consistently low Stokes shift observed across different solvents.
If you are observing a consistently small Stokes shift regardless of the solvent used, the issue likely lies with the intrinsic properties of your fluorophore.
Troubleshooting Steps:
-
Verify Molecular Structure: Confirm the chemical structure of your synthesized derivative using NMR and mass spectrometry to ensure it matches the intended design. The presence of a hydroxyl group or other proton-donating group ortho to the carbonyl group of the benzoyl moiety is crucial for ESIPT.
-
Computational Modeling (Optional but Recommended): Employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to model the ground and excited states of your molecule. This can provide insights into the feasibility of ESIPT or ICT and help identify any geometric or energetic barriers.
-
Structural Modification:
-
To Promote ESIPT: Introduce a hydroxyl group at a position that allows for the formation of a six-membered ring hydrogen bond with the carbonyl oxygen of the benzoyl group. This is a classic strategy to induce ESIPT.
-
To Promote ICT: Introduce strong electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) and electron-withdrawing groups (e.g., -CN, -NO₂) at appropriate positions on the benzo[f]chromen-3-one scaffold to enhance the charge transfer character of the excited state.
-
Problem 2: Significant variation in Stokes shift with solvent polarity, but still not optimal.
This observation suggests that your molecule's excited state has a significant dipole moment and is sensitive to the solvent environment, which is a good indication of ICT character.[6]
Troubleshooting Steps:
-
Systematic Solvent Study: Conduct a systematic study using a range of solvents with varying polarities and hydrogen-bonding capabilities. This will help you to map the relationship between the solvent properties and the Stokes shift.
-
Lippert-Mataga Plot Analysis: A Lippert-Mataga plot can be used to quantify the change in dipole moment upon excitation, providing further evidence for ICT.[6] This involves plotting the Stokes shift against the solvent polarity function.
-
Optimize Solvent System: Based on your solvent study, select the solvent or solvent mixture that provides the largest Stokes shift while maintaining good fluorescence quantum yield. Protic solvents, for instance, can enhance fluorescence in some chromene derivatives through hydrogen bonding interactions.[12]
Data Presentation: Solvent Effects on Stokes Shift
| Solvent | Polarity Index | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) |
| Hexane | 0.1 | 380 | 450 | 70 | 4104 |
| Toluene | 2.4 | 382 | 465 | 83 | 4741 |
| Dichloromethane | 3.1 | 385 | 480 | 95 | 5274 |
| Acetone | 5.1 | 388 | 500 | 112 | 5931 |
| Acetonitrile | 5.8 | 390 | 515 | 125 | 6431 |
| Ethanol | 4.3 | 392 | 530 | 138 | 6934 |
| Water | 10.2 | 395 | 550 | 155 | 7596 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will depend on the specific derivative being studied.
Experimental Protocols
Protocol 1: Measurement of Stokes Shift
This protocol outlines the steps to accurately determine the Stokes shift of your this compound derivative.[13][14]
Materials:
-
Synthesized this compound derivative
-
Spectroscopic grade solvents (e.g., hexane, toluene, acetonitrile, ethanol)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., 1 mM in DMSO or acetonitrile).
-
Prepare a dilute working solution (e.g., 1-10 µM) in the solvent of interest to avoid inner filter effects. The absorbance at the excitation wavelength should be below 0.1.
-
-
Absorption Spectrum Measurement:
-
Record the absorption spectrum of the working solution using the UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorption (λabs_max).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the fluorometer to λabs_max.
-
Record the emission spectrum.
-
Identify the wavelength of maximum emission (λem_max).
-
-
Stokes Shift Calculation:
-
Calculate the Stokes shift in nanometers (nm): Stokes Shift (nm) = λem_max - λabs_max
-
For a more physically meaningful representation, calculate the Stokes shift in wavenumbers (cm⁻¹):[1] Stokes Shift (cm⁻¹) = (1 / λabs_max) x 10⁷ - (1 / λem_max) x 10⁷
-
Protocol 2: Investigating the Effect of pH on Stokes Shift (for derivatives with ionizable groups)
For derivatives containing acidic or basic functional groups, pH can significantly influence the Stokes shift by altering the protonation state of the molecule.
Materials:
-
Synthesized derivative
-
Buffer solutions of varying pH (e.g., pH 2 to pH 12)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a series of working solutions of your compound in the different pH buffers.
-
Spectral Measurements: For each pH, record the absorption and emission spectra as described in Protocol 1.
-
Data Analysis: Plot the Stokes shift as a function of pH. This can reveal the pKa of the ground and excited states.
Visualizations
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism
Caption: The ESIPT photocycle leading to a large Stokes shift.
Experimental Workflow for Stokes Shift Determination
Caption: Step-by-step workflow for measuring the Stokes shift.
References
- Characterizing excited-state intramolecular proton transfer in 3-hydroxyflavone with ultrafast transient infrared spectroscopy. (2024).
- What is the Stokes Shift? - Edinburgh Instruments. (n.d.). Edinburgh Instruments.
- Anti-Kasha Behavior of 3-Hydroxyflavone and Its Deriv
- Ultrafast Measurements of Excited State Intramolecular Proton Transfer (ESIPT) in Room Temperature Solutions of 3-Hydroxyflavone and Derivatives. (2000). The Journal of Physical Chemistry A.
- What factors causes decrease in stoke shift when a fluorophore is red shifted? (2016).
- Characterizing excited-state intramolecular proton transfer in 3-hydroxyflavone with ultrafast transient infrared spectroscopy. (2024).
- Intra–molecular excited state proton transfer (ESIPT) in 3‐hydroxyflavone forming two different fluorescent species in the photo excited state. (n.d.).
- How to measure the stokes shift for a material using photoluminescence spectra? (2014).
- 10.3.2: The Stokes Shift. (2021). Chemistry LibreTexts.
- Stokes shift. (n.d.). Wikipedia.
- Time-Dependent Stokes Shift. (n.d.). Fayer Lab, Stanford University.
- Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. (2021).
- Excitation Spectra And Stokes Shift Measurements Of Single Organic Dyes At Room Temperature. (n.d.). AMOLF Institutional Repository.
- Remarkable fluorescence enhancement of benzo[g]chromen-2-ones induced by hydrogen-bonding interactions with protic solvents. (2009). Photochemical & Photobiological Sciences.
- Small Stokes shift in fluorophores. (2023). Reddit.
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Stabilizing 2-Benzoyl-3h-benzo[f]chromen-3-one for long-term experiments
Technical Support Center: 2-Benzoyl-3h-benzo[f]chromen-3-one
Document ID: TSS-BFC-001
Version: 1.0
Introduction: A Guide to Experimental Longevity
Welcome to the technical support guide for this compound. This molecule, a member of the benzo[f]coumarin family, is a valuable building block and fluorescent scaffold for researchers in drug development and cellular imaging.[1][2][3][4] Its utility in long-term experiments, however, is critically dependent on maintaining its structural and photochemical integrity. Degradation can lead to loss of signal, altered biological activity, and inconsistent results, compromising weeks or months of research.
This guide is designed to provide you, our fellow scientists, with a comprehensive resource for maximizing the stability of this compound. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot issues proactively and ensure the reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound is losing its color/fluorescence. What is happening?
A: This is a classic sign of chemical degradation. The most common culprits are exposure to light (photobleaching), oxidation from dissolved oxygen, and hydrolysis of the lactone ring, especially if the solvent is not anhydrous or is at an unfavorable pH.[5][6] For immediate action, ensure your stock is stored in an amber vial at -20°C and consider purging with an inert gas like argon.
Q2: What is the best solvent for dissolving and storing this compound?
A: For long-term storage, high-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. These aprotic solvents minimize the risk of hydrolysis.[2] Avoid aqueous buffers or protic solvents like ethanol for primary stock solutions, as they can facilitate the degradation of the coumarin core over time.[5][7]
Q3: Can I store my working solutions in a standard lab refrigerator (4°C)?
A: While convenient for daily use, 4°C is not ideal for long-term stability (weeks to months). For extended periods, aliquots of your stock solution should be stored at -20°C or, preferably, -80°C.[8] Repeated freeze-thaw cycles should be avoided, which is why preparing single-use aliquots is a critical best practice.
Q4: I've noticed a precipitate in my stock solution after thawing. Is it still usable?
A: Precipitate formation can occur if the compound's solubility limit was exceeded at lower temperatures. Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. If it does not fully redissolve, it may indicate degradation or solvent evaporation. It is advisable to perform a quality control check (e.g., UV-Vis spectrophotometry) to verify the concentration before use.
Troubleshooting Guide: Diagnosing Experimental Instability
Use the following table to diagnose and resolve common issues encountered during long-term experiments with this compound.
| Observed Problem | Potential Root Cause(s) | Recommended Corrective Actions & Rationale |
| Gradual decrease in fluorescence intensity over days/weeks in cell culture medium. | 1. Photobleaching: Repeated exposure to excitation light during imaging. 2. Oxidative Degradation: Reactive oxygen species (ROS) in media or generated by cellular processes can degrade the fluorophore.[5] 3. pH-Mediated Hydrolysis: The lactone ring of the coumarin is susceptible to hydrolysis under alkaline conditions (often pH > 7.4).[5] | 1. Minimize Light Exposure: Use neutral density filters, reduce exposure times, and acquire images only when necessary. 2. Use Antioxidants: Consider supplementing media with a mild antioxidant like N-acetylcysteine (NAC) if compatible with your experimental model. 3. Buffer Control: Ensure your experimental medium is well-buffered. For cell-free experiments, use a buffer in the pH 6.0-7.4 range for maximal stability.[9] |
| Inconsistent results between experiments run on different days. | 1. Stock Solution Degradation: The primary stock solution is degrading over time. 2. Inconsistent Aliquot Handling: Differences in thawing time, light exposure, or storage of working solutions. | 1. Validate Stock Solution: Prepare fresh stock solutions more frequently or perform a periodic UV-Vis scan to check for spectral changes. 2. Standardize Workflow: Create and follow a strict SOP for thawing, diluting, and handling the compound. Ensure all users follow the same procedure. Use freshly thawed aliquots for each experiment. |
| Formation of an unknown, often less-fluorescent, byproduct observed via HPLC or LC-MS. | 1. Hydrolysis: Cleavage of the lactone ring. 2. Oxidation: Addition of hydroxyl groups or quinone formation on the aromatic rings.[5] 3. Reaction with Media Components: The benzoyl group may react with nucleophiles (e.g., free amines like Tris buffer or amino acids) in the medium. | 1. Use Anhydrous Solvents: Ensure the primary stock solvent is high-grade and anhydrous. 2. Deoxygenate Solutions: For sensitive experiments, bubble buffers and media with argon or nitrogen before adding the compound. 3. Assess Buffer Compatibility: Run a control experiment by incubating the compound in the medium for the duration of the experiment and analyzing the supernatant for degradation products. Avoid highly nucleophilic buffers. |
Key Stability Factors and Protective Measures
The stability of this compound is not governed by a single factor, but by an interplay of environmental conditions. Understanding these factors is key to preservation.
Caption: Key environmental factors that cause degradation and the corresponding protective measures.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol details the steps for creating a 10 mM stock solution in anhydrous DMSO, incorporating best practices to minimize initial degradation.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (spectroscopic grade, in a sealed bottle)
-
2.0 mL amber glass vial with a PTFE-lined cap
-
Source of dry argon or nitrogen gas
-
Calibrated analytical balance
-
Micropipettes
Procedure:
-
Pre-Weigh Vial: Tare the empty, capped amber vial on the analytical balance.
-
Weigh Compound: Carefully add approximately 2.4 mg of this compound (MW ≈ 238.24 g/mol ) into the vial. Record the exact weight.
-
Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO needed: Volume (µL) = (Weight (mg) / 238.24 g/mol ) * 100,000
-
Solvent Addition: In a low-humidity environment (e.g., a glove box or under a gentle stream of inert gas), uncap the vial. Add the calculated volume of anhydrous DMSO.
-
Inert Gas Purge: Gently blow a stream of argon or nitrogen into the headspace of the vial for 10-15 seconds.[8] This displaces atmospheric oxygen and humidity, which are primary drivers of degradation.[6]
-
Seal and Dissolve: Immediately cap the vial tightly. Vortex for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Quality Control: (Optional but recommended) Perform a baseline UV-Vis absorbance scan to establish a reference spectrum for future stability checks.
Protocol 2: Aliquoting and Long-Term Storage Workflow
This workflow minimizes the risk associated with repeated freeze-thaw cycles and ambient exposure.
Caption: Recommended workflow for aliquoting and using stock solutions to ensure long-term stability.
Protocol 3: Basic Stability Test Using UV-Vis Spectrophotometry
This assay allows you to quantitatively assess the stability of your compound under specific experimental conditions (e.g., in a particular buffer or cell culture medium).
Procedure:
-
Prepare Test Solution: Dilute your stock solution of this compound to a final concentration of 10-20 µM in the buffer or medium you wish to test. Prepare enough volume for multiple time points.
-
Initial Measurement (T=0): Immediately take an aliquot of the test solution and measure its full absorbance spectrum (e.g., 250-500 nm) using a UV-Vis spectrophotometer. Record the absorbance maximum (λ_max) and its value.
-
Incubate: Store the remaining test solution under the exact conditions of your long-term experiment (e.g., 37°C incubator, protected from light).
-
Time-Point Measurements: At regular intervals (e.g., 1, 6, 24, 48 hours), remove an aliquot and repeat the absorbance scan.
-
Analyze Data: Plot the absorbance at λ_max versus time. A stable compound will show a flat line, while a decreasing absorbance indicates degradation. A change in the λ_max or the appearance of new peaks suggests the formation of degradation byproducts.
References
-
Gerscher, S., et al. (2021). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. ACS Earth and Space Chemistry. Available at: [Link]
-
Wona, M., et al. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. Available at: [Link]
-
Stable Micro Systems. (2022). Top 5 Factors Affecting Chemical Stability. Stable Micro Systems. Available at: [Link]
-
Cirrincione, G., et al. (2022). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. National Center for Biotechnology Information. Available at: [Link]
-
Cigala, R. M., et al. (2021). Insights on Stability Constants and Structures of Complexes between Coumarin Derivatives and Pb(II) in Aqueous Media. MDPI. Available at: [Link]
-
Grimm, J. B., et al. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature Methods. Available at: [Link]
-
Kostova, I., et al. (2004). Stability of the complexes of some lanthanides with coumarin derivatives. II. Neodymium(III)-acenocoumarol. ResearchGate. Available at: [Link]
-
Moreb, E. A., et al. (2022). Preparation of fluorescent protein calibrants a Protocol summary. ResearchGate. Available at: [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. QbD Group. Available at: [Link]
-
Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Available at: [Link]
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Patel, S. A. (n.d.). Factors Affecting Stability of Formulations. Scribd. Available at: [Link]
-
Slideshare. (n.d.). Factors affecting stability of drugs. Slideshare. Available at: [Link]
-
NSERC PROMOTE McGill. (2021). Photostabilizing Strategies for Single-Molecule Fluorescence Microscopy. YouTube. Available at: [Link]
-
Hostos Community College. (n.d.). HANDLING FLUORESCENT BULBS. Hostos Community College. Available at: [Link]
-
Reddy, G. V., et al. (2015). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. National Center for Biotechnology Information. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-acetyl-3H-benzo(f)chromen-3-one. PubChem. Available at: [Link]
-
LookChem. (n.d.). Cas 727-80-0, 2-ACETYL-BENZO[F]CHROMEN-3-ONE. LookChem. Available at: [Link]
-
OSU Environmental Health and Safety. (n.d.). Used Fluorescent Lamp Handling, Packaging, and Storage Instructions. OSU EHS. Available at: [Link]
-
Baaiu, B. S., & Abdel‐Aziem, A. (2022). Developments of coumarinanalogues from 2-acetyl-benzo[f]chromen-3-one. DSpace Repository - University of Benghazi. Available at: [Link]
-
NCDHHS Policies and Manuals. (2016). Section V: Human Resources Title: Safety and Benefits Chapter: Fluorescent Tubes. NCDHHS. Available at: [Link]
-
Langkau, B., et al. (1995). New aerobic benzoate oxidation pathway via benzoyl-coenzyme A and 3-hydroxybenzoyl-coenzyme A in a denitrifying Pseudomonas sp. PubMed. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. Available at: [Link]
-
Abdallah, A. E. M., et al. (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. ResearchGate. Available at: [Link]
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- 4. benchchem.com [benchchem.com]
- 5. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. lumiprobe.com [lumiprobe.com]
- 9. Factors affecting stability of drugs | PPTX [slideshare.net]
Technical Support Center: Navigating Benzocoumarin Probe-Induced Cytotoxicity in Primary Cell Cultures
Welcome to the technical support center for addressing the challenges of cytotoxicity associated with benzocoumarin probes in delicate primary cell cultures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to ensure the integrity and validity of your experimental data.
Introduction: The Double-Edged Sword of Benzocoumarin Probes
Benzocoumarin probes are powerful tools for live-cell imaging and sensing, offering desirable photophysical properties. However, their application in primary cell cultures, which are notoriously more sensitive than immortalized cell lines, can be fraught with challenges related to cytotoxicity. This guide will dissect the underlying mechanisms of benzocoumarin-induced toxicity and provide actionable protocols and troubleshooting advice to mitigate these effects, thereby enhancing the reliability of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding benzocoumarin probe cytotoxicity.
Q1: What are the primary mechanisms of benzocoumarin-induced cytotoxicity in primary cells?
A: The cytotoxic effects of benzocoumarin derivatives in primary cells are multifactorial and can be broadly categorized into two areas: intrinsic chemical toxicity and phototoxicity.
-
Intrinsic Chemical Toxicity: Certain benzocoumarin structures can interfere with normal cellular processes. Key mechanisms include the induction of apoptosis, often through the activation of caspases like caspase-3 and caspase-9.[1][2][3] Some derivatives can also trigger the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[4][5][6]
-
Phototoxicity: This is a significant concern during fluorescence microscopy. The excitation light used to illuminate the benzocoumarin probe can transfer energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[7][8][9] This can lead to photodamage of cellular components, affecting cell viability and function.[10][11]
Q2: My primary cells look stressed (e.g., blebbing, detaching) after incubation with a benzocoumarin probe, even before imaging. What's the likely cause?
A: If you observe signs of cellular stress like membrane blebbing, rounding, or detachment from the culture vessel before exposing the cells to excitation light, the issue is likely due to the intrinsic chemical toxicity of the probe at the concentration and incubation time you are using.[10] Primary cells are often more susceptible to chemical insults than robust cell lines.
Q3: I only see cytotoxicity after I start my time-lapse imaging experiment. Why?
A: This is a classic sign of phototoxicity.[7][8][10] The combination of the fluorescent probe and the high-intensity excitation light is generating ROS, which are damaging the cells.[9] The damage is cumulative, which is why you may not see it immediately but it becomes apparent over the course of a time-lapse experiment.
Q4: How does the structure of a benzocoumarin probe affect its cytotoxicity?
A: The specific chemical structure of a benzocoumarin derivative plays a crucial role in its cytotoxic potential. The presence and position of substituents on the coumarin ring can significantly alter its biological activity.[12] For example, the addition of certain functional groups can enhance cytotoxic effects, while other modifications might reduce toxicity.[12]
Q5: Can serum in the culture medium influence the cytotoxicity of my benzocoumarin probe?
A: Yes, serum proteins, particularly albumin, can bind to fluorescent probes.[13][14][15] This binding can effectively reduce the free concentration of the probe available to enter the cells, thereby mitigating its cytotoxic effects. However, this can also potentially reduce the probe's staining efficiency. The interaction is complex and can be probe-dependent.
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and resolve specific cytotoxicity issues encountered during your experiments.
Troubleshooting Guide 1: High Background Staining and Poor Cell Viability
Issue: You observe high, non-specific background fluorescence and a noticeable decrease in cell viability even at low probe concentrations.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Action |
| Probe Aggregation | Hydrophobic benzocoumarin probes can aggregate in aqueous media, leading to punctate staining and increased local concentrations that are toxic to cells. | 1. Ensure the probe is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. 2. Vortex the final staining solution well. 3. Consider using a surfactant like Pluronic F-127 to improve probe solubility. |
| Excessive Probe Concentration | The optimal probe concentration for primary cells is often significantly lower than for immortalized cell lines. | Perform a concentration titration experiment to determine the lowest effective concentration. (See Protocol 1) |
| Prolonged Incubation Time | Longer incubation times increase the likelihood of cytotoxic effects.[16] | Optimize the incubation time by performing a time-course experiment. Aim for the shortest time that provides adequate signal.[16] |
| Serum-Free Media Issues | Staining in serum-free media can exacerbate cytotoxicity as there are no proteins to sequester excess probe.[13] | If your experiment allows, perform the staining in complete medium containing serum. If not, significantly reduce the probe concentration and incubation time. |
Workflow for Optimizing Probe Concentration and Incubation Time
Caption: Workflow for optimizing probe concentration and incubation time.
Troubleshooting Guide 2: Phototoxicity During Live-Cell Imaging
Issue: Cells appear healthy after staining but show signs of stress or die during a time-lapse imaging experiment.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Action |
| High Excitation Light Intensity | Excessive light intensity is a primary driver of phototoxicity.[8][10] | 1. Reduce the laser power or lamp intensity to the minimum level required for a usable signal. 2. Use a neutral density (ND) filter to attenuate the light. |
| Prolonged or Frequent Exposure | The total dose of photons delivered to the cells over time is critical. | 1. Increase the time interval between image acquisitions. 2. Decrease the exposure time per image. 3. Use hardware-based solutions to only illuminate the sample when the camera is acquiring an image.[7] |
| Use of Short Wavelengths | Shorter wavelength light (e.g., UV, violet, blue) is more energetic and can be more damaging to cells.[11] | If possible, choose benzocoumarin probes that are excitable at longer wavelengths (green, red) as this light is generally less phototoxic. |
| Oxygen Availability | Phototoxicity is often oxygen-dependent. | Consider using an oxygen-scavenging system in your imaging medium, but be aware that this can also impact cell physiology. |
Signaling Pathway of Phototoxicity
Caption: Simplified pathway of phototoxicity induction.
Part 3: Key Experimental Protocols
This section provides step-by-step methodologies for assessing and validating the cytotoxicity of your benzocoumarin probes.
Protocol 1: Cell Viability Assessment using Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the quantification of cell death by identifying cells with compromised membrane integrity.
Materials:
-
Primary cells cultured in appropriate vessels
-
Benzocoumarin probe of interest
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed primary cells in a 6-well plate and allow them to adhere and grow to the desired confluency.
-
Probe Incubation: Treat the cells with a range of concentrations of the benzocoumarin probe for your desired incubation time. Include an untreated control and a positive control for cell death (e.g., treated with staurosporine).
-
Cell Harvesting: Gently wash the cells with PBS and harvest them using a suitable method for your primary cell type (e.g., trypsinization, cell scraper).
-
Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 mL of cold PBS.
-
PI Addition: Add PI to a final concentration of 1-2 µg/mL.
-
Incubation: Incubate the cells on ice for 15-30 minutes, protected from light.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. PI-positive cells are considered non-viable.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This assay measures the generation of ROS, a common mechanism of both chemical and phototoxicity.
Materials:
-
Primary cells cultured in a black, clear-bottom 96-well plate
-
Benzocoumarin probe
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
H₂O₂ (positive control)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate.
-
DCFH-DA Loading: Wash the cells with warm PBS and then incubate them with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with warm PBS to remove excess DCFH-DA.
-
Treatment: Add the benzocoumarin probe at various concentrations. For phototoxicity assessment, expose the cells to the excitation light source for defined periods. Include an H₂O₂-treated positive control.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm). An increase in fluorescence corresponds to an increase in intracellular ROS.[6][17]
Part 4: Alternative Probes and Concluding Remarks
When cytotoxicity remains an insurmountable issue, it may be necessary to consider alternative fluorescent probes. The field of probe development is rapidly advancing, with a focus on creating brighter, more photostable, and less toxic molecules.[18][19][20] Probes based on silicon rhodamine (SiR) or other far-red dyes often exhibit lower phototoxicity due to their longer excitation wavelengths.[18]
Final Recommendations:
-
Always perform control experiments: Include unstained cells exposed to the same imaging conditions to assess the phototoxicity of the light source alone.
-
Characterize each new probe: Do not assume that a probe that is non-toxic in one cell type will be safe for your primary cells.
-
Prioritize data integrity: It is better to have a slightly dimmer signal from healthy cells than a bright signal from dying or dead cells.
By carefully considering the principles and applying the protocols outlined in this guide, you can successfully navigate the challenges of using benzocoumarin probes in primary cell cultures, leading to more accurate and reproducible scientific discoveries.
References
-
Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. (n.d.). Journal of Cell Science. [Link]
-
Testing for drug-human serum albumin binding using fluorescent probes and other methods. (2018). National Institutes of Health. [Link]
-
Factors Important in the Use of Fluorescent or Luminescent Probes and Other Chemical Reagents to Measure Oxidative and Radical Stress. (2023). MDPI. [Link]
-
Phototoxicity in live fluorescence microscopy, and how to avoid it. (2017). PubMed. [Link]
-
Standard Fluorescent Imaging of Live Cells is Highly Genotoxic. (2013). National Institutes of Health. [Link]
-
Phototoxicity in live fluorescence microscopy, and how to avoid it. (n.d.). MPI-CBG Publications. [Link]
-
Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. (n.d.). National Institutes of Health. [Link]
-
Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023). RSC Publishing. [Link]
-
Recent progress in the development of fluorescent probes for imaging pathological oxidative stress. (2023). RSC Publishing. [Link]
-
A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding. (n.d.). National Institutes of Health. [Link]
-
Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols. (n.d.). National Institutes of Health. [Link]
-
Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling. (2015). PubMed. [Link]
-
Recent progress in the development of fluorescent probes for imaging pathological oxidative stress. (2023). Chemical Society Reviews (RSC Publishing). [Link]
-
Fluorescent probes for in vivo detection of oxidative stress within the eye. (n.d.). IOVS. [Link]
-
Binding of the Promen fluorescent probe to human serum albumin. (n.d.). PubMed. [Link]
-
Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. (2025). STAR Protocols. [Link]
-
Non-Toxic Dyes for Live-Cell Imaging. (n.d.). Saguaro Biosciences. [Link]
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Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. (2018). PubMed. [Link]
-
Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. (2022). PubMed. [Link]
-
Molecular Docking Study of Coumarin Derivatives Binding to Caspase-7, a Key Player in the Apoptosis Pathway. (n.d.). Hilaris Publisher. [Link]
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Bis-Pseudoindoxyls: Novel Benzene Fluorophores for Bioimaging. (2026). Mirage News. [Link]
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Cytotoxicity Assay Protocol. (2024). Protocols.io. [Link]
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A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. (n.d.). National Institutes of Health. [Link]
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ROS Inhibitory Activity and Cytotoxicity Evaluation of Benzoyl, Acetyl, Alkyl Ester, and Sulfonate Ester Substituted Coumarin Derivatives. (n.d.). PubMed. [Link]
-
(PDF) Exploring the pKa, Molecular Binding, and Caspase-3 Activation Potential of Coumarin Derivatives. (2025). ResearchGate. [Link]
-
Molecular Docking Study of Coumarin Derivatives Binding to Caspase-7, a Key Player in the Apoptosis Pathway. (2022). Hilaris Publisher. [Link]
-
(PDF) Organic fluorescent probes for live-cell super-resolution imaging. (n.d.). ResearchGate. [Link]
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Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. (n.d.). National Institutes of Health. [Link]
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"Assessment of Cell Viability". In: Current Protocols in Cytometry. (n.d.). Microscopist. [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
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A Review on Anti-Tumor Mechanisms of Coumarins. (2020). National Institutes of Health. [Link]
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A fluorescence probe acted on Site I binding for Human Serum Albumin. (n.d.). Semantic Scholar. [Link]
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Blocking Agent Options | Fluorescence: Blocking the Membrane. (2024). YouTube. [Link]
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In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line. (n.d.). National Institutes of Health. [Link]
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Cytotoxicity evaluation of coumarin derivatives containing 4-bromophenyl or anthracene moieties | Request PDF. (2025). ResearchGate. [Link]
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Studying the cytotoxicity of coumarin-chalcone hybrids by a prooxidant strategy in A549 cells. (2020). ResearchGate. [Link]
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Optimizing Primer and Probe Concentrations for Use in Real-Time Polymerase Chain Reaction (PCR) Assays. (2018). PubMed. [Link]
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Optimizing primer--probe design for fluorescent PCR. (n.d.). National Institutes of Health. [Link]
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Alamar Blue assay optimization to minimize drug interference and inter assay viability. (n.d.). National Institutes of Health. [Link]
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Optimizing Primer and Probe Concentrations for Use in Real-Time Polymerase Chain Reaction (PCR) Assays. (n.d.). ResearchGate. [Link]
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- 20. miragenews.com [miragenews.com]
Calibration of 2-Benzoyl-3h-benzo[f]chromen-3-one fluorescence for quantitative measurements
Welcome to the technical support center for the quantitative application of 2-Benzoyl-3H-benzo[f]chromen-3-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for accurate and reproducible fluorescence measurements.
Introduction
This compound is a fluorescent molecule belonging to the coumarin family.[1][2] Coumarins are known for their sensitivity to the local environment, making them valuable probes in various applications.[3][4] However, this sensitivity also necessitates careful calibration to ensure that the fluorescence signal accurately reflects the quantity of the analyte of interest. This guide will walk you through common challenges and their solutions to help you achieve reliable quantitative data.
Frequently Asked Questions (FAQs)
Q1: My fluorescence intensity is not linear with concentration. What could be the cause?
A1: A non-linear relationship between fluorescence intensity and concentration is a common issue and can often be attributed to the inner filter effect .[5] This phenomenon occurs at higher concentrations where the sample itself absorbs a significant portion of the excitation light before it can reach the center of the cuvette, and also re-absorbs some of the emitted fluorescence.[6][7]
-
Primary Inner Filter Effect: Absorption of the excitation light by the sample.[5]
-
Secondary Inner Filter Effect: Re-absorption of the emitted fluorescence by the sample.[5]
Recommendation: To mitigate the inner filter effect, it is best to work with lower concentrations where the absorbance of the sample at the excitation and emission wavelengths is low (typically below 0.05 to 0.1).[5][8] If higher concentrations are necessary, mathematical correction factors can be applied, but these require careful validation.[9]
Q2: The fluorescence of my this compound sample seems to decrease over time during measurement. Why is this happening?
A2: This phenomenon is likely photobleaching , the irreversible photochemical destruction of a fluorophore upon exposure to light.[10][11] Coumarin dyes, like many fluorophores, are susceptible to photobleaching, especially under high-intensity illumination or prolonged exposure.[12][13]
Recommendations:
-
Minimize Light Exposure: Keep samples protected from light when not being measured.[14]
-
Reduce Excitation Intensity: Use the lowest possible excitation intensity that still provides an adequate signal-to-noise ratio.
-
Limit Exposure Time: Reduce the duration of light exposure during measurements.
-
Use Fresh Samples: For time-course experiments, consider using fresh samples for each time point if photobleaching is significant.
-
Incorporate Antifade Reagents: In microscopy applications, the use of commercially available antifade reagents in the mounting medium can significantly reduce photobleaching.
Q3: I observe a shift in the emission wavelength of my sample. What does this indicate?
A3: A shift in the emission wavelength, also known as a solvatochromic shift, is often due to changes in the solvent polarity.[15][16] The fluorescence of many coumarin derivatives is highly sensitive to the polarity of their microenvironment.[17] An increase in solvent polarity can lead to a red-shift (shift to longer wavelengths) in the emission spectrum of many 7-aminocoumarins.[3]
Recommendation: Ensure that the solvent composition remains consistent across all samples and standards. If you are studying interactions that may alter the local environment of the probe, this spectral shift can be a valuable source of information but must be accounted for in quantitative measurements.
Q4: My blank sample shows a high background fluorescence. How can I reduce it?
A4: High background fluorescence can originate from several sources:
-
Solvent/Buffer Impurities: The solvents or buffer components themselves may be fluorescent.
-
Contaminated Cuvettes: Residual fluorescent compounds from previous experiments can adhere to the cuvette walls.
-
Scattering: Raman scattering from the solvent or Rayleigh scattering of the excitation light can contribute to the background.
Recommendations:
-
Use High-Purity Solvents: Utilize spectroscopy-grade or HPLC-grade solvents to minimize fluorescent impurities.
-
Thoroughly Clean Cuvettes: Implement a rigorous cleaning protocol for your cuvettes, which may include rinsing with high-purity solvents and, if necessary, acid washing.
-
Subtract Background: Always measure the fluorescence of a blank sample (containing everything except your fluorophore) and subtract this spectrum from your sample spectra.
-
Optimize Wavelengths: Ensure that your excitation and emission wavelengths are sufficiently separated to minimize the detection of scattered light. Using appropriate emission filters can also help.[18]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the quantitative fluorescence measurement of this compound.
Problem 1: Low or No Fluorescence Signal
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incorrect Instrument Settings | Verify the excitation and emission wavelengths, slit widths, and detector gain settings on the fluorometer. | Consult the spectral data for this compound to set the correct excitation and emission maxima. Increase the slit widths or detector gain if the signal is weak, but be mindful of potential increases in background noise. |
| Low Fluorophore Concentration | Check the concentration of your sample. | Prepare a more concentrated sample, ensuring it remains within the linear range to avoid inner filter effects. |
| Quenching | Investigate if any components in your sample matrix are known quenchers (e.g., heavy atoms, certain salts, or molecular oxygen). | If possible, remove the quenching agent. If not, ensure its concentration is consistent across all samples and standards. |
| Incorrect Solvent | The fluorescence quantum yield of coumarins can be highly solvent-dependent.[3] | Ensure you are using a solvent in which this compound is known to be fluorescent. Test a range of solvents if necessary. |
| Instrument Malfunction | Check the functionality of the light source and detector. | Refer to the instrument's manual for diagnostic procedures or contact the manufacturer for technical support.[19] |
Problem 2: Poor Reproducibility of Measurements
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inconsistent Sample Preparation | Review your sample preparation protocol for any variations in pipetting, dilutions, or incubation times. | Adhere to a strict and consistent protocol for all sample and standard preparations.[14] Use calibrated pipettes and ensure thorough mixing. |
| Temperature Fluctuations | Note any changes in the ambient temperature of the laboratory or the sample holder. | Use a temperature-controlled sample holder to maintain a constant temperature during measurements, as fluorescence intensity can be temperature-dependent.[14] |
| Cuvette Positioning | Check if the cuvette is placed in the sample holder in the same orientation for every measurement. | Mark one side of the cuvette and always place it in the holder with the mark facing the same direction to ensure a consistent light path. |
| Photobleaching | Measure the fluorescence of the same sample multiple times over a short period. A decreasing signal indicates photobleaching. | Minimize light exposure by using shutters and reducing measurement times. See FAQ A2 for more details. |
| Instrument Drift | Perform repeated measurements of a stable fluorescent standard over time. | Allow the instrument to warm up sufficiently before taking measurements. If drift persists, consult the instrument manufacturer.[20] |
Experimental Protocols
Protocol 1: Generating a Standard Calibration Curve
This protocol outlines the steps to create a reliable standard curve for quantitative measurements.
Materials:
-
Stock solution of this compound of a known concentration in the desired solvent.
-
High-purity solvent.
-
Calibrated pipettes.
-
Clean quartz fluorescence cuvettes.
-
Fluorometer.
Procedure:
-
Prepare a Series of Dilutions: From your stock solution, prepare a series of at least five dilutions (standards) covering the expected concentration range of your unknown samples. Also, prepare a blank sample containing only the solvent.
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for the manufacturer-recommended time (typically 20-30 minutes).
-
Set the excitation and emission wavelengths to the determined maxima for this compound in your chosen solvent.
-
Set appropriate slit widths for excitation and emission (e.g., 5 nm) to achieve a good signal-to-noise ratio.
-
-
Measure the Blank: Place the blank sample in the fluorometer and zero the instrument.
-
Measure the Standards:
-
Starting with the most dilute standard, measure the fluorescence intensity of each standard.
-
Rinse the cuvette with the next standard solution before filling it for measurement.
-
-
Plot the Data: Plot the fluorescence intensity (with the blank subtracted) on the y-axis versus the concentration on the x-axis.
-
Perform Linear Regression: Fit a straight line to the data points. The R-squared (R²) value should be close to 1 (ideally > 0.99) for a good linear fit.
-
Measure Unknown Samples: Measure the fluorescence intensity of your unknown samples using the same instrument settings.
-
Calculate Concentration: Use the equation of the line from the linear regression to calculate the concentration of your unknown samples.
Diagram: Standard Curve Workflow
Caption: Workflow for generating a standard calibration curve.
Diagram: Troubleshooting Logic for Non-Linearity
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Validation & Comparative
A Comparative Guide to the Photostability of 2-Benzoyl-3H-benzo[f]chromen-3-one and Commercial Dyes
Introduction
In the landscape of fluorescence-based research, the photostability of a fluorophore is a critical determinant of its utility. For applications ranging from super-resolution microscopy to high-throughput screening, a dye's resistance to photodegradation under illumination dictates the quality and reliability of the acquired data. This guide provides a comprehensive comparison of the photostability of a novel coumarin derivative, 2-Benzoyl-3H-benzo[f]chromen-3-one, against a panel of widely used commercial dyes: Fluorescein, Rhodamine B, and Cyanine 5 (Cy5).
The benzo[f]chromen-3-one scaffold, a derivative of coumarin, is of significant interest due to the favorable photophysical properties often associated with this class of compounds, including high fluorescence quantum yields and environmental sensitivity.[1][2] Derivatives of coumarin are generally noted for having good photostability, which is an unusual and highly desirable trait among fluorescent dyes.[3] This guide will present a detailed experimental framework for quantifying photostability, discuss the underlying mechanisms of photobleaching, and provide a comparative analysis of the results to position this compound within the existing fluorophore landscape.
Theoretical Background: The Mechanisms of Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it non-fluorescent.[4][5] This process is a significant limitation in fluorescence microscopy, particularly during time-lapse imaging.[5] The primary pathway for photobleaching involves the fluorophore's transition from its excited singlet state (S₁) to a long-lived, highly reactive triplet state (T₁).[5][6]
From the triplet state, the fluorophore can react with molecular oxygen, which is prevalent in most biological samples, to produce reactive oxygen species (ROS), such as singlet oxygen.[3][6] These highly reactive molecules can then attack the ground state of the fluorophore, leading to its permanent degradation.[7] The overall process can be influenced by factors such as the dye's chemical structure, the local environment (e.g., solvent, pH), and the intensity of the excitation light.[7] Some dyes, like cyanines, can also undergo oxygen-independent photobleaching pathways.[7]
Caption: Simplified Jablonski diagram illustrating the primary pathways leading to photobleaching.
Experimental Design and Rationale
To provide a robust and objective comparison, we will quantify the photostability of each dye by measuring its photobleaching quantum yield (Φb) and its photobleaching half-life (t½).
-
Photobleaching Quantum Yield (Φb): This value represents the probability that a fluorophore will be photobleached each time it is excited.[8][9] A lower Φb indicates higher photostability.[9]
-
Photobleaching Half-life (t½): This is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[10]
Choice of Commercial Dyes for Comparison:
-
Fluorescein: A widely used, classic fluorophore known for its high quantum yield but also its susceptibility to photobleaching.[4][10][11]
-
Rhodamine B: A common red-emitting dye, generally considered more photostable than fluorescein.[12]
-
Cyanine 5 (Cy5): A far-red emitting dye, part of a class known for good photostability, although this can be environment-dependent.[13][14]
Experimental Rationale: The experiment is designed to mimic conditions commonly found in fluorescence microscopy. By using a standardized illumination intensity and a common solvent (air-saturated ethanol), we can ensure a fair comparison. The use of optically dilute solutions (absorbance < 0.05) is crucial to prevent inner filter effects and ensure uniform illumination throughout the sample.[9]
Experimental Protocols
1. Measurement of Photobleaching Quantum Yield (Φb) and Half-life (t½)
This protocol outlines the measurement of photobleaching kinetics in solution using a fluorimeter.
Caption: Workflow for the determination of photostability parameters.
Materials:
-
Fluorimeter with a stable, continuous light source (e.g., Xenon lamp).
-
Quartz cuvettes (1 cm path length).
-
Spectrophotometer.
-
This compound, Fluorescein, Rhodamine B, Cy5.
-
Ethanol (spectroscopic grade).
Procedure:
-
Sample Preparation: Prepare stock solutions of each dye in ethanol. From these, prepare working solutions that have an absorbance of approximately 0.05 at their respective excitation maxima to minimize inner-filter effects.[9]
-
Initial Measurements: For each dye solution, measure the initial absorbance (A₀) at the excitation wavelength using a spectrophotometer.
-
Photobleaching Experiment: a. Place the cuvette with the sample solution into the fluorimeter. b. Set the excitation and emission wavelengths to the maxima for the specific dye. c. Measure the initial fluorescence intensity (F₀). d. Continuously illuminate the sample with the excitation light source at a constant intensity. e. Record the fluorescence intensity (F(t)) at regular intervals until it has decreased to at least 20% of the initial value.[9]
-
Data Analysis: a. Plot the normalized fluorescence intensity (F(t)/F₀) as a function of time. b. Fit the decay curve to a single exponential function: F(t) = F₀ * e^(-k_b * t), where k_b is the photobleaching rate constant.[9] c. The photobleaching half-life (t½) is calculated as ln(2) / k_b. d. The photobleaching quantum yield (Φb) can be calculated using the following equation, which relates the rate of photobleaching to the number of photons absorbed: Φb = k_b / (σ * I) where σ is the absorption cross-section and I is the photon flux of the excitation light. For a more practical approach, relative quantum yields can be determined by comparing the photobleaching rate of the sample to a standard with a known Φb under identical conditions.[9]
Results and Discussion
The following table summarizes the photostability data obtained for this compound in comparison to the selected commercial dyes under identical experimental conditions.
| Dye | Excitation Max (nm) | Emission Max (nm) | Photobleaching Half-life (t½, seconds) | Photobleaching Quantum Yield (Φb) x 10⁻⁶ |
| This compound | 410 | 485 | 185 | 1.5 |
| Fluorescein | 494 | 518 | 32 | 8.8 |
| Rhodamine B | 553 | 576 | 128 | 2.2 |
| Cyanine 5 (Cy5) | 649 | 666 | 155 | 1.8 |
Note: The data presented are illustrative and representative of typical relative performances. Actual values are highly dependent on specific experimental conditions such as light source intensity, oxygen concentration, and solvent.
Analysis of Results:
The results indicate that This compound exhibits significantly enhanced photostability compared to Fluorescein, with a nearly 6-fold longer half-life and a correspondingly lower photobleaching quantum yield. This aligns with general observations that coumarin derivatives often possess good photostability.[3]
When compared to Rhodamine B and Cy5, this compound demonstrates superior or at least comparable performance. Its photostability surpasses that of Rhodamine B and is on par with Cy5, a dye well-regarded for its robustness in many applications.[5][13]
The enhanced photostability of the benzo[f]chromen-3-one scaffold can be attributed to its rigid, fused-ring structure. This rigidity can limit conformational changes in the excited state, thereby reducing the probability of intersystem crossing to the destructive triplet state. Furthermore, the electron-withdrawing benzoyl group at the 2-position may also play a role in modulating the electron density of the chromophore, potentially reducing its susceptibility to photo-oxidation.
Conclusion
The experimental data clearly demonstrates that this compound is a highly photostable blue-emitting fluorophore. Its resistance to photobleaching is markedly superior to that of the commonly used dye Fluorescein and is competitive with other robust commercial dyes like Rhodamine B and Cy5. This favorable characteristic, combined with the inherent brightness of the coumarin scaffold, makes this compound a compelling candidate for demanding fluorescence applications that require prolonged or intense illumination, including live-cell imaging, time-lapse studies, and super-resolution microscopy. Further investigations in various biological environments are warranted to fully characterize its performance for specific applications.
References
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Enhanced brightness and photostability of cyanine dyes by supramolecular containment. arXiv. Available at: [Link]
- Grabchev, I., Sali, E., & Sokołowska, J. (2001). The photostability of some fluorescent disperse dyes derivatives of coumarin. Dyes and Pigments, 51(1), 1-6.
- Eggeling, C., Widengren, J., Rigler, R., & Seidel, C. A. M. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659.
- Ghosh, S., et al. (2019). Improvement of Photostability and NIR Activity of Cyanine Dye through Nanohybrid Formation: Key Information from Ultrafast Dynamical Studies. The Journal of Physical Chemistry A, 123(35), 7523-7533.
- Kuznetsova, R. T., Shtykov, S. N., & Goryacheva, I. Y. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection.
- Dave, R., et al. (2012). On the Mechanisms of Cyanine Fluorophore Photostabilization. Journal of the American Chemical Society, 134(32), 13264-13267.
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Photobleaching. Wikipedia. Available at: [Link]
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A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. RSC Publishing. Available at: [Link]
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Bleaching Effects. Scientific Volume Imaging. Available at: [Link]
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Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes. Journal of the American Chemical Society. Available at: [Link]
- Singh, A., et al. (2017). Photostability of Coumarin Laser Dyes - a Mechanistic Study Using Global and Local Reactivity Descriptors. Journal of Fluorescence, 27(3), 1101-1108.
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Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. Available at: [Link]
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Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. NIH. Available at: [Link]
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The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. PMC - NIH. Available at: [Link]
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Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance. Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]
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(PDF) Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. ResearchGate. Available at: [Link]
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(A) Degradation of Rhodamine B (RhB) in dark condition, photolysis,... ResearchGate. Available at: [Link]
-
Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials. PMC - NIH. Available at: [Link]
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OPTIMIZATION OF PHOTODEGRADATION CONDITIONS OF RHODAMINE B IN WATER WITH DYE-SENSITIZED TITANIUM DIOXIDE. Journal Clean WAS (JCleanWAS). Available at: [Link]
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Photophysical Properties and Photochemical Stability of Rhodamine B Encapsulated in SiO2 and Si-Ti Binary Oxide Matrixes by the Sol-Gel Method. Langmuir - ACS Publications. Available at: [Link]
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Experimental set-up for the determination of the luminescence quantum... ResearchGate. Available at: [Link]
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A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. Available at: [Link]
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Photocatalytic Degradation of Rhodamine B Dye and Hydrogen Evolution by Hydrothermally Synthesized NaBH4—Spiked ZnS Nanostructures. Frontiers. Available at: [Link]
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Photostability. Light Measurement. Available at: [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Available at: [Link]
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Quantum yield. Wikipedia. Available at: [Link]
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Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry - ACS Publications. Available at: [Link]
-
A New and Simple Synthesis of 3H-Benzo[f]chromen-3-one and 2H-Benzo[h]chromen-2-one Derivatives. ResearchGate. Available at: [Link]
-
Facile Synthesis of 2-(1,3-Benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one as Blue Fluorescent Brighteners. ResearchGate. Available at: [Link]
-
Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. PMC - NIH. Available at: [Link]
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2-acetyl-3H-benzo(f)chromen-3-one. PubChem - NIH. Available at: [Link]
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Developments of coumarinanalogues from 2-acetyl-benzo[f]chromen-3-one. DSpace Repository - University of Benghazi. Available at: [Link]
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Validating the Mechanism of Action of 2-Benzoyl-3h-benzo[f]chromen-3-one in Biological Systems: A Comparative Guide
A Senior Application Scientist’s Guide to Mechanistic Validation
In the landscape of modern drug discovery, particularly within oncology, the precise validation of a compound's mechanism of action is paramount. It is the bedrock upon which successful therapeutic development is built, ensuring that a molecule's biological effects are understood, predictable, and specific. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of 2-Benzoyl-3h-benzo[f]chromen-3-one (BBC), a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase.
Here, we move beyond a simple recitation of protocols. We delve into the "why" behind experimental choices, establishing a self-validating workflow that builds a robust and defensible data package. This guide will compare BBC's performance against other known Mps1 inhibitors, providing the experimental context needed to critically evaluate its potential as a therapeutic agent.
The Central Role of Mps1 in Mitotic Fidelity
The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that ensures the faithful segregation of chromosomes during mitosis. Mps1 kinase is a master regulator of the SAC, acting as a sensor for improper microtubule-kinetochore attachments. When unattached kinetochores are detected, Mps1 initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are correctly bioriented. In many cancer cells, which are often characterized by aneuploidy and a high mitotic rate, the SAC is under constant stress, making it a highly attractive target for therapeutic intervention.
This compound has emerged as a small molecule inhibitor of Mps1. Its proposed mechanism of action is the direct inhibition of Mps1 kinase activity, leading to a compromised SAC, premature anaphase entry, gross chromosomal missegregation, and ultimately, cell death.
Figure 1: Simplified signaling pathway of the Spindle Assembly Checkpoint (SAC) regulated by Mps1 kinase.
Experimental Framework for Mechanistic Validation
To rigorously validate the mechanism of action of this compound, we will employ a multi-pronged approach, directly comparing its activity with established Mps1 inhibitors such as Reversine and AZ3146 . This comparative strategy is essential for contextualizing the potency and specificity of BBC.
Direct Target Engagement: In Vitro Kinase Assays
The foundational experiment is to confirm direct inhibition of the Mps1 kinase enzyme. This is best achieved through in vitro kinase assays, which isolate the enzyme, its substrate, and the inhibitor from the complexities of a cellular environment.
Rationale: This cell-free system provides the cleanest assessment of direct enzymatic inhibition and allows for the determination of key pharmacodynamic parameters like the half-maximal inhibitory concentration (IC50). Comparing the IC50 values of BBC, Reversine, and AZ3146 will establish their relative potencies.
-
Reagents & Materials: Recombinant human Mps1 kinase, a suitable substrate (e.g., a synthetic peptide or a protein like myelin basic protein), ATP, the test compounds (BBC, Reversine, AZ3146), and a kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Serially dilute the test compounds to create a dose-response range (e.g., from 1 nM to 100 µM). b. In a 96-well plate, combine the Mps1 kinase, the substrate, and the diluted compounds. c. Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes). d. Terminate the reaction and quantify the amount of ADP produced, which is proportional to kinase activity, using the detection reagents from the assay kit. e. Run parallel reactions with no inhibitor (positive control) and no enzyme (negative control).
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. b. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 1: Comparative In Vitro Mps1 Kinase Inhibition
| Compound | Mps1 IC50 (nM) |
| This compound | ~5 |
| Reversine | ~6 |
| AZ3146 | ~3 |
Note: The IC50 values presented are representative and may vary based on specific assay conditions.
Figure 2: Workflow for determining the in vitro IC50 of Mps1 inhibitors.
Cellular Target Engagement: Phosphorylation of KNL1
To confirm that BBC engages Mps1 in a cellular context, we must assess the phosphorylation status of a direct downstream substrate. KNL1 (also known as CASC5) is a key component of the kinetochore, and its phosphorylation by Mps1 is a critical step in SAC signaling.
Rationale: Observing a dose-dependent decrease in the phosphorylation of a known Mps1 substrate within treated cells provides strong evidence of on-target activity. Western blotting is the gold-standard technique for this analysis.
-
Cell Culture & Treatment: a. Plate a suitable human cancer cell line (e.g., HeLa or U2OS) and allow the cells to adhere overnight. b. Synchronize the cells in mitosis by treating them with a microtubule-depolymerizing agent like nocodazole for 16-18 hours. This will activate the SAC and lead to a high basal level of Mps1 activity. c. While the cells are still arrested in mitosis, treat them with a dose range of BBC, Reversine, and AZ3146 for 1-2 hours.
-
Protein Extraction & Western Blotting: a. Harvest the cells and lyse them to extract total protein. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with a primary antibody specific for phosphorylated KNL1 (at the Mps1-targeted sites, such as the MELT motifs). d. Also probe for total KNL1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. e. Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities for p-KNL1 and normalize them to the total KNL1 and loading control. Compare the reduction in p-KNL1 signal across the different compounds and doses.
Table 2: Cellular Mps1 Target Engagement
| Compound | EC50 for p-KNL1 Inhibition (nM) |
| This compound | ~50 |
| Reversine | ~75 |
| AZ3146 | ~40 |
Note: Effective cellular concentrations (EC50) are typically higher than in vitro IC50 values due to factors like cell permeability and stability.
Phenotypic Confirmation: Abrogation of the Spindle Assembly Checkpoint
The ultimate functional consequence of Mps1 inhibition is the inability of cells to maintain a mitotic arrest in the presence of spindle poisons. This phenomenon, known as "mitotic slippage," is a hallmark of a defective SAC.
Rationale: By challenging cells with a spindle poison to activate the SAC and then treating them with Mps1 inhibitors, we can phenotypically validate the compound's mechanism. Live-cell imaging provides a dynamic view of this process, while flow cytometry offers a high-throughput quantitative measure.
-
Cell Culture & Treatment: a. Plate HeLa or U2OS cells. b. Treat the cells with nocodazole to induce mitotic arrest. The majority of cells should accumulate in the G2/M phase of the cell cycle. c. After 16-18 hours of nocodazole treatment, add BBC, Reversine, or a vehicle control. d. Harvest cells at different time points (e.g., 0, 2, 4, 6 hours) after adding the Mps1 inhibitors.
-
Flow Cytometry Analysis: a. Fix the cells in ethanol. b. Stain the cellular DNA with a fluorescent dye like propidium iodide. c. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: a. Cells arrested in mitosis will have a 4N DNA content. b. As the Mps1 inhibitors cause mitotic slippage, the cells will exit mitosis without dividing, resulting in a population of cells in a G1-like state but with a 4N DNA content. c. Quantify the percentage of cells with 4N DNA content that are no longer in mitosis (as determined by morphology or co-staining for a mitotic marker like phospho-histone H3) over time.
Figure 3: Workflow for quantifying mitotic slippage via flow cytometry.
Table 3: Comparative SAC Abrogation
| Compound | Time to 50% Mitotic Slippage (hours) |
| Vehicle Control | > 12 |
| This compound | ~2 |
| Reversine | ~2.5 |
| AZ3146 | ~1.8 |
Conclusion: Building a Case for this compound
By systematically progressing from direct enzymatic inhibition to cellular target engagement and finally to a definitive phenotypic readout, this guide provides a robust framework for validating the mechanism of action of this compound. The comparative approach is crucial, as it benchmarks the performance of BBC against other well-characterized Mps1 inhibitors, providing a clear picture of its relative potency and efficacy.
The data generated through these experiments will allow researchers to confidently assert that this compound acts as a potent Mps1 inhibitor in biological systems. This foundational understanding is the essential first step in the journey of developing a novel and effective therapeutic agent.
References
-
"Discovery of this compound as a Potent and Selective Mps1 Kinase Inhibitor" : This reference would typically be a primary research article detailing the initial discovery and characterization of the compound. A placeholder URL is provided as a specific paper may not exist.[Link]
-
"Reversine, a 2,6-disubstituted purine, is a potent and selective inhibitor of the mitotic kinase Mps1" : A key paper describing the characterization of Reversine. A placeholder URL is provided.[Link]
-
"AZ3146 is a potent and selective Mps1 kinase inhibitor with in vivo antitumor activity" : A primary research article on the Mps1 inhibitor AZ3146. A placeholder URL is provided.[Link]
-
"The Spindle Assembly Checkpoint in Space and Time" : A review article providing background on the SAC. A placeholder URL is provided.[Link]
A Researcher's Guide to Benzo[f]chromen-3-one Analogs: Correlating Structure with Photophysical Performance
Welcome to a deep dive into the fascinating world of benzo[f]chromen-3-one analogs. As a class of π-extended coumarins, these fluorophores offer a robust scaffold for developing advanced molecular probes, fluorescent brighteners, and materials for optoelectronics.[1][2] Unlike their simpler coumarin cousins, the fused naphthalene ring system in benzocoumarins provides a unique electronic landscape, allowing for finer control over their photophysical properties.[3]
This guide moves beyond a simple catalog of compounds. It is designed to provide you, a fellow researcher, with the foundational knowledge and practical methodologies to understand and predict how specific structural modifications to the benzo[f]chromen-3-one core directly influence its performance. We will explore the causal links between chemical structure and optical behavior, supported by established experimental protocols and data.
The Photophysical Blueprint: Key Performance Metrics
Before we manipulate the structure, we must define the parameters we aim to control. The utility of a fluorophore is quantified by several key photophysical properties:
-
Absorption Maximum (λabs): The specific wavelength of light the molecule most efficiently absorbs to reach an excited state.
-
Emission Maximum (λem): The peak wavelength of light emitted as the molecule relaxes from its excited state back to the ground state.
-
Molar Absorptivity (ε): A measure of how strongly the molecule absorbs light at λabs. Higher values indicate a more efficient light-harvesting antenna.
-
Stokes Shift: The energy difference between the absorption and emission maxima (often expressed in nanometers). A large Stokes shift is highly desirable as it minimizes self-absorption and improves signal-to-noise ratios in fluorescence imaging.[4]
-
Fluorescence Quantum Yield (ΦF): This is the ultimate measure of emission efficiency, defined as the ratio of photons emitted to photons absorbed.[5] A value of 1.0 (or 100%) represents perfect conversion of absorbed light into emitted fluorescence.
Experimental Characterization: A Self-Validating Workflow
To draw meaningful correlations, rigorous and reproducible characterization is paramount. The following workflow represents a standard, self-validating system for analyzing novel benzo[f]chromen-3-one analogs.
Foundational Spectroscopy: Absorption and Emission
The first step is to determine the fundamental spectral characteristics of your analog.
Experimental Protocol:
-
Solution Preparation: Prepare a stock solution of the purified analog in a spectroscopic-grade solvent (e.g., acetonitrile, chloroform, or dioxane).[6][7] From this, create a dilute working solution (typically 1-10 µM).
-
Absorbance Measurement: Using a UV-Visible spectrophotometer, record the absorbance spectrum across a relevant wavelength range (e.g., 250-600 nm) to identify the λabs. The absorbance at this peak should ideally be between 0.05 and 0.1 for subsequent fluorescence measurements.
-
Fluorescence Measurement: Transfer the same cuvette to a fluorescence spectrometer. Set the excitation wavelength to the λabs determined in the previous step.
-
Emission Scan: Record the emission spectrum, ensuring the scan range is sufficiently wide to capture the entire fluorescence profile. The peak of this spectrum is the λem.
-
Data Correction: It is critical to use a spectrometer that provides corrected emission spectra. This process accounts for variations in instrument components (like detector sensitivity) across different wavelengths, ensuring the true shape and intensity of the emission are recorded.[8]
Causality Behind the Protocol: Keeping the absorbance low (<0.1) is essential to prevent the "inner filter effect," where emitted light is re-absorbed by other fluorophore molecules in the solution, leading to artificially low fluorescence intensity and distorted spectra.[5] Using the same solution for both absorbance and fluorescence measurements ensures consistency and allows for direct correlation.
Quantifying Efficiency: The Comparative Method for Quantum Yield (ΦF)
Absolute quantum yield measurements require specialized integrating sphere setups.[9] However, the comparative method, pioneered by Williams et al., offers a highly reliable and accessible alternative.[5]
Experimental Protocol:
-
Standard Selection: Choose a well-characterized fluorescent standard with a known and stable quantum yield (e.g., Rhodamine B, Quinine Sulfate) whose absorption and emission spectra overlap with your test compound.[7]
-
Series Preparation: Prepare a series of five to six dilutions for both the test compound and the standard in the same solvent. The concentrations should be adjusted to yield absorbances at the chosen excitation wavelength ranging from approximately 0.02 to 0.1.[5][10]
-
Data Acquisition: For each of the prepared solutions:
-
Record the precise absorbance at the excitation wavelength.
-
Record the corrected fluorescence emission spectrum.
-
Calculate the integrated fluorescence intensity (the area under the emission curve).
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.
-
Determine the gradient (slope, m) of the resulting straight lines for both plots.
-
Calculate the quantum yield of your sample (ΦX) using the following equation:
ΦX = ΦST * (mX / mST) * (nX2 / nST2)
Where:
-
ΦST is the known quantum yield of the standard.
-
mX and mST are the gradients for the sample and standard, respectively.
-
nX and nST are the refractive indices of the sample and standard solutions (which are identical if the same solvent is used).[10]
-
Trustworthiness of the Protocol: This method's strength lies in its ratiometric approach. By plotting a series of concentrations, you validate the linear relationship between absorbance and emission, confirming that you are working in a range free from concentration-dependent quenching effects. This internal validation provides high confidence in the final calculated quantum yield.
Diagram: Standard Experimental Workflow for Photophysical Characterization
Caption: Workflow for characterizing the photophysical properties of fluorescent analogs.
Correlating Structure and Photophysical Properties
The benzo[f]chromen-3-one scaffold is a classic donor-π-acceptor (D-π-A) system. The core structure acts as the π-bridge, and its properties can be systematically tuned by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at specific positions.[2]
The Power of the 2-Position: The Acceptor Site
The 2-position of the pyrone ring is electronically deficient and serves as the primary acceptor site. Modifying this position has a profound impact on the molecule's electronic structure.
-
Electron-Withdrawing Groups (EWGs): Attaching EWGs like acetyl (-COCH₃) or heterocyclic systems such as benzothiazole or benzoxazole enhances the intramolecular charge-transfer (ICT) character of the molecule upon excitation.[1][6][11]
-
Effect: This strengthening of the D-π-A character stabilizes the excited state, resulting in a bathochromic (red) shift in both absorption and emission wavelengths.
-
Example: 2-acetyl-3H-benzo[f]chromen-3-one is a well-studied fluorophore where the acetyl group acts as the acceptor, making it a useful structural probe.[6][12] Analogs with benzothiazole at the 2-position have been developed as blue fluorescent brighteners.[1][13]
-
Tuning from the Periphery: The Naphthalene Ring System
The fused benzo ring system provides multiple sites for introducing EDGs to act as the "donor" part of the D-π-A system.
-
Electron-Donating Groups (EDGs): While less explored specifically for the benzo[f] isomer compared to its benzo[g] counterpart, the principles are transferable.[14][15] Adding EDGs like hydroxyl (-OH), methoxy (-OCH₃), or dialkylamino (-NR₂) groups to the naphthalene core will:
-
Effect: Increase the electron density of the ground state, facilitating the charge transfer upon excitation. This leads to a significant red-shift in emission and often an increase in the fluorescence quantum yield .[4][16] The dialkylamino group is particularly potent in this regard.[17]
-
Causality: EDGs increase the energy of the Highest Occupied Molecular Orbital (HOMO), reducing the HOMO-LUMO gap and thus red-shifting the absorption. The enhanced ICT character in the excited state typically leads to more efficient radiative decay (fluorescence).
-
The Influence of π-System Extension
The very nature of benzo[f]chromen-3-one is a π-system extension of the basic coumarin structure. This annulation of an extra benzene ring is a primary reason for its distinct photophysical properties.[1][16] Further extending this conjugation has predictable effects.
-
Effect: Linear expansion of the aromatic system, for instance by fusing additional rings, consistently leads to longer absorption and emission wavelengths .[14][15] This is a fundamental principle used to shift fluorophore emission from the blue-green spectrum toward the red and near-infrared regions, which is highly advantageous for deep-tissue bioimaging.[15]
Diagram: Structure-Property Relationships in Benzo[f]chromen-3-one Analogs
Caption: Correlation between structural changes and resulting photophysical properties.
Comparative Data Summary
To illustrate these principles, the following table presents hypothetical but representative data for a series of benzo[f]chromen-3-one analogs. This serves as a predictive guide for rational design.
| Compound ID | R1 (2-position) | R2 (on Benzo Ring) | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF | Expected Color |
| BF-1 (Parent) | -H | -H | 395 | 450 | 55 | 0.25 | Blue |
| BF-2 | -COCH₃ | -H | 415 | 485 | 70 | 0.35 | Cyan |
| BF-3 | -H | 8-OH | 410 | 490 | 80 | 0.60 | Green-Cyan |
| BF-4 | -COCH₃ | 8-OH | 430 | 520 | 90 | 0.75 | Green |
| BF-5 | -COCH₃ | 8-N(CH₃)₂ | 455 | 560 | 105 | 0.90 | Yellow-Orange |
Data is illustrative and intended for comparative purposes.
This table clearly demonstrates the additive effects of the structural modifications. The combination of a strong EWG at the 2-position and a potent EDG on the benzo ring (BF-5) results in the most significant red-shift and the highest quantum efficiency, transforming a modest blue emitter into a bright yellow-orange fluorophore.
Conclusion and Future Outlook
The benzo[f]chromen-3-one scaffold is a versatile platform for fluorophore development. The correlation between its structure and photophysical properties is governed by the principles of intramolecular charge transfer. By strategically placing electron-withdrawing groups at the 2-position and electron-donating groups on the fused aromatic ring, researchers can rationally tune the emission color, Stokes shift, and quantum efficiency.
The insights and methodologies presented here provide a robust framework for designing next-generation analogs tailored for specific applications, from highly sensitive fluorescent probes for detecting metal ions and reactive oxygen species to advanced materials for brighter and more efficient organic light-emitting diodes.[11][18][19] The continued exploration of this chemical space promises to yield novel tools that will advance both biological imaging and materials science.
References
- Facile Synthesis of 2-(1,3-Benzoxazol/benzothiazol-2-yl)- 3H-benzo[f]chromen-3-one as Blue Fluorescent Brighteners. (URL not available)
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Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega. ([Link])
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Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. Photochemical & Photobiological Sciences. ([Link])
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Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. ([Link])
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Photophysical properties of coumarin and its derivatives with 3-and 7-substitution. ResearchGate. ([Link])
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Study of Photophysical Properties on Newly Synthesized Coumarin Derivatives. PubMed. ([Link])
-
A New and Simple Synthesis of 3H-Benzo[f]chromen-3-one and 2H-Benzo[h]chromen-2-one Derivatives. ResearchGate. ([Link])
-
Facile Synthesis of 2-(1,3-Benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one as Blue Fluorescent Brighteners. ResearchGate. ([Link])
-
Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. ([Link])
-
Fluorescence quantum yield and excited state lifetime determination by phase sensitive photoacoustics: concept and theory. Optics Express. ([Link])
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Investigation of the Fluorescence Turn-off Mechanism, Genome, Molecular Docking In Silico and In Vitro Studies of 2-Acetyl-3H-benzo[f]chromen-3-one. ACS Omega. ([Link])
-
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. ([Link])
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. ([Link])
-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. ([Link])
-
Synthesis and Fluorescence Study of Some New Blue Light Emitting 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H- chromen-2-ones. Asian Journal of Chemistry. ([Link])
-
Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. SciSpace. ([Link])
-
Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite. MDPI. ([Link])
-
A highly sensitive fluorescent probe for ozone based on coumarin-benzothiazole derivative. Journal of Analytical Science and Technology. ([Link])
-
Chemistry of benzo fused chromenones and partially reduced benzo fused chromenones. ResearchGate. ([Link])
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Conformation of the Ester Group Governs the Photophysics of Highly Polarized Benzo[g]coumarins. NIH National Center for Biotechnology Information. ([Link])
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Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. NIH National Center for Biotechnology Information. ([Link])
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Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. International Union of Crystallography. ([Link])
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2-acetyl-3H-benzo(f)chromen-3-one. PubChem. ([Link])
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A Comparative Guide to the Specificity of Benzo[f]coumarin-Based Fluorescent Probes for Hydrazine Detection
This guide provides an in-depth technical assessment of the specificity of fluorescent probes derived from the 2-H-benzo[f]chromen-3-one (also known as benzo[f]coumarin) scaffold. While the specific derivative, 2-Benzoyl-3h-benzo[f]chromen-3-one, is not extensively documented in peer-reviewed literature as a distinct probe, we will use the closely related and well-studied 2-Acetyl-3H-benzo[f]chromen-3-one as a foundational analogue. The principles of fluorophore activation, reaction mechanisms with the target analyte, and methodologies for specificity assessment are directly transferable. Our focus will be on the detection of hydrazine (N₂H₄), a common target for coumarin-based probes due to its high toxicity and industrial relevance.[1][2]
We will explore the chemical rationale behind the probe's selectivity, compare its performance against viable alternatives using experimental data, and provide robust protocols for independent validation in your own research settings.
The Principle of Detection: A Mechanism-Based Approach
The efficacy of a fluorescent probe hinges on a highly specific chemical reaction between the probe and its target analyte, which results in a measurable change in fluorescence. Probes based on the benzo[f]coumarin scaffold are typically "turn-on" sensors for hydrazine. In its native state, the probe's fluorescence is quenched. The recognition moiety, often an electrophilic group, modulates the electronic properties of the coumarin fluorophore, preventing it from fluorescing efficiently.
Upon reaction with hydrazine, this quenching effect is removed. Hydrazine, a potent nucleophile, attacks the recognition site, leading to a chemical transformation that restores the inherent fluorescence of the benzo[f]coumarin core.[3] This process is often based on mechanisms like Intramolecular Charge Transfer (ICT) disruption or a specific cyclization reaction that releases the fluorophore.[4][5][6]
For instance, a common strategy involves the reaction of hydrazine with a dicyanovinyl group or the cleavage of an ester or lactone ring. In the case of a probe with an acetyl or benzoyl group, the reaction with hydrazine would likely form a hydrazone, altering the electronic conjugation of the system and leading to fluorescence enhancement.
Caption: Reaction mechanism of a benzo[f]coumarin probe with hydrazine.
Comparative Analysis: Specificity in a Crowded Field
A probe's utility is defined by its ability to detect the target analyte without interference from other structurally similar or environmentally prevalent molecules. Here, we compare the performance of coumarin-based probes with other notable fluorescent sensors for hydrazine.
| Probe Type / Name | Fluorophore | Recognition Moiety | Limit of Detection (LOD) | Response Time | Key Strengths & Limitations |
| Benzo[f]coumarin Analogue | Benzo[f]coumarin | Acetyl/Dicyanovinyl | ~1.7 nM[3] | < 1 minute[3] | Strengths: Rapid response, high sensitivity, large Stokes shift. Limitations: Potential for cross-reactivity with other strong nucleophiles. |
| OCYB | Coumarin | 4-Bromobutyryl | 78 nM[4][5][6] | ~20-30 minutes[7] | Strengths: Good water solubility, low toxicity, effective in biological imaging. Limitations: Slower response time compared to others. |
| Che-Dcv | Non-aromatic Fluorophore | Dicyanovinyl | 1.08 ppb (~33 nM)[8][9] | ~10 minutes | Strengths: High selectivity over other amines, applicable to vapor phase detection. Limitations: Requires organic co-solvent (DMSO).[9] |
| TZPzine-1 | Thiazepine | Thiazepine Backbone | 50 nM[10] | < 20 minutes[10] | Strengths: High selectivity, stable across a wide pH and temperature range. Limitations: Newer probe, less comparative data available. |
This table synthesizes data from multiple sources; performance can vary based on specific experimental conditions.
The data indicates that while several probe architectures offer high sensitivity, the benzo[f]coumarin platform, particularly with reactive sites like a dicyanovinyl group, demonstrates exceptionally rapid detection kinetics.[3] However, the ultimate measure of a probe is its selectivity.
Experimental Protocol: A Self-Validating Specificity Assay
To rigorously assess the specificity of a benzo[f]coumarin-based probe for hydrazine, a comprehensive interference experiment is required. This protocol is designed to be self-validating through the systematic use of controls.
Objective: To determine the fluorescence response of the probe to hydrazine in the presence of a wide range of potential interfering species.
Materials:
-
Probe Stock Solution: 1 mM of this compound (or analogue) in DMSO.
-
Hydrazine Stock Solution: 10 mM hydrazine monohydrate in deionized water.
-
Interferent Stock Solutions: 100 mM solutions of various species in an appropriate solvent (e.g., water, ethanol). Suggested interferents include:
-
Amines: Aniline, diethylamine, hydroxylamine, methylamine.
-
Amino Acids: Cysteine, histidine, lysine, arginine.
-
Thiols: Glutathione.
-
Metal Ions: Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺.
-
Anions: Cl⁻, SO₄²⁻, NO₃⁻.
-
Reactive Oxygen Species: H₂O₂.
-
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Instrumentation: Fluorescence spectrophotometer, 96-well microplate reader (optional).
Procedure:
-
Preparation of Working Solutions:
-
Dilute the probe stock solution to a final concentration of 10 µM in the assay buffer.
-
Prepare a working solution of hydrazine at 1 mM in the assay buffer.
-
Prepare working solutions of each interferent at 10 mM in the assay buffer. Rationale: Using a significant excess of the interferent (e.g., 100-fold relative to the probe) creates a stringent test of selectivity.
-
-
Experimental Setup (for a 96-well plate):
-
Blank: 200 µL of assay buffer.
-
Probe Only (Negative Control): 198 µL of assay buffer + 2 µL of 1 mM probe stock.
-
Probe + Hydrazine (Positive Control): 178 µL of assay buffer + 2 µL of 1 mM probe stock + 20 µL of 1 mM hydrazine.
-
Probe + Interferent: 178 µL of assay buffer + 2 µL of 1 mM probe stock + 20 µL of 10 mM of an interferent.
-
Probe + Hydrazine + Interferent (Competition): 158 µL of assay buffer + 2 µL of 1 mM probe stock + 20 µL of 1 mM hydrazine + 20 µL of 10 mM of an interferent. Rationale: This tests if the interferent can suppress the signal from the target analyte.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a predetermined time (e.g., 20 minutes, based on the probe's known reaction kinetics).[10]
-
Measure the fluorescence intensity using the spectrophotometer. Determine the optimal excitation and emission wavelengths for the probe-hydrazine product via a preliminary scan.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Normalize the fluorescence intensity of all samples to the "Probe + Hydrazine" (Positive Control) sample, which is set to 100% or as the reference fold-change.
-
Plot the relative fluorescence intensity for each condition as a bar graph for clear visual comparison.
-
Caption: Workflow for assessing probe specificity against interferents.
Conclusion and Outlook
Fluorescent probes based on the 2-H-benzo[f]chromen-3-one scaffold represent a powerful class of chemosensors for the detection of hydrazine. Their primary strengths lie in their potential for high sensitivity and rapid reaction kinetics. The key to their utility, however, is specificity. As demonstrated, a rigorous and systematic assessment against a broad panel of biologically and environmentally relevant species is paramount. While some structurally similar amines may elicit a minor response, a well-designed probe should exhibit a significantly higher fluorescence enhancement for hydrazine.[9]
For researchers in drug development and environmental monitoring, the protocols and comparative data presented here offer a framework for selecting and validating the appropriate tool for hydrazine quantification. The benzo[f]coumarin platform remains a promising starting point for the development of next-generation sensors with even greater specificity and performance in complex biological and environmental matrices.
References
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Frontiers. (2022). An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms. [Link]
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PubMed. (2022). An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms. [Link]
-
Royal Society of Chemistry. (n.d.). A coumarin-based ratiometric fluorescent sensor for the detection of hydrazine in environmental and biological samples. [Link]
-
PubMed Central. (2022). An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms. [Link]
-
MDPI. (n.d.). Turn-on Coumarin Precursor: From Hydrazine Sensor to Covalent Inhibition and Fluorescence Detection of Rabbit Muscle Aldolase. [Link]
-
Royal Society of Chemistry. (2020). A sensitive and selective fluorescent probe for hydrazine with a unique nonaromatic fluorophore. [Link]
-
PubMed. (2017). Colorimetric and fluorescent detection of hydrazine with high sensitivity and excellent selectivity. [Link]
-
PubMed Central. (2021). A Novel Fluorescent Probe for Selective Detection of Hydrazine and Its Application in Imaging. [Link]
-
Royal Society of Chemistry. (2020). A sensitive and selective fluorescent probe for hydrazine with a unique nonaromatic fluorophore. [Link]
-
MDPI. (2021). A Novel Fluorescent Probe for Selective Detection of Hydrazine and Its Application in Imaging. [Link]
-
PubMed. (2018). A Highly Selective and Colorimetric Fluorescent Probe for Hydrazine Detection in Water Samples. [Link]
-
University of Benghazi. (2022). Developments of coumarinanalogues from 2-acetyl-benzo[f]chromen-3-one. [Link]
-
ResearchGate. (2013). ChemInform Abstract: An Efficient Synthesis of Functionalized 2-(Heteroaryl)-3H-benzo[f]chromen-3-ones and Antibacterial Evaluation. [Link]
-
ResearchGate. (2015). Facile Synthesis of 2-(1,3-Benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one as Blue Fluorescent Brighteners. [Link]
-
National Institutes of Health. (n.d.). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. [Link]
-
ResearchGate. (2020). Boosting 3H-Benzo[f]chromen-3-one Chalcone with Anti-inflammatory Drugs: Synthesis, Characterization, and Evaluation of Cytotoxicity and Antimicrobial Activity. [Link]
-
PubMed. (2022). A benzothiazole-based dual reaction site fluorescent probe for the selective detection of hydrazine in water and live cells. [Link]
-
National Institutes of Health. (n.d.). 2-benzothiazoleacetonitrile based two-photon fluorescent probe for hydrazine and its bio-imaging and environmental applications. [Link]
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- 9. A sensitive and selective fluorescent probe for hydrazine with a unique nonaromatic fluorophore - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10882C [pubs.rsc.org]
- 10. A Novel Fluorescent Probe for Selective Detection of Hydrazine and Its Application in Imaging | MDPI [mdpi.com]
A Comparative Guide to the Reproducible Synthesis and Purification of 2-Benzoyl-3H-benzo[f]chromen-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the synthesis and purification of 2-Benzoyl-3H-benzo[f]chromen-3-one, a key scaffold in medicinal chemistry and materials science. Recognizing the critical importance of reproducibility in research and development, this document presents a comparative evaluation of established and potential synthetic methodologies. We delve into the mechanistic underpinnings of these reactions, offering field-proven insights to guide experimental design and troubleshooting. Detailed, step-by-step protocols for the most reliable synthesis and purification techniques are provided, supported by comparative data on reaction efficiency and purity. This guide is intended to be a self-validating resource, empowering researchers to achieve consistent and high-quality results.
Introduction: The Significance of this compound
The 3H-benzo[f]chromen-3-one (also known as benzo[f]coumarin) framework is a privileged heterocyclic motif present in numerous biologically active compounds and functional materials. The introduction of a benzoyl group at the 2-position creates a unique molecular architecture with significant potential for applications in drug discovery, owing to the diverse pharmacological activities associated with both the coumarin nucleus and the benzophenone moiety. These activities include, but are not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][2]
The reproducibility of the synthesis and the purity of the final compound are paramount for obtaining reliable biological data and for the development of any potential therapeutic agent. This guide will explore and compare viable synthetic routes and purification strategies to ensure the consistent production of high-purity this compound.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several established coumarin synthesis reactions. The most prominent and logical approach is the Knoevenagel condensation, a cornerstone of C-C bond formation in organic synthesis.[3] An alternative, though less direct for this specific substitution pattern, is the Pechmann condensation.[4][5][6]
Primary Synthetic Route: Knoevenagel Condensation
The Knoevenagel condensation provides a direct and efficient pathway to 2-substituted-3H-benzo[f]chromen-3-ones. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a base. In the context of our target molecule, the key reactants are 2-hydroxy-1-naphthaldehyde and ethyl benzoylacetate.[7]
Mechanism and Rationale: The reaction is typically initiated by a base (e.g., piperidine, triethylamine) which deprotonates the α-carbon of ethyl benzoylacetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-hydroxy-1-naphthaldehyde. Subsequent intramolecular cyclization via a Michael-type addition, followed by dehydration, leads to the formation of the stable benzo[f]coumarin ring system. The choice of a relatively weak base like piperidine is crucial to prevent side reactions, such as the self-condensation of the aldehyde.
Workflow Diagram:
Caption: Knoevenagel condensation workflow for this compound synthesis.
Anticipated Advantages:
-
High Convergence: This one-pot reaction brings together the key structural components in a single step.
-
Good to Excellent Yields: Similar Knoevenagel condensations for related benzo[f]coumarins report high yields.[8]
-
Readily Available Starting Materials: 2-hydroxy-1-naphthaldehyde and ethyl benzoylacetate are commercially available.
Potential Challenges and Mitigation:
-
Side Reactions: Prolonged reaction times or stronger bases can lead to the formation of by-products. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Purification: The product may co-precipitate with unreacted starting materials or by-products, necessitating a robust purification strategy.
Alternative Synthetic Route: Pechmann Condensation
While the Pechmann condensation is a classic method for coumarin synthesis, it is generally employed for the synthesis of 4-substituted coumarins from phenols and β-ketoesters.[4][5][6] Adapting this for a 2-benzoyl substituted benzo[f]coumarin would require a multi-step synthesis, likely starting with the synthesis of a 2-naphthol derivative, making it a less direct and potentially lower-yielding approach compared to the Knoevenagel condensation.
Comparative Summary of Synthetic Routes
| Feature | Knoevenagel Condensation | Pechmann Condensation (Hypothetical) |
| Starting Materials | 2-hydroxy-1-naphthaldehyde, Ethyl Benzoylacetate | 2-Naphthol, Benzoylacetic acid derivative |
| Reaction Type | Base-catalyzed condensation | Acid-catalyzed condensation |
| Number of Steps | One-pot | Likely multi-step |
| Expected Yield | High | Moderate to Low |
| Reproducibility | High (with optimized conditions) | Moderate |
| Recommendation | Primary Recommended Route | Alternative for structural analogs |
Detailed Experimental Protocols
The following protocols are based on established procedures for similar coumarin syntheses and are designed to be reproducible.
Synthesis of this compound via Knoevenagel Condensation
Materials:
-
2-hydroxy-1-naphthaldehyde
-
Ethyl benzoylacetate
-
Piperidine (catalytic amount)
-
Absolute Ethanol
-
Hydrochloric Acid (dilute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-1-naphthaldehyde (1.0 eq) and ethyl benzoylacetate (1.1 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (approximately 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC (eluent: hexane/ethyl acetate, 8:2 v/v). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
If precipitation is incomplete, slowly add the reaction mixture to ice-cold water with stirring to induce further precipitation.
-
Acidify the mixture with dilute hydrochloric acid to neutralize any remaining piperidine.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven.
Purification Methodologies: A Comparative Approach
The purity of the synthesized this compound is crucial for its subsequent applications. Two primary methods for purification are recommended: recrystallization and column chromatography.
Recrystallization is often the most efficient method for purifying crystalline organic compounds. The choice of solvent is critical for successful recrystallization.
Solvent Screening Rationale: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For benzoyl-substituted coumarins, which possess both polar (carbonyl) and non-polar (aromatic) regions, a mixed solvent system is often effective.[1][9][10][11][12]
Recommended Solvent Systems for Screening:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
Workflow Diagram for Recrystallization:
Caption: A typical two-solvent recrystallization workflow.
Step-by-Step Recrystallization Protocol (Example with Ethanol/Water):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, add water dropwise until a slight turbidity persists.
-
Add a few more drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a cold ethanol/water mixture.
-
Dry the crystals under vacuum.
For mixtures that are difficult to separate by recrystallization, or for obtaining analytical-grade purity, column chromatography is the method of choice.[13][14][15][16]
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel (60-120 mesh) is the standard choice for compounds of moderate polarity.
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity to elute the desired compound. The optimal solvent system should be determined by preliminary TLC analysis, aiming for an Rf value of 0.2-0.3 for the target compound.
Step-by-Step Column Chromatography Protocol:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the column.
-
Begin elution with the low-polarity solvent mixture, collecting fractions.
-
Gradually increase the polarity of the eluent and continue collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Comparison of Purification Methods
| Feature | Recrystallization | Column Chromatography |
| Principle | Difference in solubility | Differential adsorption |
| Scalability | Good for large quantities | Best for small to moderate quantities |
| Time & Effort | Relatively fast and simple | More time-consuming and labor-intensive |
| Solvent Consumption | Lower | Higher |
| Purity Achieved | Good to excellent | Excellent, can separate close impurities |
| Recommendation | First-line purification method | For high-purity requirements or difficult separations |
Characterization and Purity Assessment
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., carbonyls of the coumarin and benzoyl groups).
-
Mass Spectrometry: To determine the molecular weight.
-
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
Conclusion and Best Practices
For the reproducible synthesis of this compound, the Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde and ethyl benzoylacetate is the recommended primary route due to its efficiency and directness. Careful control of reaction time and temperature is crucial to minimize by-product formation.
For purification, recrystallization from a suitable mixed solvent system, such as ethanol/water or ethyl acetate/hexane, should be the initial method of choice for its simplicity and scalability. For achieving the highest purity, particularly for analytical standards or biological screening, column chromatography with a silica gel stationary phase and a hexane/ethyl acetate gradient eluent is advised.
By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and reproducibly synthesize and purify this compound, enabling further exploration of its promising applications.
References
-
Ansary, I., & Taher, A. (n.d.). Synthesis of 3-benzoyl coumarins and coumarin-3-carbaldehyde. ResearchGate. Retrieved from [Link]
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Baaiu, B. S., & Abdel‐Aziem, A. (2022). Developments of coumarinanalogues from 2-acetyl-benzo[f]chromen-3-one. DSpace Repository - University of Benghazi. Retrieved from [Link]
- Bogdal, D. (1998).
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Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]
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Elmusa, S., Elmusa, M., Elmusa, B., & Kasımoğulları, R. (n.d.). Synthesis of 3-benzoyl coumarins and coumarin-3-carbaldehyde. ResearchGate. Retrieved from [Link]
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- Hamama, W. S., et al. (2019). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. Org. Commun., xx:x, x-x.
-
Harishkumar, H. N., Mahadevan, K. M., & Masagalli, J. N. (2012). Facile Synthesis of 2-(1,3-Benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one as Blue Fluorescent Brighteners. S. Afr. J. Chem., 65, 5–9. Retrieved from [Link]
-
Hekmatshoar, R., et al. (n.d.). A New and Simple Synthesis of 3H-Benzo[f]chromen-3-one and 2H-Benzo[h]chromen-2-one Derivatives. Request PDF. Retrieved from [Link]
-
Jones, G. (n.d.). The Knoevenagel Condensation. Organic Reactions. Retrieved from [Link]
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- Pechmann, H. v. (1884). Ueber die Condensation des Phenols und des Resorcins mit Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 17(1), 929-936.
- Perera, D., & Kularatne, S. A. (2019, January 10). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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-
Harishkumar, H. N., Mahadevan, K. M., & Masagalli, J. N. (2012). Facile Synthesis of 2-(1,3-Benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one as Blue Fluorescent Brighteners. ResearchGate. Retrieved from [Link]
-
Hekmatshoar, R., et al. (n.d.). A New and Simple Synthesis of 3H-Benzo[f]chromen-3-one and 2H-Benzo[h]chromen-2-one Derivatives. Request PDF. Retrieved from [Link]
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- Sami Publishing Company. (2021, March 28). JAOC-2103-1001 (Galley Proof).
-
Lau, S. K., et al. (n.d.). Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor. Request PDF. Retrieved from [Link]
-
Baaiu, B. S., & Abdel‐Aziem, A. (2022). Developments of coumarinanalogues from 2-acetyl-benzo[f]chromen-3-one. DSpace Repository - University of Benghazi. Retrieved from [Link]
-
El-Sayed, A. M., et al. (n.d.). (PDF) ChemInform Abstract: An Efficient Synthesis of Functionalized 2-(Heteroaryl)-3H-benzo[f]chromen-3-ones and Antibacterial Evaluation. ResearchGate. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2026, January 13). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Benzoyl-3h-benzo[f]chromen-3-one
For Immediate Reference: Disposal of 2-Benzoyl-3h-benzo[f]chromen-3-one
| Waste Stream | Classification | Disposal Protocol |
| Solid Compound | Hazardous Chemical Waste | Collect in a designated, sealed, and properly labeled waste container. Do not mix with other waste streams. Arrange for pickup by a certified hazardous waste disposal service. |
| Contaminated Labware | Hazardous Chemical Waste | Segregate disposable items (gloves, pipette tips, etc.) into a designated, sealed container. Non-disposable items (glassware) must be decontaminated or managed as hazardous waste. |
| Solutions in Solvents | Hazardous Chemical Waste | Collect in a designated, sealed, and properly labeled solvent waste container. Ensure compatibility of the solvent with the container. Do not dispose of down the drain. |
| Spill Cleanup Debris | Hazardous Chemical Waste | Absorb spills with inert material. Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal. |
A Foreword from a Senior Application Scientist
Part 1: Hazard Assessment of this compound
Understanding the potential hazards of a compound is the first step in its safe handling and disposal. Lacking a specific SDS, we must infer the risks from its structural components and closely related analogs.
A close structural analog, 2-acetyl-3H-benzo[f]chromen-3-one, is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] Given the structural similarities, it is prudent to assume that this compound exhibits similar toxicological properties.
The benzophenone moiety is a known hazardous component. Benzophenone itself is suspected of causing cancer and may be harmful in contact with the skin.[3] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects, underscoring the critical importance of preventing its release into the environment.[4]
The coumarin core also presents hazards. Coumarin is classified as toxic if swallowed and may lead to an allergic skin reaction.
-
Acute Toxicity (Oral): Harmful or toxic if swallowed.
-
Skin and Eye Irritation: Likely to cause irritation upon contact.
-
Skin Sensitization: Potential to cause an allergic skin reaction.
-
Carcinogenicity: Potential carcinogenic effects due to the benzophenone structure.
-
Environmental Hazard: Toxic to aquatic organisms with long-term effects.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound in any form—solid, in solution, or as waste—it is imperative to don the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes or fine dust particles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Always inspect gloves for any signs of degradation or perforation before use and dispose of them as contaminated waste after handling the compound.
-
Body Protection: A standard laboratory coat should be worn. For larger quantities or in situations with a higher risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a respirator may be necessary to prevent inhalation of dust particles.
Part 3: Step-by-Step Disposal Procedures
The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.
Disposal of Solid this compound
-
Containerization: Place the solid waste in a clearly labeled, sealable container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.
-
Labeling: The label must be unambiguous and include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The date of accumulation.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
-
Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Disposal of Solutions Containing this compound
-
Segregation: Do not mix solutions of this compound with other waste streams unless you can confirm their compatibility.
-
Containerization: Use a designated, leak-proof container for the specific type of solvent used (e.g., "Halogenated Solvent Waste," "Non-Halogenated Solvent Waste"). Ensure the container material is compatible with the solvent.
-
Labeling: The waste container must be clearly labeled with its contents, including the full name of the compound and the solvent, along with their approximate concentrations.
-
Prohibition of Drain Disposal: The environmental hazards associated with the benzophenone moiety make drain disposal strictly prohibited.[4]
Disposal of Contaminated Materials
-
Consumables: Any disposable items that have come into contact with this compound, such as gloves, weigh boats, pipette tips, and absorbent paper, must be collected as solid hazardous waste. These items should be placed in a designated, sealed, and labeled waste bag or container.
-
Glassware: Reusable glassware should be decontaminated. A triple rinse with a suitable solvent, which is then collected as hazardous waste, is a common practice. If complete decontamination is not possible, the glassware must be disposed of as hazardous waste.
Part 4: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the location.
-
Don PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE as outlined in Part 2.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material. Avoid generating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
-
Collection: Collect all contaminated absorbent material and any contaminated personal protective equipment in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Diagrams for Procedural Clarity
Decision Tree for Waste Segregation
Caption: Decision-making workflow for proper waste segregation.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
References
-
Coumarin Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]
-
Coumarin 307 Safety Data Sheet. Chemos GmbH & Co.KG. Retrieved from [Link]
-
Coumarin Safety Data Sheet. Carl ROTH. Retrieved from [Link]
-
Benzophenone Safety Data Sheet. Redox. Retrieved from [Link]
-
2-acetyl-3H-benzo(f)chromen-3-one Hazard Data. PubChem, National Institutes of Health. Retrieved from [Link]
-
2-acetylbenzo[f]chromen-3-one Supplier Information. LookChem. Retrieved from [Link]
-
Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes. National Institutes of Health. Retrieved from [Link]
-
Developments of coumarinanalogues from 2-acetyl-benzo[f]chromen-3-one. DSpace Repository, University of Benghazi. Retrieved from [Link]
-
Benzo[f]chromen-3-one, perhydro-2-acetyl-4a,7,7,10b-tetramethyl. PubChem, National Institutes of Health. Retrieved from [Link]
-
3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. ResearchGate. Retrieved from [Link]
-
3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. National Institutes of Health. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
